molecular formula C3H7Cl2NO2 B555688 3-Chloro-L-alanine Hydrochloride CAS No. 51887-89-9

3-Chloro-L-alanine Hydrochloride

货号: B555688
CAS 编号: 51887-89-9
分子量: 160.00 g/mol
InChI 键: IENJPSDBNBGIEL-DKWTVANSSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-Chloro-L-alanine Hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C3H7Cl2NO2 and its molecular weight is 160.00 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >24 [ug/ml]. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





属性

IUPAC Name

(2R)-2-amino-3-chloropropanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6ClNO2.ClH/c4-1-2(5)3(6)7;/h2H,1,5H2,(H,6,7);1H/t2-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IENJPSDBNBGIEL-DKWTVANSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)N)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H](C(=O)O)N)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401017432
Record name (R)-2-Amino-3-chloropropanoic acid hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401017432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>24 [ug/mL] (The mean of the results at pH 7.4)
Record name SID46500453
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

51887-89-9
Record name (R)-2-Amino-3-chloropropanoic acid hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401017432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1R)-1-carboxy-2-chloroethanaminium chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of 3-Chloro-L-alanine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloro-L-alanine hydrochloride is a synthetic amino acid analogue that has garnered significant interest in biochemical and pharmaceutical research due to its potent and diverse inhibitory actions against several key enzymes. This technical guide provides a comprehensive overview of the molecular mechanisms of action of 3-chloro-L-alanine, focusing on its role as an inhibitor of bacterial alanine (B10760859) racemase, and mammalian alanine aminotransferase and serine hydroxymethyltransferase. The guide details the biochemical pathways affected, presents available quantitative data on enzyme inhibition, outlines relevant experimental protocols, and provides visual representations of the key signaling pathways and inhibitory mechanisms. This document is intended to serve as a detailed resource for researchers and professionals involved in drug discovery and development, particularly in the areas of antimicrobials and cancer therapeutics.

Core Mechanisms of Action

This compound exerts its biological effects primarily through the targeted inhibition of several pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes. Its structural similarity to the natural amino acid L-alanine allows it to enter the active sites of these enzymes. The presence of a chlorine atom on the β-carbon is key to its inhibitory activity, facilitating covalent modification of the enzyme or enzyme-cofactor complex, often leading to irreversible inactivation. The principal enzyme targets identified to date are Alanine Racemase, Alanine Aminotransferase (ALAT), and Serine Palmitoyltransferase (SPT). While its effect on Serine Hydroxymethyltransferase (SHMT) has been suggested, specific inhibitory data is less defined in the available literature.

Inhibition of Bacterial Alanine Racemase

A primary and well-characterized mechanism of action of 3-chloro-L-alanine is the irreversible inhibition of bacterial alanine racemase. This enzyme is crucial for bacterial cell wall synthesis as it catalyzes the racemization of L-alanine to D-alanine, an essential component of the peptidoglycan layer. Inhibition of alanine racemase leads to a depletion of D-alanine, thereby disrupting peptidoglycan synthesis and compromising bacterial cell wall integrity, ultimately leading to cell lysis.

The inhibition is a classic example of mechanism-based inactivation, where the enzyme converts the inhibitor into a reactive species that then covalently modifies the active site. The proposed mechanism involves the formation of an aminoacrylate intermediate which then alkylates a tyrosine residue within the active site of the enzyme.

Below is a diagram illustrating the mechanism of covalent inhibition of alanine racemase.

cluster_0 Mechanism of Alanine Racemase Inhibition 3_Chloro_L_alanine 3-Chloro-L-alanine Enzyme_Complex Enzyme-Inhibitor Complex 3_Chloro_L_alanine->Enzyme_Complex Binds to Active Site Aminoacrylate_Intermediate Aminoacrylate Intermediate (Reactive Species) Enzyme_Complex->Aminoacrylate_Intermediate Enzymatic Elimination of HCl Inactive_Enzyme Inactive Covalent Adduct (Alkylated Tyrosine Residue) Aminoacrylate_Intermediate->Inactive_Enzyme Covalent Modification

Caption: Covalent inhibition of alanine racemase by 3-chloro-L-alanine.

The disruption of peptidoglycan synthesis is a critical pathway for the antibacterial activity of 3-chloro-L-alanine. The following diagram illustrates the point of inhibition within this pathway.

cluster_1 Inhibition of Peptidoglycan Synthesis L_Alanine L-Alanine Alanine_Racemase Alanine Racemase L_Alanine->Alanine_Racemase D_Alanine D-Alanine Peptidoglycan_Precursors Peptidoglycan Precursors D_Alanine->Peptidoglycan_Precursors Cell_Wall Bacterial Cell Wall Peptidoglycan_Precursors->Cell_Wall Alanine_Racemase->D_Alanine Inhibitor 3-Chloro-L-alanine Inhibitor->Alanine_Racemase Inhibits

Caption: Inhibition point of 3-chloro-L-alanine in peptidoglycan synthesis.

Inhibition of Alanine Aminotransferase (ALAT)

3-Chloro-L-alanine has been shown to be a competitive inhibitor of alanine aminotransferase (ALAT), also known as glutamate-pyruvate transaminase (GPT). ALAT is a key enzyme in amino acid metabolism, catalyzing the reversible transamination of L-alanine and α-ketoglutarate to pyruvate (B1213749) and L-glutamate. This enzyme plays a crucial role in linking carbohydrate and amino acid metabolism.

In the context of cancer, many tumor cells exhibit a high rate of glycolysis, producing large amounts of pyruvate. ALAT can then convert this pyruvate to alanine, which is often secreted. Inhibition of ALAT by 3-chloro-L-alanine can disrupt this process, leading to a decrease in glucose uptake and an increase in mitochondrial respiration. This shift in metabolism can impair cancer cell growth. The inhibition of ALAT is also being explored for its effects on cellular signaling pathways in cancer, including the MAPK and VEGF pathways.

The following diagram illustrates the central role of ALAT and the impact of its inhibition.

An In-depth Technical Guide to beta-Chloro-L-alanine Hydrochloride for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

beta-Chloro-L-alanine hydrochloride is a synthetic amino acid analog that has garnered significant attention in biochemical and pharmacological research. Its primary mechanism of action involves the inhibition of a class of enzymes dependent on pyridoxal-5'-phosphate (PLP), a derivative of vitamin B6. This technical guide provides a comprehensive overview of beta-chloro-L-alanine hydrochloride, including its chemical properties, synthesis, mechanism of action, and diverse applications in scientific research. The document is intended to serve as a detailed resource for researchers, scientists, and professionals in drug development, offering insights into its utility as a tool for studying amino acid metabolism and as a potential therapeutic agent.

Introduction

beta-Chloro-L-alanine hydrochloride is a structural analog of the amino acid L-alanine. The substitution of a hydrogen atom with a chlorine atom on the beta-carbon confers unique chemical properties that allow it to act as a potent inhibitor of various PLP-dependent enzymes. These enzymes play crucial roles in a wide array of metabolic pathways, including amino acid biosynthesis and degradation. By targeting these enzymes, beta-chloro-L-alanine hydrochloride has emerged as a valuable tool for dissecting complex biological processes and as a lead compound in the development of novel therapeutics, particularly in the fields of oncology and infectious diseases.

Chemical and Physical Properties

beta-Chloro-L-alanine hydrochloride is a white solid that is soluble in water.[1] Its chemical structure and key properties are summarized in the table below.

PropertyValueReference
Synonyms b-Chloro-L-Ala-OH·HCl, (R)-2-Amino-3-chloropropionic acid hydrochloride, 3-Chloro-L-alanine Hydrochloride[1]
CAS Number 51887-89-9[1]
Molecular Formula C₃H₆ClNO₂ · HCl[1]
Molecular Weight 160.00 g/mol
Appearance White solid[1]
Solubility Water: 50 mg/mL, clear, colorless
Melting Point 205 °C
Storage Temperature −20°C
Optical Rotation [a]D24 = -7.5 ± 1º (C=0.725% in water)[1]

Synthesis

A common method for the synthesis of beta-chloro-L-alanine involves the reaction of an aziridine-2-carboxylate (B8329488) with hydrogen chloride in an aqueous medium.[2] The reaction temperature is typically maintained between 0°C and 100°C.[2] The final product, beta-chloroalanine, can be selectively crystallized from the reaction mixture.[2]

Below is a generalized workflow for the synthesis of beta-chloro-L-alanine.

cluster_synthesis Synthesis of beta-Chloro-L-alanine start Aziridine-2-carboxylate step1 Reaction with Hydrogen Chloride in Aqueous Medium (0-100°C) start->step1 step2 Selective Crystallization (-30°C to +40°C) step1->step2 product beta-Chloro-L-alanine step2->product

A simplified workflow for the synthesis of beta-Chloro-L-alanine.

Mechanism of Action: Inhibition of Pyridoxal-5'-Phosphate (PLP)-Dependent Enzymes

The biological activity of beta-chloro-L-alanine hydrochloride stems from its ability to inhibit enzymes that utilize pyridoxal-5'-phosphate (PLP) as a cofactor.[3] PLP is essential for a vast number of enzymatic reactions, primarily in amino acid metabolism, such as transamination, decarboxylation, and racemization.[3] beta-Chloro-L-alanine acts as a mechanism-based or "suicide" inhibitor for some of these enzymes.[4] The chloro-substituent facilitates the formation of a reactive intermediate within the enzyme's active site, which then irreversibly binds to and inactivates the enzyme.[4]

Key Targeted Enzymes

Several PLP-dependent enzymes are known to be inhibited by beta-chloro-L-alanine. The following table summarizes these enzymes and the nature of their inhibition.

EnzymeOrganism/Cell LineInhibition TypeQuantitative DataReference
Alanine (B10760859) Aminotransferase (ALAT/ALT) LLC1 Lewis lung carcinoma cellsCompetitiveNot specified[5][6]
Alanine Racemase Bacillus subtilisD-chloroalanine: CompetitiveL-chloroalanine: Non-competitiveD-chloroalanine: Ki = 0.005 mML-chloroalanine: Ki = 1.71 mM[7]
Serine Palmitoyltransferase (SPT) Rat liver microsomes, CHO cellsIrreversible, Mechanism-based5 mM causes complete inactivation in 10-15 min[4][8]
Alanine-valine transaminase (Transaminase C) Escherichia coli K-12ReversibleNot specified[9]
Threonine Deaminase Escherichia coliNot specifiedNot specified[10]
Branched-chain amino acid transaminase (Transaminase B) Escherichia coliNot specifiedNot specified[10]

Applications in Research and Drug Development

The unique inhibitory properties of beta-chloro-L-alanine hydrochloride make it a versatile tool in various research areas.

Cancer Research: Targeting the Warburg Effect

Cancer cells often exhibit altered metabolic pathways, a phenomenon known as the Warburg effect, characterized by increased glycolysis even in the presence of oxygen.[2] Alanine aminotransferase (ALAT) plays a role in this metabolic reprogramming.[5] By inhibiting ALAT, beta-chloro-L-alanine can disrupt the cancer cells' ability to produce L-alanine and impair their glucose uptake.[5][6] This leads to an energy deficit, activation of AMP-activated protein kinase (AMPK), and a subsequent shift towards mitochondrial respiration, ultimately impairing cancer cell growth.[5]

cluster_warburg Inhibition of the Warburg Effect by beta-Chloro-L-alanine bcla beta-Chloro-L-alanine alat Alanine Aminotransferase (ALAT) bcla->alat inhibits glucose_uptake Glucose Uptake bcla->glucose_uptake impairs alanine_prod L-alanine Production bcla->alanine_prod inhibits alat->glucose_uptake alat->alanine_prod glycolysis Glycolysis (Warburg Effect) glucose_uptake->glycolysis atp_deficit ATP Deficit glucose_uptake->atp_deficit leads to cancer_growth Cancer Cell Growth glycolysis->cancer_growth ampk AMPK Activation atp_deficit->ampk mito_resp Mitochondrial Respiration ampk->mito_resp activates mito_resp->cancer_growth impairs

Logical flow of beta-Chloro-L-alanine's effect on cancer cell metabolism.
Antimicrobial Research: Targeting Bacterial Cell Wall Synthesis

Alanine racemase is a crucial enzyme in bacteria responsible for the conversion of L-alanine to D-alanine, an essential component of the peptidoglycan layer of the bacterial cell wall.[7] By inhibiting alanine racemase, beta-chloro-L-alanine disrupts cell wall synthesis, leading to bacterial growth inhibition.[11] This makes it a potential candidate for the development of novel antimicrobial agents.[1] Studies have shown its effectiveness against various bacteria, including Diplococcus pneumoniae, Streptococcus pyogenes, Bacillus subtilis, and Escherichia coli.[11]

Sphingolipid Metabolism Research

Serine palmitoyltransferase (SPT) is the rate-limiting enzyme in the de novo biosynthesis of sphingolipids, a class of lipids with important structural and signaling functions.[4][8] beta-Chloro-L-alanine acts as a potent and irreversible inhibitor of SPT.[4][8] This allows researchers to study the consequences of depleting sphingolipids in various cellular processes, such as proliferation, apoptosis, and signal transduction.[4]

cluster_sphingolipid Inhibition of Sphingolipid Biosynthesis serine L-Serine spt Serine Palmitoyltransferase (SPT) serine->spt palmitoyl_coa Palmitoyl-CoA palmitoyl_coa->spt kds 3-Ketodihydrosphingosine spt->kds ceramide Ceramide kds->ceramide ... complex_sl Complex Sphingolipids ceramide->complex_sl bcla beta-Chloro-L-alanine bcla->spt inhibits

beta-Chloro-L-alanine inhibits the initial step of sphingolipid biosynthesis.

Experimental Protocols

The following are generalized protocols for key experiments involving beta-chloro-L-alanine hydrochloride, compiled from various sources. Researchers should optimize these protocols for their specific experimental systems.

Serine Palmitoyltransferase (SPT) Activity Assay

This protocol describes a method to measure SPT activity in cell lysates using a radioactivity-based assay.

Materials:

  • Cell lysate (e.g., from CHO cells or rat liver microsomes)

  • beta-Chloro-L-alanine hydrochloride solution

  • L-[¹⁴C]serine

  • Palmitoyl-CoA

  • Pyridoxal-5'-phosphate (PLP)

  • Lysis buffer (e.g., 50 mM HEPES, pH 8.0, 1 mM EDTA)

  • Myriocin (B1677593) (positive control inhibitor)

  • Scintillation cocktail and counter

Procedure:

  • Prepare cell lysates according to standard laboratory procedures.

  • Pre-incubate the cell lysate with varying concentrations of beta-chloro-L-alanine (e.g., 0-5 mM) for a specified time (e.g., 10-15 minutes) at 37°C. A no-inhibitor control and a myriocin control should be included.

  • Initiate the SPT reaction by adding a reaction mixture containing L-[¹⁴C]serine, palmitoyl-CoA, and PLP to the pre-incubated lysates.

  • Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).

  • Stop the reaction by adding a suitable solvent (e.g., chloroform:methanol).

  • Extract the lipids and separate the product, 3-ketodihydrosphingosine, from the unreacted L-[¹⁴C]serine using thin-layer chromatography (TLC) or another suitable chromatographic method.

  • Quantify the amount of radiolabeled product by scintillation counting.

  • Calculate the SPT activity as the amount of product formed per unit time per amount of protein in the lysate.

Alanine Racemase Inhibition Assay

This protocol outlines a method to assess the inhibition of bacterial alanine racemase.

Materials:

  • Purified alanine racemase

  • beta-Chloro-L-alanine hydrochloride (L- and D-enantiomers)

  • L-alanine

  • D-amino acid oxidase

  • Horseradish peroxidase

  • A suitable chromogenic or fluorogenic substrate for peroxidase

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Microplate reader

Procedure:

  • In a 96-well plate, add purified alanine racemase to the assay buffer.

  • Add varying concentrations of the inhibitor (beta-chloro-L-alanine enantiomers).

  • Pre-incubate the enzyme and inhibitor for a specific time at the optimal temperature for the enzyme.

  • Initiate the reaction by adding L-alanine.

  • Allow the racemization reaction to proceed for a set time.

  • Add D-amino acid oxidase, horseradish peroxidase, and the chromogenic/fluorogenic substrate. The D-amino acid oxidase will react with the D-alanine produced by the racemase, generating hydrogen peroxide, which is then used by the peroxidase to oxidize the substrate, resulting in a detectable signal.

  • Measure the absorbance or fluorescence using a microplate reader.

  • Calculate the percentage of inhibition and determine the IC50 or Ki values.

Cell Viability/Cytotoxicity Assay

This protocol describes a general method to assess the cytotoxic effects of beta-chloro-L-alanine on a cell line.

Materials:

  • Mammalian cell line (e.g., LLC1 or CHO cells)

  • Complete cell culture medium

  • beta-Chloro-L-alanine hydrochloride

  • MTT, XTT, or other viability reagent

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of beta-chloro-L-alanine in complete culture medium.

  • Remove the old medium from the cells and add the medium containing different concentrations of the inhibitor. Include a vehicle-only control.

  • Incubate the cells for a desired period (e.g., 24, 48, or 72 hours).

  • At the end of the incubation period, add the viability reagent (e.g., MTT) to each well and incubate according to the manufacturer's instructions.

  • If using MTT, solubilize the formazan (B1609692) crystals with a suitable solvent.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the percentage of cell viability relative to the control and determine the IC50 value for cytotoxicity.

Conclusion

beta-Chloro-L-alanine hydrochloride is a powerful and versatile tool for researchers in biochemistry, pharmacology, and drug development. Its ability to specifically inhibit PLP-dependent enzymes has provided valuable insights into the metabolic pathways they govern. Its demonstrated efficacy in inhibiting cancer cell growth and bacterial proliferation highlights its potential as a lead compound for the development of novel therapeutic agents. This technical guide has provided a comprehensive overview of its properties, synthesis, mechanism of action, and applications, and it is hoped that this information will facilitate its continued use and exploration in scientific research.

References

3-Chloro-L-alanine chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activities of 3-Chloro-L-alanine. The information is intended for researchers, scientists, and professionals involved in drug development and other scientific disciplines where this compound is of interest.

Chemical Structure and Identification

3-Chloro-L-alanine is an unnatural, non-proteinogenic amino acid.[1][2] It is a derivative of the naturally occurring amino acid L-alanine, with a chlorine atom substituting one of the hydrogen atoms on the beta-carbon.[2] The L-configuration specifies the stereochemistry at the alpha-carbon.

The IUPAC name for this compound is (2R)-2-amino-3-chloropropanoic acid.[3] It is also commonly referred to as β-Chloro-L-alanine.[4][5]

chemical_structure cluster_alanine 3-Chloro-L-alanine N NH₂ C_alpha N->C_alpha H_alpha H C_alpha->H_alpha COOH COOH C_alpha->COOH C_beta CβH₂ C_alpha->C_beta Cl Cl C_beta->Cl

Figure 1: Chemical structure of 3-Chloro-L-alanine.

Physicochemical Properties

3-Chloro-L-alanine is a white crystalline powder.[1][6] Its key physicochemical properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₃H₆ClNO₂[1][2][3]
Molecular Weight 123.54 g/mol [1][2][3]
CAS Number 2731-73-9[3][4][6]
Melting Point 156-157 °C[7]
166-167 °C[1]
205 °C (hydrochloride salt)
Boiling Point 243.6±30.0 °C (Predicted)[8]
Solubility Soluble in water.[1] Soluble in DMSO (100 mg/mL for hydrochloride salt).[9][1][9]
Appearance White solid/crystalline powder[1][6]
Storage Temperature 2-8°C or -20°C[7][8]

Biological Activity and Mechanism of Action

3-Chloro-L-alanine exhibits significant biological activity, primarily as an enzyme inhibitor. It is known to be a bacteriostatic agent, inhibiting the growth of various bacteria.[4][5][10]

Enzyme Inhibition

This compound is a known inhibitor of several key enzymes involved in amino acid metabolism:

  • Alanine Racemase: Inhibition of this enzyme disrupts the conversion between L-alanine and D-alanine, which is crucial for bacterial cell wall synthesis.[4][5][10]

  • L-alanine aminotransferase (ALAT): By inhibiting ALAT, it can impair D-glucose uptake in certain cancer cells.[6]

  • Threonine Deaminase [4][5]

  • Branched-chain amino acid transaminase (Transaminase B) [4][5]

  • L-aspartate-β-decarboxylase [4][5]

The inhibition of transaminase B and alanine-valine transaminase C by β-Chloro-L-alanine is responsible for the requirement of isoleucine and valine for the growth of Escherichia coli in its presence.[4][5]

enzyme_inhibition substance 3-Chloro-L-alanine enzyme1 Alanine Racemase substance->enzyme1 Inhibits enzyme2 Transaminase B substance->enzyme2 Inhibits enzyme3 Threonine Deaminase substance->enzyme3 Inhibits enzyme4 ALAT substance->enzyme4 Inhibits pathway1 Peptidoglycan Synthesis enzyme1->pathway1 Disrupts pathway2 Isoleucine/Valine Synthesis enzyme2->pathway2 Disrupts pathway3 Threonine Catabolism enzyme3->pathway3 Disrupts pathway4 Glucose Uptake enzyme4->pathway4 Impairs

Figure 2: Mechanism of action of 3-Chloro-L-alanine via enzyme inhibition.
Role in Drug Development

3-Chloro-L-alanine serves as a versatile precursor in the synthesis of more complex molecules.[11] A significant application is in the synthesis of NMDA receptor antagonists.[11] The chlorine atom on the beta-carbon facilitates nucleophilic substitution reactions, allowing for the creation of derivatives with targeted pharmacological activities.[11]

Experimental Protocols

Synthesis of 3-Chloro-L-alanine Methyl Ester Hydrochloride

This protocol describes a method for synthesizing the methyl ester hydrochloride derivative of 3-Chloro-L-alanine from L-serine.

Step 1: Synthesis of L-serine methyl ester hydrochloride [12]

  • Add L-serine to a suitable first solvent.

  • Cool the mixture to 5-10°C.

  • Dropwise, add thionyl chloride A while maintaining the temperature at 12-15°C.

  • After the addition is complete, heat the mixture to 38°C and allow it to react for 48 hours.

  • Following the reaction, cool the mixture to induce crystallization.

  • Collect the crystals by centrifugation, desolventize, and dry to obtain L-serine methyl ester hydrochloride.

Step 2: Synthesis of 3-chloro-L-alanine methyl ester hydrochloride [12]

  • Add the L-serine methyl ester hydrochloride obtained in Step 1 to a second solvent (e.g., dichloromethane, chloroform).

  • Dropwise, add thionyl chloride B, controlling the temperature between 35-40°C.

  • Implement a segmented temperature control for the reaction.

  • After the reaction is complete, cool the mixture to 15-25°C.

  • Add water to the reaction mixture to facilitate layering.

  • Process the aqueous phase to obtain the final product, 3-chloro-L-alanine methyl ester hydrochloride.

synthesis_workflow start L-Serine step1 1. Add Solvent 2. Cool to 5-10°C 3. Add Thionyl Chloride A 4. React at 38°C for 48h start->step1 intermediate L-Serine Methyl Ester Hydrochloride step1->intermediate step2 1. Add Second Solvent 2. Add Thionyl Chloride B (35-40°C) 3. Segmented Temperature Reaction 4. Cool to 15-25°C 5. Add Water & Separate Layers intermediate->step2 end_product 3-Chloro-L-alanine Methyl Ester Hydrochloride step2->end_product

References

An In-depth Technical Guide to L-beta-Chloroalanine Hydrochloride (CAS Number 51887-89-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-beta-Chloroalanine hydrochloride is a synthetic amino acid analogue that has garnered significant interest in the scientific community for its potent and specific inhibitory effects on several key enzymes. This technical guide provides a comprehensive overview of L-beta-Chloroalanine hydrochloride, including its chemical and physical properties, synthesis, and detailed mechanism of action. It serves as a resource for researchers utilizing this compound in studies related to bacterial cell wall synthesis, sphingolipid metabolism, and amino acid biochemistry. This document outlines experimental protocols for key assays and visualizes the pertinent biological pathways to facilitate a deeper understanding of its biochemical and cellular effects.

Chemical and Physical Properties

L-beta-Chloroalanine hydrochloride is the hydrochloride salt of L-beta-chloroalanine, a halogenated derivative of the amino acid L-alanine. The presence of the chlorine atom on the beta-carbon is critical to its biological activity.

Table 1: Physicochemical Properties of L-beta-Chloroalanine Hydrochloride

PropertyValueReference(s)
CAS Number 51887-89-9[1][2]
Molecular Formula C₃H₇Cl₂NO₂[3]
Molecular Weight 160.00 g/mol [3]
Appearance White to off-white solid/powder[3]
Melting Point ~205 °C (decomposes)
Solubility Water: 50 mg/mL; DMSO: 100 mg/mL (with sonication)[3]
Storage 4°C, sealed, away from moisture. For solutions: -80°C (up to 6 months) or -20°C (up to 1 month).[3]

Synthesis

The synthesis of beta-chloroalanine can be achieved through various methods. One common approach involves the reaction of an aziridine-2-carboxylate (B8329488) with hydrogen chloride in an aqueous medium. This process is advantageous as it can be performed at moderate temperatures (0-100°C) and offers good yields.[4]

Another synthetic route starts from serine, which is converted to a chloro-derivative. For instance, L-serine can be treated with N-chlorosuccinimide in the presence of a thiourea (B124793) derivative in dichloromethane (B109758) to yield 3-chloro-L-alanine. The resulting free base can then be converted to the hydrochloride salt.

Mechanism of Action and Biological Effects

L-beta-Chloroalanine is a well-established inhibitor of several pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes. Its primary mechanism of action is as a mechanism-based inactivator, also known as a "suicide inhibitor."

Inhibition of Alanine (B10760859) Racemase

Alanine racemase is a crucial bacterial enzyme that catalyzes the interconversion of L-alanine and D-alanine.[5] D-alanine is an essential component of the peptidoglycan cell wall in most bacteria.[6] The absence of alanine racemase in eukaryotes makes it an attractive target for antimicrobial drug development.[7]

L-beta-Chloroalanine acts as a suicide inhibitor of alanine racemase. The enzyme's catalytic mechanism involves the deprotonation of the alpha-carbon of the amino acid. When L-beta-chloroalanine binds to the active site, the enzyme abstracts the alpha-proton, leading to the elimination of the beta-chlorine atom. This generates a reactive amino-acrylate intermediate that covalently modifies the PLP cofactor or a nearby active site residue, leading to irreversible inactivation of the enzyme.[8][9] The inhibition of alanine racemase by the D- and L-isomers of beta-chloroalanine has been shown to be effective against a range of bacteria, including Diplococcus pneumoniae, Streptococcus pyogenes, Bacillus subtilis, and Escherichia coli.[10] In extracts of E. coli and B. subtilis, beta-chloro-D-alanine was found to inhibit alanine racemase activity by 90-95%.[10]

G cluster_bacterium Bacterial Cytoplasm L_Alanine L-Alanine Ala_Racemase Alanine Racemase (alr) L_Alanine->Ala_Racemase D_Alanine D-Alanine D_Ala_D_Ala_ligase D-Ala-D-Ala ligase (ddl) D_Alanine->D_Ala_D_Ala_ligase Ala_Racemase->D_Alanine Racemization L_beta_Chloroalanine L-beta-Chloroalanine Hydrochloride L_beta_Chloroalanine->Ala_Racemase Suicide Inhibition UDP_MurNAc_tripeptide UDP-MurNAc-tripeptide UDP_MurNAc_pentapeptide UDP-MurNAc-pentapeptide UDP_MurNAc_tripeptide->UDP_MurNAc_pentapeptide + D-Ala-D-Ala (MurF ligase) D_Ala_D_Ala D-Ala-D-Ala D_Ala_D_Ala_ligase->D_Ala_D_Ala D_Ala_D_Ala->UDP_MurNAc_pentapeptide Peptidoglycan Peptidoglycan Synthesis UDP_MurNAc_pentapeptide->Peptidoglycan

Figure 1: Inhibition of Alanine Racemase in the Peptidoglycan Biosynthesis Pathway.

Inhibition of Serine Palmitoyltransferase (SPT)

Serine Palmitoyltransferase (SPT) is the rate-limiting enzyme in the de novo biosynthesis of sphingolipids.[11][12] It catalyzes the condensation of L-serine and palmitoyl-CoA to form 3-ketodihydrosphingosine.[11] Sphingolipids are essential components of eukaryotic cell membranes and are involved in various signaling pathways.[13]

L-beta-Chloroalanine is an irreversible, mechanism-based inhibitor of SPT.[14] The inhibition is rapid and concentration-dependent, with 5 mM of the inhibitor causing complete inactivation of SPT in rat liver microsomes within 10 minutes.[14] This inactivation is specific to the L-isomer and can be prevented by the presence of the natural substrate, L-serine.[14] The inhibition of SPT by L-beta-chloroalanine disrupts the synthesis of long-chain bases, the backbone of all sphingolipids.[14]

G cluster_er Endoplasmic Reticulum L_Serine L-Serine SPT Serine Palmitoyltransferase (SPT) L_Serine->SPT Palmitoyl_CoA Palmitoyl-CoA Palmitoyl_CoA->SPT KDS 3-Ketodihydrosphingosine SPT->KDS Condensation L_beta_Chloroalanine L-beta-Chloroalanine Hydrochloride L_beta_Chloroalanine->SPT Irreversible Inhibition Sphinganine Sphinganine KDS->Sphinganine Reduction Ceramide Ceramide Sphinganine->Ceramide Acylation Complex_SL Complex Sphingolipids (e.g., Sphingomyelin) Ceramide->Complex_SL

Figure 2: Inhibition of Serine Palmitoyltransferase in the Sphingolipid Biosynthesis Pathway.

Other Enzymatic Targets

L-beta-Chloroalanine has also been shown to inhibit other PLP-dependent enzymes, including:

  • Alanine Aminotransferase (ALAT): This enzyme is involved in amino acid metabolism.

  • Threonine Deaminase: An enzyme in the biosynthetic pathway of isoleucine.[15]

  • Branched-chain Amino Acid Transaminase (Transaminase B): Involved in the synthesis of branched-chain amino acids.[15]

Experimental Protocols

Alanine Racemase Inhibition Assay (Coupled Enzyme Assay)

This protocol is adapted from a high-throughput screening method and measures the conversion of D-alanine to L-alanine.[1][16] The production of L-alanine is coupled to the activity of L-alanine dehydrogenase, which reduces NAD⁺ to NADH. The increase in NADH is monitored by fluorescence.

Materials:

  • Purified alanine racemase

  • L-alanine dehydrogenase

  • D-alanine (substrate)

  • L-beta-Chloroalanine hydrochloride (inhibitor)

  • NAD⁺

  • Tris-Tricine buffer (100 mM, pH 8.5)

  • 384-well microplate

  • Fluorescence plate reader (Excitation: 340 nm, Emission: 460 nm)

Procedure:

  • Prepare a reaction cocktail containing 12 nM alanine racemase, 1 mM NAD⁺, and 0.03 units/mL L-alanine dehydrogenase in Tris-Tricine buffer.

  • Dispense 30 µL of the reaction cocktail into the wells of a 384-well plate.

  • Add varying concentrations of L-beta-Chloroalanine hydrochloride to the wells. For control wells, add the corresponding vehicle (e.g., water).

  • Incubate the plate for 30 minutes at room temperature to allow the inhibitor to interact with the enzyme.

  • Initiate the reaction by adding 10 µL of D-alanine solution (final concentration can be varied, e.g., 0.5-2.5 mM, for kinetic studies). For negative controls, add 10 µL of buffer without substrate.

  • Incubate for 20 minutes at 37°C.

  • Measure the fluorescence intensity of NADH.

  • Calculate the percent inhibition relative to the control wells without the inhibitor. IC₅₀ and Kᵢ values can be determined by plotting the data using appropriate software.[1][16]

G D_Ala D-Alanine Ala_Racemase Alanine Racemase D_Ala->Ala_Racemase L_Ala L-Alanine L_Ala_DH L-Alanine Dehydrogenase L_Ala->L_Ala_DH Pyruvate Pyruvate NAD NAD+ NAD->L_Ala_DH NADH NADH (Fluorescent) Ala_Racemase->L_Ala L_Ala_DH->Pyruvate L_Ala_DH->NADH Inhibitor L-beta-Chloroalanine Inhibitor->Ala_Racemase Inhibition

Figure 3: Workflow for the Coupled Alanine Racemase Inhibition Assay.

Serine Palmitoyltransferase (SPT) Inhibition Assay (Radiolabeled Assay)

This protocol is based on measuring the incorporation of radiolabeled L-serine into sphingolipids.[17][18]

Materials:

  • Cell lysate or microsomal fraction containing SPT

  • L-[³H]-serine (radiolabeled substrate)

  • Palmitoyl-CoA (substrate)

  • L-beta-Chloroalanine hydrochloride (inhibitor)

  • HEPES buffer (e.g., 50 mM, pH 8.0)

  • Pyridoxal 5'-phosphate (PLP, cofactor)

  • Dithiothreitol (DTT)

  • EDTA

  • Organic solvent for extraction (e.g., chloroform/methanol)

  • Scintillation cocktail and counter

Procedure:

  • Prepare a pre-incubation buffer containing 50 mM HEPES (pH 8.0), 25 mM DTT, 2 mM EDTA, and 20 µM PLP.[18]

  • In a reaction tube, combine the cell lysate or microsomal fraction with the pre-incubation buffer and varying concentrations of L-beta-Chloroalanine hydrochloride.

  • Pre-incubate for a set time (e.g., 10-15 minutes) at 37°C to allow for enzyme inhibition.[14]

  • Prepare a labeling mix containing 2 mM L-serine, 100 µM palmitoyl-CoA, and a known amount of L-[³H]-serine (e.g., 2 µCi).[18]

  • Initiate the enzymatic reaction by adding the labeling mix to the reaction tubes.

  • Incubate for 60 minutes at 37°C.[18]

  • Stop the reaction by adding an organic solvent mixture (e.g., chloroform:methanol).

  • Extract the lipids.

  • Quantify the amount of radiolabeled lipid product using a scintillation counter.

  • Determine the level of inhibition by comparing the radioactivity in the inhibitor-treated samples to the control samples.

Quantitative Data

Table 2: Inhibitory Activity of L-beta-Chloroalanine

Target EnzymeOrganism/SystemInhibition TypeIC₅₀ / KᵢConcentration for EffectReference(s)
Alanine RacemaseE. coli, B. subtilisIrreversible-90-95% inhibition[10]
Serine PalmitoyltransferaseRat liver microsomesMechanism-based ("suicide")-5 mM for complete inactivation in 10 min[14]
Serine PalmitoyltransferaseCHO cellsIrreversible-5 mM for complete inhibition in 15 min[14]

Safety and Handling

L-beta-Chloroalanine hydrochloride should be handled with care in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) before use.

  • Hazard Statements: May cause skin, eye, and respiratory irritation.

  • Precautionary Measures: Use in a well-ventilated area or under a fume hood. Wear appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

L-beta-Chloroalanine hydrochloride is a powerful tool for researchers studying bacterial cell wall biosynthesis and sphingolipid metabolism. Its mechanism as a suicide inhibitor provides a means to specifically and irreversibly block the activity of key enzymes like alanine racemase and serine palmitoyltransferase. This technical guide has provided essential information on its properties, synthesis, mechanism of action, and experimental use. The detailed protocols and pathway diagrams are intended to support the design and execution of experiments aimed at further elucidating the roles of its target enzymes in health and disease, and to aid in the development of novel therapeutic agents.

References

3-Chloro-L-alanine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 3-Chloro-L-alanine is a non-proteinogenic amino acid derivative that has garnered significant interest in the fields of biochemistry and drug development. As a structural analog of natural amino acids, it functions as a potent enzyme inhibitor, demonstrating a range of biological activities. Its primary mechanism involves the irreversible inhibition of key bacterial enzymes, making it a valuable tool for antimicrobial research. Furthermore, its chemical reactivity renders it a useful precursor in the synthesis of more complex molecules, including neuropharmacological agents.[1] This guide provides an in-depth overview of 3-Chloro-L-alanine, focusing on its synthesis, mechanism of action, biological activities, and relevant experimental protocols for a scientific audience.

Physicochemical Properties

3-Chloro-L-alanine is a white, water-soluble solid.[2] Its fundamental properties are summarized below.

PropertyValueReference
Chemical Formula C₃H₆ClNO₂[3]
Molar Mass 123.54 g/mol [3]
CAS Number 2731-73-9[3]
Appearance White solid[2]
Melting Point 166–167 °C[2]
IUPAC Name (2R)-2-amino-3-chloropropanoic acid[3]

Mechanism of Action and Biological Activity

The primary biological role of 3-Chloro-L-alanine is as a mechanism-based enzyme inhibitor, also known as a "suicide substrate." It primarily targets pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzymes involved in amino acid metabolism.

Inhibition of Alanine (B10760859) Racemase

The most well-characterized activity of 3-Chloro-L-alanine is the irreversible inhibition of alanine racemase (Alr).[4] This bacterial enzyme is crucial for peptidoglycan biosynthesis as it catalyzes the conversion of L-alanine to D-alanine, an essential component of the bacterial cell wall.[5][6] The absence of a human homolog makes alanine racemase an attractive target for antibacterial drug development.[5]

The inhibition mechanism involves the formation of a reactive intermediate within the enzyme's active site. The enzyme binds 3-Chloro-L-alanine and abstracts a proton, leading to the elimination of the chloride ion. This generates a highly reactive amino-acrylate intermediate that covalently binds to the PLP cofactor and/or a nearby nucleophilic amino acid residue (like tyrosine) in the active site, leading to irreversible inactivation of the enzyme.[7]

G cluster_0 Alanine Racemase Active Site (PLP-dependent) Enzyme Alr + PLP Complex Enzyme-Substrate Complex Enzyme->Complex Substrate 3-Chloro-L-alanine Substrate->Complex Binding Intermediate Reactive Amino-Acrylate Intermediate Complex->Intermediate Enzymatic Halide Elimination Inactive Irreversibly Inactivated Enzyme (Covalent Adduct) Intermediate->Inactive Covalent Attack on PLP/Residue

Figure 1: Mechanism of irreversible inhibition of Alanine Racemase by 3-Chloro-L-alanine.

Other Enzymatic Targets

Beyond alanine racemase, 3-Chloro-L-alanine has been shown to inhibit several other PLP-dependent enzymes. This broader activity contributes to its overall biological effects and highlights its utility as a biochemical probe.

Target EnzymeOrganism/SystemEffectReference
Alanine Racemase (Alr) Escherichia coli, Bacillus subtilisIrreversible Inhibition[8]
Alanine Aminotransferase (ALAT) Myocardium, variousAffinity Labeling / Inhibition[9]
Threonine Deaminase Escherichia coliInhibition[4]
Branched-chain Amino Acid Transaminase (Transaminase B) Escherichia coliInhibition[4]
Alanine-Valine Transaminase (Transaminase C) Escherichia coliReversible Inhibition[6]

Note: Specific quantitative inhibition constants (Ki, IC50) for 3-Chloro-L-alanine are not widely reported in the cited literature.

Antimicrobial and Other Activities

Due to its potent inhibition of alanine racemase, 3-Chloro-L-alanine exhibits antibacterial activity, particularly against Gram-positive and Gram-negative bacteria whose cell wall integrity is dependent on peptidoglycan synthesis.[7][10] In some bacteria like Escherichia coli, sensitivity to 3-chloro-DL-alanine at a concentration of 1 mM has been demonstrated.[11] However, some bacteria can develop resistance, for instance through enzymes that degrade the compound or via mutations in the target enzyme.[11]

OrganismActivityReference
Escherichia coliGrowth Inhibition[7][10]
Streptococcus pyogenesGrowth Inhibition[7][10]
Bacillus subtilisGrowth Inhibition[7][10]
Diplococcus pneumoniaeGrowth Inhibition[7][10]

Note: Specific Minimum Inhibitory Concentration (MIC) values for 3-Chloro-L-alanine against various strains are not consistently available in the cited literature.

In addition to its antimicrobial properties, 3-Chloro-L-alanine hydrochloride serves as a precursor for the synthesis of NMDA receptor antagonists, indicating its potential utility in neuropharmacology research.[1]

Experimental Protocols

Synthesis of 3-Chloro-L-alanine from L-Serine

This protocol is based on methods described in patent literature, involving the chlorination of L-serine using N-chlorosuccinimide (NCS) and a thiourea (B124793) catalyst.

Materials:

Procedure:

  • Add L-Serine (e.g., 50.0 g) and a solvent such as dichloromethane (e.g., 200.0 g) to a 500 mL four-neck flask.

  • Add a catalytic amount of thiourea (e.g., 16.8 g) or N,N'-dimethylthiourea (e.g., 23.0 g) to the suspension.[12]

  • Stir the mixture at room temperature for approximately 30 minutes.[12]

  • Under rapid stirring, begin the dropwise addition of N-chlorosuccinimide (e.g., 95.4 g) dissolved in the reaction solvent. Maintain the reaction temperature between 0-40°C.

  • After the addition is complete, continue stirring the reaction for 2-5 hours.[12]

  • Monitor the reaction progress using a suitable method (e.g., TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.[12]

  • Add ethanol (e.g., 220.0 g) to the residue and stir for 1 hour to precipitate the product.[12]

  • Filter the solid product, wash with a small amount of cold ethanol, and dry under vacuum to yield 3-Chloro-L-alanine.[12]

G A Suspend L-Serine & Thiourea in DCM B Stir at RT (30 min) A->B C Dropwise addition of NCS solution (0-40 °C) B->C D React for 2-5 hrs C->D E Concentrate under reduced pressure D->E F Precipitate with Ethanol & Stir E->F G Filter, Wash & Dry Product F->G

Figure 2: Experimental workflow for the synthesis of 3-Chloro-L-alanine.

Alanine Racemase Inhibition Assay (Coupled-Enzyme Method)

This protocol describes a common method for measuring alanine racemase activity and its inhibition. The assay couples the production of D-alanine to the activity of D-amino acid oxidase (DAAO), which generates a detectable signal.

Materials:

  • Purified alanine racemase

  • 3-Chloro-L-alanine (inhibitor)

  • L-alanine (substrate)

  • D-amino acid oxidase (DAAO)

  • Horseradish peroxidase (HRP)

  • A suitable chromogenic substrate for HRP (e.g., Amplex Red or o-phenylenediamine (B120857) dihydrochloride)

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Microplate reader

Procedure:

  • Prepare a stock solution of 3-Chloro-L-alanine in the reaction buffer.

  • In the wells of a microplate, add the reaction buffer containing DAAO, HRP, and the chromogenic substrate.

  • Add varying concentrations of the inhibitor (3-Chloro-L-alanine) to the appropriate wells. Include a control well with no inhibitor.

  • To initiate the reaction, add a solution of alanine racemase pre-incubated with its substrate, L-alanine.

  • Immediately begin monitoring the change in absorbance or fluorescence over time using a microplate reader at the appropriate wavelength for the chosen chromogenic substrate.

  • The rate of reaction is proportional to the activity of alanine racemase.

  • Calculate the percent inhibition for each concentration of 3-Chloro-L-alanine relative to the no-inhibitor control.

  • If desired, plot the percent inhibition against the inhibitor concentration to determine an IC₅₀ value.

Safety and Handling

3-Chloro-L-alanine should be handled with appropriate safety precautions in a laboratory setting.

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]

  • Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection).[2]

  • Personal Protective Equipment (PPE): Standard PPE including safety glasses, gloves, and a lab coat should be worn. Work in a well-ventilated area or a chemical fume hood.

Conclusion

3-Chloro-L-alanine is a versatile amino acid derivative that serves as a powerful tool for biochemical research and as a lead compound in drug discovery. Its well-defined mechanism as an irreversible inhibitor of alanine racemase provides a clear basis for its potent antibacterial activity. The synthetic routes are accessible, and established protocols allow for the effective study of its enzymatic inhibition. While a lack of comprehensive quantitative data on inhibition constants and toxicity profiles in the public domain presents a challenge, the existing body of research firmly establishes 3-Chloro-L-alanine as a compound of significant interest for professionals in enzymology, microbiology, and medicinal chemistry.

References

An In-depth Technical Guide to the Biochemical Properties of 3-Chloro-L-alanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloro-L-alanine (3-Cl-L-Ala) is a synthetic amino acid analogue of L-alanine with significant biochemical and pharmacological properties. It functions primarily as an irreversible inhibitor of several pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzymes, most notably L-alanine aminotransferase and alanine (B10760859) racemase. This inhibitory action underlies its potent antimicrobial activity against a range of bacteria and its emerging potential in cancer therapy. This technical guide provides a comprehensive overview of the biochemical properties of 3-Chloro-L-alanine, including its mechanism of action, effects on metabolic pathways, and its applications in research and drug development. Detailed experimental protocols and quantitative data are presented to facilitate further investigation and application of this compound.

Physicochemical Properties

3-Chloro-L-alanine is a white crystalline powder with the chemical formula C₃H₆ClNO₂ and a molecular weight of 123.54 g/mol .[1] It is soluble in water.[2] Key physicochemical properties are summarized in the table below.

PropertyValueReference
IUPAC Name (2R)-2-amino-3-chloropropanoic acid[3]
CAS Number 2731-73-9[3]
Molecular Formula C₃H₆ClNO₂[1][3]
Molecular Weight 123.54 g/mol [1]
Appearance White crystalline powder
Solubility Soluble in water[2]
Melting Point Not available
Boiling Point Not available

Mechanism of Action: Enzyme Inhibition

3-Chloro-L-alanine is a well-established inhibitor of several pyridoxal phosphate (PLP)-dependent enzymes.[3] Its primary mechanism of action is suicide inhibition, where the enzyme converts the inhibitor into a reactive species that irreversibly inactivates the enzyme.

Inhibition of L-Alanine Aminotransferase (ALT)
Inhibition of Alanine Racemase

Alanine racemase is a bacterial enzyme essential for the synthesis of D-alanine, a critical component of the peptidoglycan cell wall. 3-Chloro-L-alanine acts as an inactivator of alanine racemase, leading to the inhibition of cell wall synthesis and subsequent bactericidal effects.[6][7] The D- and L-isomers of beta-chloroalanine have been shown to inhibit the growth of various bacteria, including Diplococcus pneumoniae, Streptococcus pyogenes, Bacillus subtilis, and Escherichia coli.[8] Treatment of extracts from E. coli or B. subtilis with beta-chloro-D-alanine resulted in 90-95% inhibition of alanine racemase activity.[8][9]

The proposed mechanism of suicide inhibition of a PLP-dependent enzyme by a halo-alanine derivative is depicted below:

Suicide Inhibition Mechanism cluster_0 Enzyme Active Site E_PLP Enzyme-PLP Schiff_Base Enzyme-PLP-Inhibitor Schiff Base E_PLP->Schiff_Base Forms Schiff Base Reactive_Intermediate Reactive Intermediate (Michael Acceptor) Schiff_Base->Reactive_Intermediate Enzymatic conversion (Elimination of HCl) Inactive_Enzyme Inactive Covalently Modified Enzyme Reactive_Intermediate->Inactive_Enzyme Nucleophilic attack by enzyme residue Inhibitor 3-Chloro-L-alanine Inhibitor->E_PLP Binds to active site

Figure 1: Proposed suicide inhibition mechanism of a PLP-dependent enzyme by 3-Chloro-L-alanine.

Antimicrobial Properties

The inhibition of essential bacterial enzymes like alanine racemase confers significant antimicrobial activity to 3-Chloro-L-alanine. It is described as a bacteriostatic amino acid analog.[2][6] While extensive quantitative data is limited in the available literature, studies have shown its effectiveness against various bacteria. For instance, Streptococcus mutans and Escherichia coli are sensitive to 1 mM 3-chloro-DL-alanine.[10][11]

MicroorganismMIC (Minimum Inhibitory Concentration)Reference
Escherichia coliSensitive at 1 mM (DL-form)[10][11]
Streptococcus mutansSensitive at 1 mM (DL-form)[10][11]
Diplococcus pneumoniaeGrowth inhibited[8][9]
Streptococcus pyogenesGrowth inhibited[8][9]
Bacillus subtilisGrowth inhibited[8][9]

Effects on Metabolic Pathways and Applications in Cancer Research

By inhibiting L-alanine aminotransferase, 3-Chloro-L-alanine can significantly alter cellular metabolism. In cancer cells, which often exhibit a high rate of glycolysis (the Warburg effect), the inhibition of ALT can disrupt the production of L-alanine from pyruvate (B1213749). This disruption can lead to a compensatory activation of mitochondrial metabolism, which may impair malignant growth. This metabolic reprogramming makes 3-Chloro-L-alanine a compound of interest in cancer research.

The following diagram illustrates the proposed effect of 3-Chloro-L-alanine on cancer cell metabolism:

Cancer Cell Metabolism Inhibition cluster_glycolysis Glycolysis cluster_alt ALT-mediated Conversion cluster_tca TCA Cycle & Oxidative Phosphorylation Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Pyruvate2 Pyruvate Pyruvate3 Pyruvate Alanine L-Alanine Pyruvate2->Alanine ALT TCA TCA Cycle Pyruvate3->TCA OxPhos Oxidative Phosphorylation TCA->OxPhos ATP ATP OxPhos->ATP Inhibitor 3-Chloro-L-alanine Inhibitor->Alanine Inhibits

Figure 2: Proposed mechanism of 3-Chloro-L-alanine's effect on cancer cell metabolism.

Role in Drug Development and Neuroscience

Beyond its direct antimicrobial and potential anticancer activities, 3-Chloro-L-alanine serves as a precursor in the synthesis of more complex molecules. Notably, it is used in the synthesis of N-methyl-D-aspartate (NMDA) receptor antagonists. While direct studies on the effect of 3-Chloro-L-alanine on NMDA receptor signaling are scarce, its relationship to L-alanine, which can modulate NMDA receptor function, suggests a potential for indirect effects on glutamatergic neurotransmission. Further research is needed to elucidate any direct interactions.

Synthesis of 3-Chloro-L-alanine

3-Chloro-L-alanine can be synthesized from L-serine. One common method involves the chlorination of L-serine methyl ester hydrochloride using a chlorinating agent like thionyl chloride.

Synthesis Workflow Start L-Serine Step1 Esterification with Methanol (B129727) and Thionyl Chloride Start->Step1 Intermediate L-Serine Methyl Ester Hydrochloride Step1->Intermediate Step2 Chlorination with Thionyl Chloride Intermediate->Step2 Product 3-Chloro-L-alanine Methyl Ester Hydrochloride Step2->Product FinalProduct 3-Chloro-L-alanine Product->FinalProduct Hydrolysis

Figure 3: A simplified workflow for the synthesis of 3-Chloro-L-alanine from L-serine.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is adapted from standard broth microdilution methods.[6][12][13]

Materials:

  • 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • 3-Chloro-L-alanine stock solution

  • Sterile pipette tips and multichannel pipette

  • Incubator

  • Microplate reader

Procedure:

  • Prepare a serial two-fold dilution of 3-Chloro-L-alanine in the broth medium in the wells of a 96-well plate. The concentration range should be chosen based on expected susceptibility.

  • Inoculate each well with a standardized bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Include a positive control well (broth and bacteria, no inhibitor) and a negative control well (broth only).

  • Incubate the plate at 37°C for 18-24 hours.

  • Determine the MIC by visual inspection for the lowest concentration of 3-Chloro-L-alanine that completely inhibits visible bacterial growth. Alternatively, measure the optical density at 600 nm using a microplate reader.

L-Alanine Aminotransferase (ALT) Activity Assay

This protocol is based on a coupled-enzyme assay that measures the production of pyruvate.[14][15][16][17][18]

Materials:

  • 96-well microtiter plate

  • ALT enzyme solution

  • L-alanine solution

  • α-ketoglutarate solution

  • Lactate dehydrogenase (LDH)

  • NADH

  • 3-Chloro-L-alanine solution at various concentrations

  • Assay buffer (e.g., phosphate buffer, pH 7.4)

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • In a 96-well plate, add the assay buffer, L-alanine, NADH, and LDH to each well.

  • Add different concentrations of 3-Chloro-L-alanine to the test wells. Include a control well with no inhibitor.

  • Pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiate the reaction by adding α-ketoglutarate to all wells.

  • Immediately measure the decrease in absorbance at 340 nm over time using a spectrophotometer. The rate of NADH oxidation is proportional to the ALT activity.

  • To determine the inhibitory effect, add the ALT enzyme to the wells containing the buffer, L-alanine, and various concentrations of 3-Chloro-L-alanine.

  • Pre-incubate for a defined period to allow for inhibitor binding.

  • Initiate the reaction by adding α-ketoglutarate and NADH and measure the activity as described above.

  • Calculate the percent inhibition and, if applicable, the IC50 value.

Synthesis of 3-Chloro-L-alanine Methyl Ester Hydrochloride from L-Serine

This protocol is a generalized procedure based on methods described in the literature.[10][19][20]

Materials:

  • L-serine

  • Methanol

  • Thionyl chloride

  • An appropriate solvent (e.g., dichloromethane)

  • Reaction vessel with stirring and cooling capabilities

  • Filtration apparatus

  • Drying apparatus (e.g., vacuum oven)

Procedure:

  • Esterification: Suspend L-serine in methanol and cool the mixture in an ice bath. Slowly add thionyl chloride dropwise while maintaining the low temperature. After the addition is complete, allow the reaction to warm to room temperature and stir for several hours. The L-serine methyl ester hydrochloride can be isolated by removing the solvent under reduced pressure.

  • Chlorination: Dissolve the L-serine methyl ester hydrochloride in a suitable solvent such as dichloromethane. Cool the solution and slowly add thionyl chloride. The reaction is then typically heated to reflux for several hours.

  • Isolation: After the reaction is complete, the solvent is removed under reduced pressure to yield the crude 3-Chloro-L-alanine methyl ester hydrochloride. The product can be purified by recrystallization.

  • Hydrolysis (optional): To obtain the free amino acid, the methyl ester can be hydrolyzed under acidic or basic conditions.

Conclusion

3-Chloro-L-alanine is a versatile molecule with significant potential in both antimicrobial and anticancer applications. Its mechanism of action as a suicide inhibitor of key PLP-dependent enzymes provides a strong rationale for its biological activities. While further research is needed to fully elucidate its quantitative inhibitory constants against various enzymes and its precise effects on signaling pathways, the information presented in this guide provides a solid foundation for researchers and drug development professionals. The detailed protocols offer a starting point for further investigation into the promising therapeutic applications of this compound.

References

3-Chloro-L-alanine hydrochloride molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Chloro-L-alanine hydrochloride, a chlorinated derivative of the amino acid L-alanine. This document details its chemical and physical properties, synthesis, and its primary mechanism of action as an enzyme inhibitor. Special focus is given to its role as a competitive inhibitor of Alanine (B10760859) Aminotransaminase (ALAT), a key enzyme in cellular metabolism, and its implications for cancer research. This guide includes detailed experimental protocols for its synthesis, enzyme inhibition assays, and cytotoxicity studies, alongside critical data presented in structured tables and logical diagrams to facilitate research and development applications.

Core Molecular Information

This compound is a synthetic amino acid derivative utilized in biochemical research primarily for its ability to inhibit specific enzymes.

Molecular Formula and Structure

The chemical formula for this compound is C₃H₇Cl₂NO₂.[1][2] Its structure consists of an L-alanine backbone with a chlorine atom substituted at the β-carbon, and it is supplied as a hydrochloride salt.

Physicochemical and Spectroscopic Data

The key physicochemical and spectroscopic properties of this compound are summarized in the table below. This data is essential for its handling, characterization, and use in experimental settings.

PropertyValue
Molecular Weight 160.00 g/mol [1]
CAS Number 51887-89-9[1]
Appearance White to off-white crystalline solid[1][3]
Melting Point 205 °C (decomposes)
Solubility Soluble in water.[3] Soluble in DMSO (100 mg/mL).[1]
Storage Conditions Store at -20°C for long-term stability.[3]
¹H NMR (H₂O) Data not explicitly detailed in search results.
¹³C NMR Data not explicitly detailed in search results.

Synthesis Protocol

A general and reliable method for the synthesis of this compound is through the chlorination of L-serine hydrochloride using thionyl chloride.

Materials
  • L-serine hydrochloride

  • Thionyl chloride

  • Tetrahydrofuran (B95107) (THF), anhydrous

  • Acetone (B3395972)

  • Water (deionized)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Condenser

  • Heating mantle

  • Ice bath

  • Rotary evaporator

  • Buchner funnel and flask

  • Thin Layer Chromatography (TLC) apparatus

Procedure
  • Reaction Setup : Suspend L-serine hydrochloride (e.g., 100 g, 0.7067 mol) in anhydrous tetrahydrofuran (500 ml) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Addition of Thionyl Chloride : While stirring, slowly add thionyl chloride (e.g., 101 g, 0.8480 mol) dropwise to the suspension. Maintain the reaction temperature below 50°C during the addition, using an ice bath if necessary.

  • Reaction : After the addition is complete, gradually heat the mixture to 50°C and continue stirring for 6 hours.

  • Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) to confirm the complete consumption of the starting material.

  • Quenching and Workup : Once the reaction is complete, cool the system to 20-25°C. Slowly and carefully quench the reaction by adding 50 ml of water.

  • Isolation : Concentrate the reaction mixture to dryness under reduced pressure using a rotary evaporator.

  • Crystallization : To the resulting residue, add 200 ml of acetone and cool the mixture to induce crystallization.

  • Purification : Collect the off-white solid product by filtration, wash with a small amount of cold acetone, and dry under vacuum. This procedure typically yields around 88% of this compound.[4]

Mechanism of Action and Signaling Pathways

The primary recognized mechanism of action for this compound is the competitive inhibition of Alanine Aminotransaminase (ALAT), also known as Alanine Transaminase (ALT). It has also been investigated for its effects on Serine Hydroxymethyltransferase (SHMT).

Inhibition of Alanine Aminotransaminase (ALAT)

ALAT is a pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzyme that catalyzes the reversible transfer of an amino group from L-alanine to α-ketoglutarate to form pyruvate (B1213749) and L-glutamate. This reaction is central to amino acid metabolism and the glucose-alanine cycle.

In cancer cells, which often exhibit a high rate of glycolysis (the Warburg effect), ALAT plays a crucial role in processing the glycolytic end-product pyruvate. By inhibiting ALAT, this compound blocks the production of L-alanine from glucose-derived pyruvate.[5][6] This disruption has several downstream consequences that can impair malignant growth:

  • Initial Energy Deficit : The inhibition of ALAT leads to a decrease in D-glucose uptake and L-alanine production, causing an initial drop in cellular ATP levels.[5][6]

  • AMPK Activation : The resulting energy deficit activates AMP-activated protein kinase (AMPK), a key sensor of cellular energy status.

  • Metabolic Shift : Activated AMPK promotes a shift towards mitochondrial metabolism, increasing respiration rates and the production of reactive oxygen species (ROS).[5][6]

  • Cell Cycle Arrest : The signaling cascade initiated by ALAT inhibition involves the altered phosphorylation of p38 MAPK and ERK, and decreased expression of cell cycle regulators like Cdc25a and Cdk4, ultimately leading to reduced cancer cell proliferation.[6]

ALAT_Inhibition_Pathway cluster_cell Cancer Cell Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis ALAT ALAT Pyruvate->ALAT Alanine Alanine ALAT->Alanine ATP_dec ATP levels decrease ALAT->ATP_dec disruption leads to Inhibitor 3-Chloro-L-alanine hydrochloride Inhibitor->ALAT inhibits AMPK AMPK Activation ATP_dec->AMPK Mito_Met Increased Mitochondrial Metabolism & ROS AMPK->Mito_Met p38_ERK Altered p38/ERK Phosphorylation AMPK->p38_ERK CellCycle Decreased Cdc25a/Cdk4 p38_ERK->CellCycle Growth_Inhibit Inhibition of Cell Growth CellCycle->Growth_Inhibit

ALAT Inhibition Pathway
Inhibition of Serine Hydroxymethyltransferase (SHMT)

This compound has also been noted for its potential to inhibit serine hydroxymethyltransferase (SHMT), an enzyme crucial for the synthesis of serine and one-carbon units required for nucleotide synthesis.[3] However, the detailed mechanism and inhibitory constants for this interaction are less well-characterized compared to its effects on ALAT.

Experimental Protocols

The following protocols are provided as a guide for researchers. Specific parameters may require optimization depending on the experimental system.

ALAT Enzyme Activity Inhibition Assay

This protocol describes a method to measure the inhibitory effect of this compound on ALAT activity. The assay is based on a coupled reaction where the pyruvate produced by ALAT is reduced to lactate (B86563) by lactate dehydrogenase (LDH), with the concomitant oxidation of NADH to NAD+. The decrease in NADH is monitored spectrophotometrically.

Materials:

  • Purified ALAT enzyme

  • This compound

  • L-alanine

  • α-ketoglutarate

  • NADH

  • Lactate dehydrogenase (LDH)

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.4)

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer

Procedure:

  • Prepare Reagents :

    • Prepare a stock solution of this compound in assay buffer. Create a series of dilutions to test a range of concentrations.

    • Prepare a reaction mixture containing L-alanine, α-ketoglutarate, NADH, and LDH in the assay buffer.

  • Assay Setup :

    • In a 96-well plate, add a small volume of the this compound dilutions (or vehicle control) to the appropriate wells.

    • Add the purified ALAT enzyme to all wells except for the "no enzyme" control.

    • Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction :

    • Initiate the reaction by adding the reaction mixture to all wells.

  • Measurement :

    • Immediately measure the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 5-10 minutes) at 37°C.

  • Data Analysis :

    • Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).

    • Determine the percent inhibition for each concentration of the inhibitor compared to the vehicle control.

    • Plot the percent inhibition against the inhibitor concentration to determine the IC₅₀ value.

Cell Viability (MTT) Assay

This protocol outlines the use of the MTT assay to assess the cytotoxic effects of this compound on a cancer cell line (e.g., LLC1 Lewis lung carcinoma cells).[5]

Materials:

  • Cancer cell line (e.g., LLC1)

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plate

  • Microplate reader (570 nm)

Procedure:

  • Cell Seeding : Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Treatment : Prepare serial dilutions of this compound in a complete culture medium. Remove the old medium from the cells and replace it with the medium containing the different concentrations of the inhibitor. Include untreated and vehicle-only controls.

  • Incubation : Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).[7]

  • MTT Addition : After incubation, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[8]

  • Solubilization : Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or on an orbital shaker.[9]

  • Absorbance Measurement : Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the cell viability against the inhibitor concentration to determine the IC₅₀ value.

MTT_Assay_Workflow cluster_prep Day 1: Preparation cluster_treat Day 2: Treatment cluster_assay Day 4: Assay cluster_analysis Analysis A Seed cells in 96-well plate B Incubate overnight (37°C, 5% CO₂) A->B C Prepare serial dilutions of 3-Chloro-L-alanine HCl D Treat cells with compound C->D E Incubate for desired exposure time (e.g., 48h) D->E F Add MTT solution to each well G Incubate for 2-4h (formazan formation) F->G H Solubilize formazan crystals (e.g., DMSO) G->H I Read absorbance at 570 nm H->I J Calculate % viability vs. control K Determine IC₅₀ value J->K

References

The Discovery and Mechanistic Journey of β-Chloroalanine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Beta-chloroalanine (β-Chloroalanine), a non-proteinogenic amino acid, has carved a significant niche in biochemical research and drug development since its initial synthesis. This technical guide provides an in-depth exploration of the discovery, historical synthesis, and evolving understanding of β-chloroalanine's mechanism of action as a potent enzyme inhibitor. We delve into the detailed experimental protocols for its synthesis and for assaying its inhibitory effects on key enzymes such as alanine (B10760859) racemase, D-amino acid transaminase, and serine palmitoyltransferase. Quantitative data from various studies are summarized and presented in structured tables for comparative analysis. Furthermore, key pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear and concise understanding of the underlying molecular interactions. This guide is intended to be a comprehensive resource for researchers and professionals working with or interested in the applications of β-chloroalanine.

Introduction

β-Chloroalanine is a halogenated analog of the amino acid alanine. Its structure, characterized by a chlorine atom at the beta-position, confers unique chemical reactivity that has been exploited in the study of enzyme mechanisms and as a lead for drug design. The primary interest in β-chloroalanine stems from its activity as a mechanism-based inhibitor, particularly for enzymes that utilize pyridoxal (B1214274) phosphate (B84403) (PLP) as a cofactor. This guide traces the scientific journey of β-chloroalanine from its first synthesis to its current applications as a tool in enzymology and a potential therapeutic agent.

History and Discovery

Physicochemical Properties

A clear understanding of the physicochemical properties of β-chloroalanine is essential for its application in research and development.

PropertyValueReference
Molecular Formula C₃H₆ClNO₂[1]
Molecular Weight 123.54 g/mol [1]
CAS Number L-isomer: 2731-73-9; D-isomer: 51887-88-8; DL-mixture: 3981-36-0[1]
Appearance White solid[2]
Solubility Soluble in water[1]
Melting Point 156 °C[2]

Synthesis of β-Chloroalanine

Several methods for the synthesis of β-chloroalanine have been developed since its discovery. The choice of method often depends on the desired stereochemistry and scale of production.

Synthesis from Serine

A common laboratory-scale synthesis involves the chlorination of serine. This method is conceptually straightforward but requires careful control of reaction conditions to achieve good yields and purity.

Experimental Protocol (Generalized):

  • Esterification of Serine: L-serine is first esterified to protect the carboxylic acid functionality. This is typically achieved by reacting serine with an alcohol (e.g., methanol (B129727) or ethanol) in the presence of an acid catalyst (e.g., thionyl chloride or hydrogen chloride).

  • Chlorination: The hydroxyl group of the serine ester is then replaced by a chlorine atom. A common chlorinating agent for this step is thionyl chloride (SOCl₂). The reaction is typically carried out in an inert solvent at a controlled temperature.

  • Hydrolysis: The final step is the hydrolysis of the ester group to yield β-chloroalanine. This is usually achieved by heating the chlorinated ester in an acidic aqueous solution.

  • Purification: The final product is purified by crystallization or chromatography.

Synthesis from Aziridine-2-carboxylate (B8329488)

An alternative and often more efficient synthesis route involves the ring-opening of an aziridine-2-carboxylate with hydrogen chloride.[3] This method can provide good stereochemical control.

Experimental Protocol (Based on Patent EP0078853B1): [3]

  • Reaction Setup: An aqueous solution of an aziridine-2-carboxylate salt (e.g., sodium or potassium salt) is prepared.

  • Acidification: The solution is cooled (typically to 0-5 °C) and treated with concentrated hydrochloric acid. The reaction is stirred for several hours at room temperature.

  • Crystallization: The reaction mixture is cooled to induce crystallization of β-chloroalanine hydrochloride.

  • Isolation and Purification: The crystalline product is collected by filtration, washed with a cold solvent (e.g., ethanol (B145695) or methanol), and dried.

Synthesis_from_Aziridine Aziridine Aziridine-2-carboxylate HCl Hydrogen Chloride (aq) Intermediate Protonated Intermediate Aziridine->Intermediate Protonation BetaChloroalanine β-Chloroalanine Intermediate->BetaChloroalanine Nucleophilic Attack by Cl⁻

Figure 1: Synthesis of β-Chloroalanine from Aziridine-2-carboxylate.

Mechanism of Action: Enzyme Inhibition

β-Chloroalanine is a well-established inhibitor of several pyridoxal phosphate (PLP)-dependent enzymes.[4] Its inhibitory activity stems from its ability to act as a "suicide substrate" or mechanism-based inactivator.

General Mechanism of PLP-Enzyme Inhibition

The general mechanism involves the formation of a Schiff base between the amino group of β-chloroalanine and the aldehyde group of the PLP cofactor at the enzyme's active site. This is followed by an enzyme-catalyzed β-elimination of the chlorine atom, which generates a highly reactive amino-acrylate intermediate. This intermediate can then covalently modify a nucleophilic residue in the active site, leading to irreversible inactivation of the enzyme.[4]

PLP_Inhibition_Mechanism Enzyme_PLP Enzyme-PLP Schiff_Base Schiff Base Intermediate Enzyme_PLP->Schiff_Base Formation Beta_Cl_Ala β-Chloroalanine Beta_Cl_Ala->Schiff_Base Amino_Acrylate Amino-Acrylate Intermediate Schiff_Base->Amino_Acrylate β-elimination of Cl⁻ Inactive_Enzyme Inactive Covalent Adduct Amino_Acrylate->Inactive_Enzyme Nucleophilic Attack by Active Site Residue

Figure 2: General Mechanism of PLP-Enzyme Inhibition by β-Chloroalanine.
Inhibition of Alanine Racemase

Alanine racemase is a bacterial enzyme essential for the synthesis of D-alanine, a key component of the bacterial cell wall. Both D- and L-isomers of β-chloroalanine have been shown to inhibit alanine racemase.[5][6] The inhibition of this enzyme disrupts cell wall synthesis, leading to bacterial cell death. This makes alanine racemase an attractive target for the development of novel antibiotics.

Experimental Protocol: Alanine Racemase Inhibition Assay (Generalized)

  • Enzyme and Reagents: Purified alanine racemase, L-alanine, D-alanine, β-chloroalanine (D- and L-isomers), and a suitable buffer (e.g., potassium phosphate buffer, pH 7.5).

  • Assay Principle: The activity of alanine racemase can be monitored in either the L- to D-alanine or D- to L-alanine direction. A common method involves coupling the production of D-alanine to a D-amino acid oxidase reaction, which produces hydrogen peroxide that can be detected using a colorimetric or fluorometric assay.

  • Procedure:

    • Pre-incubate the enzyme with various concentrations of β-chloroalanine for different time intervals.

    • Initiate the reaction by adding the substrate (L-alanine or D-alanine).

    • At specific time points, aliquots of the reaction mixture are taken and the reaction is stopped (e.g., by boiling or adding acid).

    • The amount of product formed is quantified using the coupled assay.

  • Data Analysis: The rate of reaction is determined for each inhibitor concentration. The data can be used to calculate kinetic parameters such as the inhibition constant (Kᵢ) and the rate of inactivation (kᵢₙₐ꜀ₜ).

Quantitative Data on Alanine Racemase Inhibition

Enzyme SourceInhibitorInhibition TypeKᵢ / IC₅₀Reference
Bacillus subtilisD,L-β-ChloroalanineCompetitive-[7]
Escherichia coliL-β-ChloroalanineTime-dependent-[2]
E. coli & B. subtilisD-β-ChloroalanineInactivation90-95% inhibition[5][6]
Inhibition of D-amino Acid Transaminase

D-amino acid transaminase is another bacterial enzyme involved in D-amino acid metabolism. β-Chloro-D-alanine has been shown to be a potent inhibitor of this enzyme from Bacillus sphaericus.[8]

Experimental Protocol: D-amino Acid Transaminase Inhibition Assay (Generalized)

  • Enzyme and Reagents: Purified D-amino acid transaminase, D-alanine, α-ketoglutarate, β-chloro-D-alanine, and a suitable buffer (e.g., Tris-HCl, pH 8.0).

  • Assay Principle: The transaminase activity can be monitored by following the formation of pyruvate (B1213749) from D-alanine or the formation of D-glutamate. The formation of pyruvate can be coupled to the lactate (B86563) dehydrogenase reaction, and the oxidation of NADH can be monitored spectrophotometrically at 340 nm.

  • Procedure:

    • The enzyme is incubated with β-chloro-D-alanine.

    • The reaction is initiated by the addition of D-alanine and α-ketoglutarate.

    • The decrease in absorbance at 340 nm is monitored over time.

  • Data Analysis: The initial rates of reaction are determined at different inhibitor concentrations to determine the type of inhibition and the inhibition constant (Kᵢ).

Quantitative Data on D-amino Acid Transaminase Inhibition

Enzyme SourceInhibitorInhibition TypeKᵢ / Kᵢₙₐ꜀ₜReference
Bacillus sphaericusD-β-ChloroalanineCompetitive with D-alanineKᵢ ≈ 10 µM[8]
Bacillus sphaericusD-β-ChloroalanineUncompetitive with α-ketoglutarate-[8]
Bacillus sphaericusD-β-ChloroalanineInactivationKᵢₙₐ꜀ₜ ≈ 10 µM[8]
Inhibition of Serine Palmitoyltransferase

Serine palmitoyltransferase (SPT) is a key enzyme in the biosynthesis of sphingolipids in eukaryotes. β-Chloro-L-alanine acts as a mechanism-based inhibitor of SPT.[9][10]

Experimental Protocol: Serine Palmitoyltransferase Inhibition Assay (Generalized)

  • Enzyme and Reagents: Microsomal preparations containing SPT or purified SPT, L-serine, palmitoyl-CoA, β-chloro-L-alanine, and a suitable buffer (e.g., HEPES buffer, pH 7.4).

  • Assay Principle: SPT activity is typically measured by monitoring the incorporation of radiolabeled L-serine ([³H] or [¹⁴C]-L-serine) into the product, 3-ketodihydrosphingosine.

  • Procedure:

    • Microsomes or purified enzyme are pre-incubated with β-chloro-L-alanine.

    • The reaction is initiated by the addition of L-serine and palmitoyl-CoA.

    • The reaction is stopped by the addition of a strong base.

    • The lipid products are extracted with an organic solvent.

    • The amount of radiolabeled product is quantified by liquid scintillation counting.

  • Data Analysis: The percentage of inhibition is calculated by comparing the activity in the presence and absence of the inhibitor.

Quantitative Data on Serine Palmitoyltransferase Inhibition

Enzyme SourceInhibitorInhibition TypeObservationsReference
Rat liver microsomesL-β-ChloroalanineIrreversible, time-dependentComplete inactivation with 5 mM in 10 min[9]
Intact CHO cellsL-β-ChloroalanineInactivationComplete inhibition with 5 mM in 15 min[9]

Applications in Drug Development

The ability of β-chloroalanine to specifically inhibit key bacterial enzymes has made it a subject of interest in the development of new antimicrobial agents.[5][6] By targeting pathways that are essential for bacteria but absent in humans, such as D-alanine metabolism for cell wall synthesis, β-chloroalanine and its derivatives offer a promising avenue for selective antibacterial therapy. Furthermore, its role as an inhibitor of eukaryotic enzymes like serine palmitoyltransferase suggests potential applications in studying and potentially treating diseases related to sphingolipid metabolism.

Conclusion

β-Chloroalanine has a rich history that spans over a century, from its initial synthesis by Emil Fischer to its current status as a valuable tool in biochemistry and a potential lead in drug discovery. Its mechanism of action as a suicide inhibitor of PLP-dependent enzymes has been extensively studied, providing fundamental insights into enzyme catalysis and inhibition. The detailed experimental protocols and quantitative data compiled in this guide offer a comprehensive resource for researchers. Continued exploration of β-chloroalanine and its derivatives holds the promise of new therapeutic agents and a deeper understanding of complex biological pathways.

References

An In-depth Technical Guide to the Physical Properties of 3-Chloro-L-alanine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the core physical properties of 3-Chloro-L-alanine hydrochloride, tailored for researchers, scientists, and professionals in drug development. It includes quantitative data, detailed experimental protocols for property determination, and logical diagrams to illustrate key concepts and workflows.

Core Physical and Chemical Properties

This compound is an amino acid derivative utilized in various biochemical and pharmaceutical research applications.[1][2] Its utility as a building block in the synthesis of novel compounds and as an inhibitor of specific enzymes makes a thorough understanding of its physical characteristics essential.[1][2][3]

The fundamental physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource(s)
CAS Number 51887-89-9[1][4][5]
Molecular Formula C₃H₇Cl₂NO₂[1][4][5]
Molecular Weight 160.00 g/mol [4][5][6]
Appearance White to off-white crystalline solid or powder[1][4]
Melting Point 205 °C (with decomposition)[3]
Solubility Water: >24 µg/mL DMSO: 100 mg/mL (requires sonication)[1][4][6][7]
Storage Conditions 4°C, sealed from moisture[4][5]

Experimental Protocols

The following sections detail standardized methodologies for determining the key physical properties of chemical compounds like this compound.

The melting point is a critical indicator of a substance's purity. A sharp melting range (typically 1-2°C) is characteristic of a pure compound, whereas impurities tend to depress and broaden this range.[8][9]

Objective: To determine the temperature range over which the solid phase of this compound transitions to the liquid phase.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar digital device)[8][10]

  • Glass capillary tubes (closed at one end)

  • Sample of this compound (dried and finely powdered)

  • Mortar and pestle (if sample is not a fine powder)

Procedure:

  • Sample Preparation: Ensure the this compound sample is completely dry. If necessary, pulverize a small amount into a fine powder using a mortar and pestle.[10][11]

  • Loading the Capillary Tube: Invert an open-ended capillary tube and press it into the powder. A small amount of the sample will be forced into the open end.

  • Packing the Sample: Tap the closed end of the capillary tube gently on a hard surface to cause the solid to fall to the bottom. To achieve dense packing, drop the capillary tube (closed end down) through a long, narrow tube (e.g., a piece of glass tubing) several times.[8][11] The packed sample height should be approximately 2-3 mm.[11]

  • Measurement:

    • Place the loaded capillary tube into the heating block of the melting point apparatus.[8][11]

    • If the approximate melting point is unknown, perform a rapid heating run (e.g., 10-20°C per minute) to get a preliminary estimate.[10][11]

    • Allow the apparatus to cool to at least 20°C below the estimated melting point.

    • Prepare a new sample and heat at a much slower rate, approximately 1-2°C per minute, as the temperature approaches the expected melting point.[9][11]

  • Data Recording:

    • Record the temperature at which the first droplet of liquid is observed. This is the beginning of the melting range.

    • Record the temperature at which the last solid crystal melts. This marks the end of the melting range.

G Workflow for Melting Point Determination cluster_prep Sample Preparation cluster_measurement Measurement cluster_data Data Recording A Dry Sample B Pulverize to Fine Powder A->B C Load into Capillary Tube (2-3 mm) B->C D Place Tube in Apparatus C->D E Rapid Scan (Optional) D->E F Slow Scan (1-2°C/min) E->F G Record T_initial (First liquid droplet) F->G H Record T_final (All solid melts) G->H I Report Melting Range H->I

Workflow for Melting Point Determination.

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a specific solvent.[12]

Objective: To quantify the maximum concentration of this compound that can be dissolved in a given solvent (e.g., water, DMSO) at a specified temperature.

Apparatus:

  • Analytical balance

  • Temperature-controlled shaker or agitator

  • Sealed containers (e.g., glass vials)

  • Centrifuge

  • Syringe filters (chemically inert, e.g., PTFE)

  • High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of solid this compound to a known volume of the solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.[12]

    • Place the vial in a temperature-controlled shaker and agitate for a prolonged period (typically 24-72 hours) to allow the system to reach equilibrium.[12]

  • Phase Separation:

    • Once equilibrium is reached, remove the vial from the shaker.

    • Separate the undissolved solid from the saturated solution. This is typically achieved by centrifuging the sample, which pellets the excess solid.[12]

    • Carefully draw the supernatant and filter it through a chemically inert syringe filter to remove any remaining microscopic particles.[12]

  • Quantification:

    • Accurately dilute a known volume of the clear, saturated filtrate.

    • Determine the concentration of the dissolved solute using a validated analytical method, such as HPLC.[12] A calibration curve must be generated using standard solutions of known concentrations for accurate quantification.

  • Data Reporting:

    • Calculate the original concentration of the saturated solution.

    • Report the solubility in standard units, such as mg/mL or molarity (mol/L), specifying the solvent and the temperature at which the measurement was conducted.[12]

Biochemical Context and Logical Relationships

This compound is known to act as an inhibitor of several enzymes, including alanine (B10760859) aminotransferase (ALAT).[3] This inhibition can suppress tumor progression in certain cancers, highlighting its relevance in drug development.[3] The following diagram illustrates this inhibitory relationship.

G substance 3-Chloro-L-alanine Hydrochloride enzyme Alanine Aminotransferase (ALAT) substance->enzyme Inhibits pathway Suppression of Tumor Progression enzyme->pathway Leads to

Inhibitory action of 3-Chloro-L-alanine HCl.

References

An In-depth Technical Guide on the Water Solubility of 3-Chloro-L-alanine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the aqueous solubility of 3-Chloro-L-alanine Hydrochloride, a compound of interest in various biomedical research and pharmaceutical development applications. This document compiles available quantitative data, outlines general experimental methodologies for solubility determination, and illustrates the compound's known biochemical interactions.

Physicochemical Properties and Water Solubility

This compound presents as a white to off-white crystalline solid. It is recognized as a water-soluble compound, a critical characteristic for its utility in biological assays and for the formulation of potential therapeutic agents.[1][2]

Quantitative Solubility Data

The following table summarizes the available quantitative data on the water solubility of this compound. It is important to note that the experimental conditions, such as temperature and pH, were not consistently specified in the source literature.

Solubility ValueSolventNotes
>24 µg/mLWaterSpecific conditions not reported.[3]
≥ 30 mg/mL (242.84 mM)H₂OSaturation was not reached.[4]
50 mg/mLWaterResulted in a clear, colorless solution.[5]

Experimental Protocols for Solubility Determination

While a specific, detailed experimental protocol for determining the water solubility of this compound was not found in the reviewed literature, a general methodology based on standard practices for amino acid hydrochlorides can be described. The "shake-flask" method is a common technique for determining thermodynamic solubility.

General Shake-Flask Method
  • Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of purified water or a relevant aqueous buffer in a sealed container.

  • Equilibration: The container is agitated (e.g., using a shaker) at a constant temperature for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.

  • Phase Separation: The suspension is allowed to stand, or is centrifuged/filtered, to separate the saturated aqueous phase from the excess solid.

  • Quantification: The concentration of this compound in the clear, saturated supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or mass spectrometry (LC/MS).[6]

  • Data Analysis: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or mol/L) at the specified temperature.

A kinetic solubility assay is another common, high-throughput method used in early drug discovery.[6] In this approach, a concentrated stock solution of the compound in an organic solvent (like DMSO) is diluted into an aqueous buffer, and the point of precipitation is detected, often by nephelometry.[6]

Biochemical Interactions and Signaling Pathways

This compound is known to act as an inhibitor of several enzymes, which is the basis for its potential therapeutic applications, including as an anticancer and antimicrobial agent.[3][5]

Enzyme Inhibition by 3-Chloro-L-alanine

The diagram below illustrates the known inhibitory actions of 3-Chloro-L-alanine on key enzymes. This highlights its mechanism of action in disrupting specific metabolic pathways.

InhibitionPathway cluster_enzymes Target Enzymes 3-Chloro-L-alanine 3-Chloro-L-alanine Alanine (B10760859) Aminotransferase Alanine Aminotransferase 3-Chloro-L-alanine->Alanine Aminotransferase Inhibits Alanine Racemase Alanine Racemase 3-Chloro-L-alanine->Alanine Racemase Inhibits Serine Hydroxymethyltransferase Serine Hydroxymethyltransferase 3-Chloro-L-alanine->Serine Hydroxymethyltransferase Inhibits Threonine Deaminase Threonine Deaminase 3-Chloro-L-alanine->Threonine Deaminase Inhibits

Caption: Inhibition of key enzymes by 3-Chloro-L-alanine.

This inhibitory activity forms the basis of its use in neuropharmacology research, particularly as a precursor in the synthesis of NMDA receptor antagonists.[7] The compound has been shown to be an affinity label for alanine aminotransferase.[8] Furthermore, its inhibitory effect on alanine racemase is a mechanism of its antibacterial properties.[2] The inhibition of serine hydroxymethyltransferase is linked to its potential as an anticancer agent.[3]

Experimental Workflow for Enzyme Inhibition Assays

A generalized workflow for assessing the inhibitory effect of this compound on a target enzyme is presented below.

InhibitionWorkflow A Prepare Enzyme and Substrate Solutions C Pre-incubate Enzyme with Inhibitor A->C B Prepare Serial Dilutions of This compound B->C D Initiate Reaction by Adding Substrate C->D E Monitor Reaction Progress (e.g., Spectrophotometrically) D->E F Data Analysis (e.g., IC50 determination) E->F

Caption: A typical workflow for an enzyme inhibition assay.

Conclusion

This compound is a water-soluble compound with significant potential in biomedical research and drug development. While precise, standardized data on its aqueous solubility is somewhat limited, the available information confirms its solubility to an extent that is practical for laboratory use. Its well-documented inhibitory effects on several key enzymes provide a strong basis for its continued investigation as a modulator of biological pathways in various disease models. Further studies to fully characterize its solubility under different conditions (pH, temperature, and in various buffer systems) would be beneficial for its application in pharmaceutical formulations.

References

Methodological & Application

Application Notes: Targeting One-Carbon Metabolism with Serine Hydroxymethyltransferase (SHMT) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Serine hydroxymethyltransferase (SHMT) is a critical pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzyme that plays a central role in one-carbon (1C) metabolism. It catalyzes the reversible conversion of L-serine and tetrahydrofolate (THF) to glycine (B1666218) and 5,10-methylenetetrahydrofolate (5,10-CH2-THF)[1]. This reaction is a primary source of one-carbon units, which are essential for the biosynthesis of nucleotides (purines and thymidylate) and amino acids, as well as for methylation reactions crucial for cellular proliferation and maintenance[2][3][4]. Mammalian cells have two isoforms of this enzyme: the cytosolic SHMT1 and the mitochondrial SHMT2. The mitochondrial isoform, SHMT2, is frequently upregulated in various cancers, making it an attractive target for therapeutic intervention[1][5].

While the compound 3-Chloro-L-alanine has been investigated as an inhibitor of several enzymes, it is primarily known to target alanine (B10760859) aminotransferase (ALAT) and serine palmitoyltransferase (SPT)[6]. Current scientific literature does not support its use as a direct inhibitor of serine hydroxymethyltransferase.

This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of a potent and specific SHMT inhibitor, (+)-SHIN1 , to study the effects of SHMT inhibition on cellular metabolism and proliferation. (+)-SHIN1 is a dual inhibitor of both SHMT1 and SHMT2, providing a powerful tool for investigating the roles of these enzymes in health and disease[1][2].

One-Carbon Metabolism and SHMT Inhibition

The one-carbon metabolic network is a complex series of interconnected pathways that are fundamental to cell growth. SHMT acts as a key entry point for one-carbon units into this network. By inhibiting SHMT, compounds like (+)-SHIN1 disrupt the supply of 5,10-CH2-THF, leading to a depletion of downstream metabolites, including purines and thymidylate. This disruption of DNA and RNA synthesis precursors can effectively halt the proliferation of rapidly dividing cells, such as cancer cells[2][7].

SHMT_Pathway cluster_cytosol Cytosol cluster_mitochondria Mitochondria Serine1 Serine SHMT1 SHMT1 Serine1->SHMT1 Glycine1 Glycine SHMT1->Glycine1 MethyleneTHF1 5,10-methylene-THF SHMT1->MethyleneTHF1 THF1 THF THF1->SHMT1 Purine_Synth Purine Synthesis MethyleneTHF1->Purine_Synth Thymidylate_Synth Thymidylate Synthesis (dTMP) MethyleneTHF1->Thymidylate_Synth DHF DHF Thymidylate_Synth->DHF DHFR DHFR DHF->DHFR Methotrexate DHFR->THF1 Serine2 Serine Glycine2 Glycine SHMT2 SHMT2 THF2 THF MethyleneTHF2 5,10-methylene-THF Formate Formate MethyleneTHF2->Formate Formate->THF1 One-carbon unit shuttle Inhibitor (+)-SHIN1 Inhibitor->SHMT1 Inhibitor->SHMT2

Figure 1. Simplified pathway of one-carbon metabolism showing the roles of SHMT1 and SHMT2 and the points of inhibition by (+)-SHIN1 and Methotrexate.[2]

Data Presentation: Efficacy of SHMT Inhibitors

The inhibitory potential of (+)-SHIN1 and other compounds has been quantified through in vitro enzymatic assays and cellular growth inhibition studies. The data presented below is compiled from multiple sources and should be interpreted with consideration for potential variations in experimental conditions.

Table 1: In Vitro Inhibitory Activity against Human SHMT Isoforms

Inhibitor SHMT1 IC₅₀ (nM) SHMT2 IC₅₀ (nM) Notes
(+)-SHIN1 5[8][9][10] 13[8][9][10] Potent dual inhibitor.[2]
SHMT-IN-2 13[11] 66[11] Stereospecific inhibitor.
Pemetrexed Ki of 19.1 µM - Weak inhibitor; also targets other folate pathway enzymes.[2]

| Lometrexol | Ki of 20 µM | IC₅₀ of ~100 µM | Classic antifolate with modest SHMT activity.[2] |

Table 2: Cellular Growth Inhibition (IC₅₀) of (+)-SHIN1 in Cancer Cell Lines

Cell Line Cancer Type IC₅₀ (nM) Notes
HCT-116 Colon Cancer 870[8] -
HCT-116 (SHMT2 KO) Colon Cancer <50[1][12] Demonstrates dependence on SHMT1 in the absence of SHMT2.

| B-cell lines | B-cell Lymphoma | - | Generally show high sensitivity to SHMT inhibition.[1][12] |

Experimental Protocols

Detailed methodologies for key experiments are provided to enable the study of SHMT inhibition.

Protocol 1: SHMT Enzyme Inhibition Assay

This protocol outlines a method to determine the in vitro inhibitory activity of compounds against purified SHMT enzymes using a coupled-enzyme spectrophotometric assay.[2]

Reagents and Materials:

  • Purified recombinant human SHMT1 and SHMT2 enzymes

  • L-serine

  • Tetrahydrofolate (THF)

  • Pyridoxal-5'-phosphate (PLP)

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM 2-mercaptoethanol)

  • Test inhibitor ((+)-SHIN1) dissolved in DMSO

  • Coupled enzyme: 5,10-methylenetetrahydrofolate dehydrogenase (MTHFD)

  • NADP⁺

  • 96-well microplate

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture containing assay buffer, PLP, L-serine, THF, and NADP⁺.

  • Add the test inhibitor at various concentrations to the wells of the microplate. Include a vehicle-only control (e.g., DMSO).

  • Initiate the reaction by adding a mixture of the SHMT enzyme (SHMT1 or SHMT2) and the coupled enzyme MTHFD.

  • Immediately monitor the increase in absorbance at 340 nm, which corresponds to the MTHFD-catalyzed conversion of NADP⁺ to NADPH.

  • Calculate the initial reaction velocities from the linear phase of the reaction progress curves.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

SHMT_Assay_Workflow prep Prepare Reaction Mix (Buffer, Serine, THF, NADP+) plate Aliquot Mix to 96-well Plate prep->plate add_inhibitor Add Serial Dilutions of (+)-SHIN1 / DMSO Control plate->add_inhibitor start_rxn Initiate Reaction with SHMT + MTHFD Enzyme Mix add_inhibitor->start_rxn measure Monitor Absorbance at 340 nm (NADPH production) start_rxn->measure analyze Calculate Initial Velocities measure->analyze plot Plot % Inhibition vs. [Inhibitor] analyze->plot ic50 Determine IC50 Value plot->ic50

Figure 2. Experimental workflow for the SHMT enzyme inhibition assay.[2]
Protocol 2: Cell Growth Inhibition Assay

This protocol describes a method to assess the effect of SHMT inhibitors on the viability and proliferation of cancer cells in culture.[7]

Reagents and Materials:

  • Cancer cell line of interest (e.g., HCT-116)

  • Complete cell culture medium

  • 96-well cell culture plates

  • Test inhibitor ((+)-SHIN1)

  • Cell viability reagent (e.g., MTT, MTS, or a resazurin-based reagent)

  • Phosphate-buffered saline (PBS)

  • Solubilization solution (if using MTT)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the test inhibitor in complete cell culture medium.

  • Remove the existing medium from the cells and add the medium containing the various concentrations of the inhibitor. Include a vehicle-only control.

  • Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • After incubation, add the cell viability reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time to allow for the metabolic conversion of the reagent.

  • If using MTT, add the solubilization solution to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

  • Determine the IC₅₀ value by plotting the percentage of viability against the logarithm of the inhibitor concentration.

Protocol 3: Metabolomics Analysis of SHMT Inhibition

This protocol provides a general workflow for analyzing the metabolic consequences of SHMT inhibition in cancer cells, confirming cellular target engagement.[2][12]

Procedure:

  • Sample Preparation:

    • Culture cells to the desired confluency and treat them with the SHMT inhibitor (e.g., (+)-SHIN1 at a concentration near its IC₅₀) or a vehicle control for a defined period (e.g., 24-48 hours).

    • For isotope tracing studies, switch to a medium containing a labeled substrate (e.g., U-¹³C-serine) at the time of inhibitor addition.

    • Rapidly quench metabolism by aspirating the medium and washing the cells with ice-cold saline.

    • Extract metabolites using a cold solvent mixture (e.g., 80:20 methanol:water).

    • Collect the cell extracts and centrifuge to pellet debris.

  • LC-MS Analysis:

    • Analyze the supernatant containing the metabolites using liquid chromatography-mass spectrometry (LC-MS).

    • Separate metabolites using an appropriate chromatography method (e.g., HILIC or reversed-phase).

    • Detect and quantify metabolite ions using a high-resolution mass spectrometer.

  • Data Analysis:

    • Process the raw LC-MS data to identify and quantify metabolites.

    • For isotope tracing, determine the mass isotopologue distributions for key metabolites (e.g., glycine, purines).

    • Perform statistical analysis to identify significant changes in metabolite levels between inhibitor-treated and control groups.

    • Utilize pathway analysis tools to map the observed metabolic changes and confirm the disruption of one-carbon metabolism.

Metabolomics_Workflow culture Culture Cells treat Treat with (+)-SHIN1 and/or ¹³C-Serine culture->treat quench Quench Metabolism (Ice-Cold Wash) treat->quench extract Extract Metabolites (Cold Solvent) quench->extract analyze Analyze via LC-MS extract->analyze process Process Data (Peak ID & Quantification) analyze->process stats Statistical & Pathway Analysis process->stats interpret Interpret Results (Confirm Target Engagement) stats->interpret

Figure 3. General workflow for metabolomics analysis to confirm cellular target engagement of an SHMT inhibitor.[2]

Inhibition of SHMT presents a promising strategy for targeting the metabolic vulnerabilities of cancer cells. (+)-SHIN1 is a potent, dual inhibitor of SHMT1 and SHMT2 that serves as an invaluable tool for researchers in this field.[2] The protocols and data provided herein offer a comprehensive guide for investigating the mechanism and consequences of SHMT inhibition, facilitating further research and development of novel therapeutics targeting one-carbon metabolism.

References

Application Notes and Protocols for 3-Chloro-L-alanine in Cytotoxicity Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-L-alanine (3-Cl-L-Ala) is a synthetic amino acid analogue that has garnered interest in biomedical research for its potential cytotoxic properties. As an inhibitor of several key enzymes involved in cellular metabolism, including alanine (B10760859) aminotransferase and serine palmitoyltransferase, 3-Cl-L-Ala presents a valuable tool for investigating cellular pathways and for the development of novel therapeutic agents, particularly in oncology.[1][2][][4] These application notes provide a comprehensive overview and detailed protocols for the utilization of 3-Chloro-L-alanine in cytotoxicity studies.

Mechanism of Action

The cytotoxic effects of 3-Chloro-L-alanine are primarily attributed to its ability to inhibit essential enzymatic activities. It is a known inhibitor of alanine aminotransferase (ALAT), an enzyme crucial for amino acid metabolism.[2][5] By disrupting this pathway, 3-Cl-L-Ala can interfere with cellular growth and proliferation.

Furthermore, 3-Chloro-L-alanine has been identified as an inhibitor of serine palmitoyltransferase (SPT), the rate-limiting enzyme in the de novo sphingolipid biosynthesis pathway.[1][6][7] Sphingolipids are critical components of cell membranes and are involved in various signaling pathways that regulate cell growth, differentiation, and apoptosis.[1][6][8] Inhibition of SPT can disrupt these signaling cascades, potentially leading to programmed cell death (apoptosis). While the precise apoptotic signaling pathway induced by 3-Cl-L-Ala is not yet fully elucidated, the inhibition of SPT is a key area of investigation.

Data Presentation

Currently, specific IC50 values for 3-Chloro-L-alanine in various cell lines are not widely published in the readily available scientific literature. The table below is provided as a template for researchers to populate with their own experimental data.

Cell Line3-Chloro-L-alanine Concentration (µM)Incubation Time (hours)Viability (%)IC50 (µM)
e.g., Jurkat1024
5024
10024
1048
5048
10048
e.g., CHO1024
5024
10024
1048
5048
10048

Experimental Protocols

The following are detailed protocols for assessing the cytotoxicity of 3-Chloro-L-alanine. These protocols are based on standard cell viability assays and should be optimized for the specific cell line and experimental conditions.

Protocol 1: General Cytotoxicity Assessment using MTT Assay

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to measure cell viability.[9][10][11]

Materials:

  • 3-Chloro-L-alanine (CAS: 2731-73-9)[12]

  • Target cell line (e.g., Jurkat, CHO)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: a. Harvest and count cells. b. Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. c. Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: a. Prepare a stock solution of 3-Chloro-L-alanine in a suitable solvent (e.g., sterile water or PBS). b. Prepare serial dilutions of 3-Chloro-L-alanine in complete culture medium to achieve the desired final concentrations. c. Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of 3-Chloro-L-alanine. Include a vehicle control (medium with solvent only). d. Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).

  • MTT Assay: a. After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well. b. Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan (B1609692) crystals. c. After incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals. d. Gently pipette up and down to ensure complete solubilization. e. Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: a. Subtract the absorbance of the blank wells (medium only) from the absorbance of the experimental wells. b. Calculate the percentage of cell viability for each concentration relative to the vehicle control. c. Plot the percentage of cell viability against the concentration of 3-Chloro-L-alanine to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Protocol 2: Apoptosis Detection by Flow Cytometry (Annexin V/Propidium Iodide Staining)

This protocol allows for the differentiation between viable, apoptotic, and necrotic cells.

Materials:

  • Cells treated with 3-Chloro-L-alanine as described in Protocol 1.

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer).

  • Flow cytometer.

Procedure:

  • Cell Harvesting and Staining: a. Following treatment with 3-Chloro-L-alanine, collect the cells (including floating cells in the supernatant) from each well. b. Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant. c. Wash the cells once with cold PBS and centrifuge again. d. Resuspend the cell pellet in 100 µL of 1X Binding Buffer. e. Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension. f. Gently vortex the cells and incubate for 15 minutes at room temperature in the dark. g. After incubation, add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: a. Analyze the stained cells by flow cytometry within one hour of staining. b. Use appropriate controls (unstained cells, cells stained with Annexin V-FITC only, and cells stained with PI only) to set up the compensation and gates. c. Acquire data for at least 10,000 events per sample. d. Analyze the data to quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+, and necrotic: Annexin V-/PI+).

Mandatory Visualizations

Experimental Workflow for Cytotoxicity Assessment

G cluster_0 Mechanism of Action cluster_1 Enzyme Inhibition cluster_2 Downstream Effects cluster_3 Cellular Outcome cla 3-Chloro-L-alanine spt Serine Palmitoyltransferase (SPT) cla->spt inhibits alat Alanine Aminotransferase (ALAT) cla->alat inhibits sphingolipid Decreased Sphingolipid Synthesis spt->sphingolipid metabolism Disrupted Amino Acid Metabolism alat->metabolism apoptosis Apoptosis sphingolipid->apoptosis growth_inhibition Cell Growth Inhibition metabolism->growth_inhibition

References

Application Notes and Protocols: 3-Chloro-L-alanine in Cancer Cell Line Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-L-alanine (3-Cl-L-Ala), a synthetic amino acid analog, has emerged as a significant tool in cancer cell line research due to its targeted inhibitory action on amino acid metabolism. Primarily, it acts as a competitive inhibitor of L-alanine aminotransferase (ALAT), an enzyme crucial for the synthesis of L-alanine from pyruvate (B1213749). In many cancer cells, which exhibit a high glycolytic rate (the Warburg effect), ALAT plays a key role in managing the metabolic flux. By inhibiting ALAT, 3-Chloro-L-alanine disrupts this metabolic adaptation, leading to a cascade of events that can impair cancer cell growth and survival.[1][2] This document provides detailed application notes and experimental protocols for the use of 3-Chloro-L-alanine in cancer cell line research.

Mechanism of Action

3-Chloro-L-alanine exerts its anti-cancer effects by targeting cellular metabolism. The primary mechanism involves the competitive inhibition of L-alanine aminotransferase (ALAT).[1][2] This inhibition leads to several downstream consequences for the cancer cell:

  • Reduced L-alanine Production: Inhibition of ALAT directly blocks the conversion of pyruvate to L-alanine, leading to a significant decrease in intracellular L-alanine levels.[1]

  • Impaired Glucose Uptake: The disruption in alanine (B10760859) metabolism has been shown to impair the uptake of D-glucose by cancer cells.[1][2]

  • Initial Energy Deficit: The reduced glucose uptake and altered metabolic state lead to an initial decrease in cellular ATP levels, creating an energy deficit.[1][2]

  • Induction of Mitochondrial Metabolism: To compensate for the energy deficit, cancer cells activate AMP-activated protein kinase (AMPK), which in turn promotes mitochondrial respiration and the production of reactive oxygen species (ROS).[1][2]

  • Alteration of Signaling Pathways and Cell Cycle Arrest: The metabolic stress induced by 3-Chloro-L-alanine leads to altered phosphorylation of key signaling proteins such as p38 MAPK and ERK, and the retinoblastoma protein (Rb1).[2] This results in decreased expression of cell cycle regulators like Cdc25a and Cdk4, ultimately leading to reduced cell proliferation.[2]

This multi-faceted mechanism makes 3-Chloro-L-alanine a valuable tool for investigating the metabolic vulnerabilities of cancer cells.

Quantitative Data Summary

The following tables summarize the quantitative effects of 3-Chloro-L-alanine on various parameters in cancer cell lines, primarily based on studies conducted on LLC1 Lewis lung carcinoma cells.

Table 1: Effect of β-Chloro-L-alanine on L-alanine Production in LLC1 Cells [1]

TreatmentConcentrationIncubation TimeL-alanine Concentration (% of Control)
β-Chloro-L-alanine10 mM24 h~10%

Table 2: Effect of β-Chloro-L-alanine on D-glucose Uptake in LLC1 Cells [1]

TreatmentConcentrationIncubation TimeD-glucose Uptake (% of Control)
β-Chloro-L-alanine10 mM24 h~75%

Table 3: Effect of β-Chloro-L-alanine on Cellular ATP Content in LLC1 Cells [1]

TreatmentConcentrationIncubation TimeCellular ATP Content (% of Control)
β-Chloro-L-alanine10 mM24 h~70%
β-Chloro-L-alanine10 mM48 h~100% (restored)

Table 4: Effect of β-Chloro-L-alanine on Anchorage-Dependent and -Independent Growth of LLC1 Cells [2]

TreatmentConcentrationGrowth Inhibition (Anchorage-Dependent)Growth Inhibition (Anchorage-Independent)
β-Chloro-L-alanine10 mMSignificant reductionSignificant reduction

Visualizations

G cluster_0 Experimental Workflow: Assessing 3-Chloro-L-alanine Effects cluster_1 Metabolic Assays cluster_2 Cell Growth Assays A Cancer Cell Culture B Treatment with 3-Chloro-L-alanine A->B C Cell Viability Assay (e.g., MTT Assay) B->C D Metabolic Assays B->D E Signaling Pathway Analysis (Western Blot) B->E F Cell Growth Assays B->F D1 L-alanine Production D->D1 D2 Glucose Uptake D->D2 D3 ATP Levels D->D3 D4 ROS Production D->D4 F1 Anchorage-Dependent (Standard Proliferation) F->F1 F2 Anchorage-Independent (Soft Agar Assay) F->F2 G 3-Chloro-L-alanine 3-Chloro-L-alanine ALAT ALAT 3-Chloro-L-alanine->ALAT inhibits L-alanine L-alanine ALAT->L-alanine produces Glucose_Uptake D-glucose Uptake ALAT->Glucose_Uptake impairs Pyruvate Pyruvate Pyruvate->ALAT ATP_Deficit Initial ATP Deficit Glucose_Uptake->ATP_Deficit AMPK_Activation AMPK Activation ATP_Deficit->AMPK_Activation Mitochondrial_Metabolism Increased Mitochondrial Metabolism & ROS AMPK_Activation->Mitochondrial_Metabolism p38_MAPK_ERK Altered p38 MAPK & ERK Phosphorylation Mitochondrial_Metabolism->p38_MAPK_ERK Rb1_Phosphorylation Altered Rb1 Phosphorylation p38_MAPK_ERK->Rb1_Phosphorylation Cdc25a_Cdk4 Decreased Cdc25a & Cdk4 Expression Rb1_Phosphorylation->Cdc25a_Cdk4 Cell_Growth_Inhibition Inhibition of Cancer Cell Growth Cdc25a_Cdk4->Cell_Growth_Inhibition

References

Synthesis of 3-Chloro-L-alanine Hydrochloride from L-serine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloro-L-alanine hydrochloride is a non-proteinogenic amino acid that serves as a crucial building block in the synthesis of various pharmaceutical compounds, notably as a precursor to NMDA receptor antagonists. This document provides detailed application notes and experimental protocols for the synthesis of this compound from L-serine via two distinct and effective routes. The protocols are designed to be reproducible in a standard laboratory setting. Quantitative data from various synthetic methodologies are summarized for comparative analysis. Furthermore, this document includes visualizations of the synthetic workflows and the relevant NMDA receptor signaling pathway to provide a comprehensive guide for researchers in drug development and neuroscience.

Introduction

3-Chloro-L-alanine is a versatile synthetic intermediate characterized by a chlorine atom at the β-position, which makes it an excellent substrate for nucleophilic substitution reactions. This reactivity is leveraged in the pharmaceutical industry to introduce diverse functionalities, leading to the development of novel therapeutic agents. A significant application lies in the field of neuropharmacology, where it is a key precursor for synthesizing molecules that modulate the activity of the N-methyl-D-aspartate (NMDA) receptor. Dysregulation of NMDA receptor signaling is implicated in a variety of neurological disorders, including neurodegenerative diseases, epilepsy, and neuropathic pain. The synthesis of high-purity this compound is therefore a critical first step in the discovery and development of new central nervous system (CNS) therapies.

This guide details two primary synthetic pathways starting from the readily available and chiral L-serine:

  • Route A: A two-step process involving the formation of L-serine methyl ester hydrochloride, followed by chlorination and subsequent hydrolysis to yield the final product.

  • Route B: A direct, one-pot conversion of L-serine to 3-Chloro-L-alanine using N-chlorosuccinimide (NCS) and a thiourea (B124793) catalyst, followed by conversion to the hydrochloride salt.

Data Presentation

The following tables summarize quantitative data from various published synthetic methods for 3-Chloro-L-alanine and its derivatives, providing a comparative overview of their efficiencies.

Table 1: Synthesis of 3-Chloro-L-alanine Methyl Ester Hydrochloride from L-serine

MethodKey ReagentsReaction TimeYieldPurityReference
Segmented Temperature ControlL-serine, Thionyl Chloride12-24 hours>90%>98%[1]
RefluxL-serine methyl ester HCl, Thionyl Chloride60 hours89.7%93.1%[1]

Table 2: Synthesis of 3-Chloro-L-alanine from L-serine

CatalystSolventReaction TimeYieldReference
N,N'-dimethylthioureaDichloromethane2 hours86.0%[2]
N,N'-dimethylthioureaAcetonitrile2 hours89.0%[2]
1,1,3,3-tetramethylthioureaDichloromethane2 hours83.0%[2]
ThioureaDichloromethane2 hours77.0%[2]

Experimental Protocols

Route A: Two-Step Synthesis via Methyl Ester Intermediate

This route involves the initial formation of L-serine methyl ester hydrochloride, followed by chlorination with thionyl chloride and subsequent hydrolysis of the ester to yield this compound.

Step 1: Synthesis of L-serine Methyl Ester Hydrochloride

  • To a reaction vessel containing methanol (B129727) as the solvent, add L-serine.

  • Cool the mixture to 5-10 °C with an ice bath.

  • Slowly add thionyl chloride dropwise to the cooled mixture, maintaining the temperature between 12-15 °C.

  • After the addition is complete, warm the reaction mixture to 38 °C and stir for 48 hours.

  • Upon completion of the reaction, cool the mixture to induce crystallization.

  • Collect the crystalline L-serine methyl ester hydrochloride by filtration and dry under vacuum. This intermediate can be used in the next step without further purification.[1]

Step 2: Synthesis of 3-Chloro-L-alanine Methyl Ester Hydrochloride

  • In a separate reaction vessel, suspend the L-serine methyl ester hydrochloride obtained in the previous step in a solvent such as dichloromethane, dichloroethane, or chloroform.[1]

  • Add thionyl chloride dropwise to the suspension, controlling the temperature between 35-40 °C.[1]

  • Implement a segmented temperature control protocol for the reaction:

    • Stir at 25-32 °C for 1-4 hours.

    • Increase the temperature to 35-42 °C and stir for another 1-4 hours.

    • Further, increase the temperature to 45-52 °C and stir for 4-8 hours.

    • Finally, raise the temperature to 55-60 °C and stir for 6-12 hours.[1]

  • After the reaction is complete, cool the mixture to 15-25 °C.[1]

  • Add water to the reaction mixture to separate the layers. The product will be in the aqueous phase.

  • Isolate the crude 3-Chloro-L-alanine methyl ester hydrochloride from the aqueous phase by cooling crystallization, followed by filtration and vacuum drying.[1]

Step 3: Hydrolysis of 3-Chloro-L-alanine Methyl Ester Hydrochloride

  • Dissolve the 3-Chloro-L-alanine methyl ester hydrochloride in 6 M hydrochloric acid.

  • Heat the solution to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After the hydrolysis is complete, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • Recrystallize the crude product from an ethanol (B145695)/water mixture to yield pure this compound.

Route B: Direct One-Pot Synthesis of 3-Chloro-L-alanine

This route provides a more direct conversion of L-serine to 3-Chloro-L-alanine, which is then converted to its hydrochloride salt.

Step 1: Synthesis of 3-Chloro-L-alanine

  • In a four-necked flask, suspend 50.0 g of L-serine and 23.0 g of N,N'-dimethylthiourea in 200.0 g of dichloromethane.

  • Stir the mixture at room temperature for 30 minutes.

  • Under rapid stirring, add 95.4 g of N-chlorosuccinimide (NCS) portion-wise, maintaining the temperature at or below room temperature.

  • After the addition is complete, continue to stir the reaction mixture for two hours.[2]

  • Concentrate the reaction mixture under reduced pressure to remove the dichloromethane.

  • To the residue, add 220.0 g of ethanol and stir for 1 hour to precipitate the product.

  • Filter the solid, wash with a small amount of cold ethanol, and dry under vacuum to obtain 3-Chloro-L-alanine.[2]

Step 2: Conversion to this compound

  • Suspend the synthesized 3-Chloro-L-alanine in a minimal amount of a suitable organic solvent like diethyl ether or ethanol.

  • Prepare a solution of anhydrous HCl in the same solvent or bubble anhydrous HCl gas through the suspension.

  • The hydrochloride salt will precipitate out of the solution.

  • Collect the precipitate by filtration, wash with the anhydrous organic solvent, and dry under vacuum to yield this compound.

Visualizations

Experimental Workflows

G Synthesis of this compound - Route A cluster_0 Step 1: Esterification cluster_1 Step 2: Chlorination cluster_2 Step 3: Hydrolysis L_serine L-serine esterification React with Thionyl Chloride in Methanol (5-10°C -> 38°C, 48h) L_serine->esterification L_serine_ester_HCl L-serine Methyl Ester HCl esterification->L_serine_ester_HCl chlorination React with Thionyl Chloride in Dichloromethane (Segmented Temp. Control, 12-24h) L_serine_ester_HCl->chlorination chloro_ester_HCl 3-Chloro-L-alanine Methyl Ester HCl chlorination->chloro_ester_HCl hydrolysis Acid Hydrolysis (6M HCl, Reflux, 4-6h) chloro_ester_HCl->hydrolysis final_product This compound hydrolysis->final_product G Synthesis of this compound - Route B cluster_0 Step 1: Direct Chlorination cluster_1 Step 2: Salt Formation L_serine L-serine direct_chlorination React with NCS and N,N'-dimethylthiourea in Dichloromethane (RT, 2h) L_serine->direct_chlorination chloro_alanine 3-Chloro-L-alanine direct_chlorination->chloro_alanine salt_formation React with Anhydrous HCl in Diethyl Ether chloro_alanine->salt_formation final_product This compound salt_formation->final_product G Simplified NMDA Receptor Signaling Pathway NMDA_R NMDA Receptor Mg_block Mg2+ Block Removed AMPA_R AMPA Receptor Depolarization Membrane Depolarization AMPA_R->Depolarization Glutamate Glutamate Glutamate->NMDA_R Glutamate->AMPA_R Glycine Glycine/D-serine Glycine->NMDA_R Depolarization->Mg_block Ca_influx Ca2+ Influx Mg_block->Ca_influx Signaling_Cascades Downstream Signaling Cascades (e.g., CaMKII, PKC, ERK) Ca_influx->Signaling_Cascades Plasticity Synaptic Plasticity (LTP/LTD) Signaling_Cascades->Plasticity

References

Application Notes and Protocols for In Vivo Tumor Suppression Using 3-Chloro-L-alanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo application of 3-Chloro-L-alanine (Cl-Ala) for tumor suppression, based on preclinical research. The protocols and data presented herein are derived from studies investigating the mechanism of Cl-Ala as an inhibitor of L-alanine aminotransferase (ALAT), a key enzyme in cancer cell metabolism.

Mechanism of Action

3-Chloro-L-alanine acts as a competitive inhibitor of L-alanine aminotransferase (ALAT).[1][2] In cancer cells, which often exhibit a high rate of glycolysis (the Warburg effect), ALAT plays a crucial role in converting pyruvate (B1213749) to L-alanine. By inhibiting ALAT, 3-Chloro-L-alanine disrupts this metabolic pathway, leading to a cascade of events that ultimately suppress tumor growth.[1][3] The inhibition of ALAT leads to an initial energy deficit within the cancer cells, triggering the activation of AMP-activated protein kinase (AMPK).[1] This, in turn, promotes mitochondrial respiration and the production of reactive oxygen species (ROS), shifting the cell's metabolism from glycolysis towards oxidative phosphorylation. This metabolic reprogramming impairs the malignant growth of cancer cells.[1][3]

Signaling Pathway

The inhibition of ALAT by 3-Chloro-L-alanine initiates a signaling cascade that affects cell cycle regulation and proliferation. A key study demonstrated that ALAT inhibition leads to altered phosphorylation of p38 MAPK, ERK1/2, and Rb1 proteins, along with decreased expression of Cdc25a and Cdk4.[1]

ALAT_Inhibition_Pathway Cl_Ala 3-Chloro-L-alanine ALAT L-alanine aminotransferase (ALAT) Cl_Ala->ALAT inhibits Alanine_Prod L-alanine Production ALAT->Alanine_Prod catalyzes Glucose_Uptake D-glucose Uptake ALAT->Glucose_Uptake impairs ATP_dec Decreased ATP Glucose_Uptake->ATP_dec AMPK_act AMPK Activation ATP_dec->AMPK_act Mito_Resp Increased Mitochondrial Respiration & ROS Production AMPK_act->Mito_Resp p38_ERK_Rb Altered Phosphorylation of p38, ERK, Rb1 AMPK_act->p38_ERK_Rb Growth_Inhibition Inhibition of Anchorage-Dependent & -Independent Growth Mito_Resp->Growth_Inhibition Cdc25a_Cdk4 Decreased Expression of Cdc25a & Cdk4 p38_ERK_Rb->Cdc25a_Cdk4 Cdc25a_Cdk4->Growth_Inhibition

Signaling pathway of 3-Chloro-L-alanine in tumor suppression.

Quantitative Data Summary

The following table summarizes the quantitative data from an in vivo study using 3-Chloro-L-alanine for tumor suppression in a xenograft mouse model.

ParameterValueReference
Animal Model Nude mice (Crl:CD1-Foxn1nu)[1]
Cancer Cell Line LLC1 Lewis lung carcinoma[1]
Drug 3-Chloro-L-alanine (Cl-Ala)[1]
Dosage 20 mg/kg of body weight[1]
Administration Route Subcutaneous injection[1]
Frequency Daily[1]
Treatment Duration 2 weeks[1]
Endpoint Tumor mass[1]
Tumor Mass Reduction Statistically significant reduction compared to control[1]

Experimental Protocols

Animal Model and Tumor Induction

A widely used model for in vivo cancer studies involves the use of immunodeficient mice, which allows for the engraftment of human or murine cancer cell lines.

Materials:

  • Nude mice (e.g., Crl:CD1-Foxn1nu), 5 weeks of age[1]

  • LLC1 Lewis lung carcinoma cells[1]

  • DMEM (without antibiotics and FBS)[1]

  • Insulin (B600854) syringe[1]

Protocol:

  • Culture LLC1 cells to the desired confluence.

  • Harvest and resuspend one million viable LLC1 cells in 1 ml of DMEM.[1]

  • Subcutaneously inject the cell suspension into the left hind area of the nude mice using an insulin syringe.[1]

Preparation and Administration of 3-Chloro-L-alanine

Proper formulation and administration are critical for the efficacy and safety of the compound.

Materials:

  • 3-Chloro-L-alanine (powder form)

  • Sterile 0.9% sodium chloride solution (saline) or Phosphate-Buffered Saline (PBS)[1]

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Syringes and needles for subcutaneous injection

Protocol:

  • Prepare a stock solution of 3-Chloro-L-alanine. For in vivo studies, it is recommended to prepare fresh solutions. While the specific study cited dissolved the compound in 0.9% sodium chloride solution, PBS is also a suitable vehicle.[1]

  • Calculate the required volume of the 3-Chloro-L-alanine solution to achieve a final dose of 20 mg/kg of body weight. The injection volume should be appropriate for the size of the animal (e.g., 10 µl of solution per gram of body weight).[1]

  • Starting the day after tumor cell injection, administer the calculated dose of 3-Chloro-L-alanine subcutaneously into the right hind area of the mice.[1]

  • Administer the treatment once daily at the same time for the duration of the study (e.g., 13 days).[1]

Tumor Measurement and Endpoint Analysis

Monitoring tumor growth and collecting endpoint data are essential for evaluating the efficacy of the treatment.

Materials:

  • Calipers

  • Balance for weighing mice and tumors

  • Surgical instruments for tumor excision

Protocol:

  • Monitor the health of the mice daily.

  • Measure tumor volume at regular intervals (e.g., every 2-3 days) using calipers. Tumor volume can be calculated using the formula: (length × width²) / 2.

  • At the end of the treatment period (e.g., on day 13), humanely euthanize the mice.[1]

  • Excise the tumors and determine the final tumor mass.[1]

  • Perform statistical analysis to compare the tumor masses between the treatment and control groups.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for an in vivo study of 3-Chloro-L-alanine.

Experimental_Workflow cluster_pre_treatment Pre-Treatment cluster_treatment Treatment Phase cluster_post_treatment Post-Treatment Analysis Animal_Acclimation Animal Acclimation (Nude Mice) Tumor_Induction Tumor Cell Injection (Subcutaneous) Animal_Acclimation->Tumor_Induction Cell_Culture LLC1 Cell Culture Cell_Culture->Tumor_Induction Daily_Admin Daily Subcutaneous Administration Tumor_Induction->Daily_Admin Drug_Prep 3-Chloro-L-alanine Preparation (20 mg/kg) Drug_Prep->Daily_Admin Tumor_Monitoring Tumor Growth Monitoring Daily_Admin->Tumor_Monitoring Euthanasia Euthanasia (Day 13) Tumor_Monitoring->Euthanasia Tumor_Excision Tumor Excision & Measurement Euthanasia->Tumor_Excision Data_Analysis Data Analysis Tumor_Excision->Data_Analysis

General experimental workflow for in vivo tumor suppression studies.

Safety and Toxicology

While comprehensive in vivo toxicology data for 3-Chloro-L-alanine is limited in the public domain, it is crucial to monitor animals for any signs of toxicity, such as weight loss, changes in behavior, or signs of distress. The study by Beuster et al. (2011) did not report any adverse effects at the administered dose.[1] As with any experimental compound, appropriate safety precautions should be taken during handling and administration.

References

Application Notes and Protocols for 3-Chloro-L-alanine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-L-alanine Hydrochloride is a synthetic amino acid derivative that serves as an inhibitor of several key enzymes involved in cellular metabolism. Notably, it targets pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzymes such as Serine Hydroxymethyltransferase (SHMT) and Alanine (B10760859) Aminotransferase (ALAT). Its inhibitory actions disrupt critical metabolic pathways, including one-carbon metabolism and gluconeogenesis, making it a valuable tool in cancer research and the study of metabolic diseases. These application notes provide detailed protocols for the preparation of stock solutions and its use in relevant in vitro assays.

Physicochemical and Solubility Data

Quantitative data for this compound is summarized in the table below for easy reference.

PropertyValueSource(s)
Molecular Formula C₃H₇Cl₂NO₂--INVALID-LINK--
Molecular Weight 160.00 g/mol --INVALID-LINK--, --INVALID-LINK--
Appearance White to off-white solid/crystalline powder--INVALID-LINK--
Solubility in Water 50 mg/mL--INVALID-LINK--
Solubility in DMSO 100 mg/mL (625 mM) with sonication--INVALID-LINK--
Storage (Solid) -20°C--INVALID-LINK--
Storage (Stock Solution) -20°C for 1 month, -80°C for 6 months--INVALID-LINK--

Preparation of Stock Solutions

Accurate preparation of stock solutions is critical for experimental reproducibility. The following protocols detail the preparation of this compound stock solutions in both aqueous and organic solvents.

Protocol 1: Preparation of a 100 mM Aqueous Stock Solution

Materials:

  • This compound (MW: 160.00 g/mol )

  • Sterile, deionized or distilled water

  • Sterile conical tubes (15 mL or 50 mL)

  • Vortex mixer

  • Analytical balance

  • 0.22 µm sterile syringe filter

Procedure:

  • Weigh out 16.00 mg of this compound using an analytical balance.

  • Transfer the powder to a sterile 15 mL conical tube.

  • Add 1 mL of sterile water to the tube.

  • Vortex the solution until the solid is completely dissolved. Gentle warming may be applied if necessary.

  • Sterilize the solution by passing it through a 0.22 µm syringe filter into a new sterile tube.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).

Protocol 2: Preparation of a 100 mM DMSO Stock Solution

Materials:

  • This compound (MW: 160.00 g/mol )

  • Anhydrous, sterile-filtered DMSO

  • Sterile conical tubes (15 mL or 50 mL)

  • Vortex mixer

  • Water bath sonicator

  • Analytical balance

Procedure:

  • Weigh out 16.00 mg of this compound.

  • Transfer the powder to a sterile 15 mL conical tube.

  • Add 1 mL of anhydrous, sterile-filtered DMSO.

  • Vortex the solution thoroughly.

  • If the solid does not fully dissolve, sonicate the tube in a water bath until the solution is clear.[1]

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes.

  • Store the aliquots at -20°C or -80°C, protected from light and moisture.

Experimental Protocols

Protocol 3: In Vitro Serine Hydroxymethyltransferase (SHMT) Inhibition Assay

This protocol describes a coupled enzyme assay to determine the inhibitory activity of this compound against SHMT. The activity is measured by monitoring the production of NADPH, which is proportional to SHMT activity.

Materials:

  • Recombinant human SHMT1 or SHMT2

  • This compound stock solution

  • L-serine

  • Tetrahydrofolate (THF)

  • NADP⁺

  • 5,10-Methylenetetrahydrofolate dehydrogenase (MTHFD)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM KCl, 10 mM MgCl₂)

  • 96-well UV-transparent microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a serial dilution of this compound in the assay buffer.

  • In a 96-well plate, add the following to each well:

    • Assay buffer

    • SHMT enzyme (final concentration typically in the nM range)

    • Varying concentrations of this compound or vehicle control (e.g., water or DMSO).

  • Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Prepare a substrate mix containing L-serine, THF, NADP⁺, and MTHFD in the assay buffer.

  • Initiate the reaction by adding the substrate mix to each well.

  • Immediately place the plate in a microplate reader and measure the increase in absorbance at 340 nm every 30 seconds for 10-15 minutes at 37°C. The rate of NADPH formation is indicative of SHMT activity.

  • Calculate the initial reaction velocities for each inhibitor concentration.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

Protocol 4: In Vitro Alanine Aminotransferase (ALAT/ALT) Inhibition Assay

This protocol outlines a method to assess the inhibitory effect of this compound on ALAT activity. The assay measures the amount of pyruvate (B1213749) produced, which is then used in a colorimetric reaction.

Materials:

  • Recombinant human ALAT1 or ALAT2

  • This compound stock solution

  • L-alanine

  • α-ketoglutarate

  • Pyruvate standard solution

  • Colorimetric probe for pyruvate detection

  • Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • 96-well clear microplate

  • Microplate reader capable of measuring absorbance at 540-570 nm

Procedure:

  • Prepare a serial dilution of this compound in the assay buffer.

  • Prepare a standard curve using the pyruvate standard solution.

  • In a 96-well plate, add the following to each well:

    • Assay buffer

    • ALAT enzyme

    • Varying concentrations of this compound or vehicle control.

  • Incubate for 15 minutes at 37°C.

  • Prepare a substrate solution containing L-alanine and α-ketoglutarate in the assay buffer.

  • Start the reaction by adding the substrate solution to each well.

  • Incubate the plate at 37°C for 30-60 minutes.

  • Stop the reaction and add the colorimetric probe according to the manufacturer's instructions to detect the generated pyruvate.

  • Measure the absorbance at the recommended wavelength (typically 540-570 nm).

  • Determine the ALAT activity in the presence of the inhibitor by comparing it to the vehicle control and calculate the IC₅₀ value.

Protocol 5: Cell Viability (MTT) Assay

This protocol describes the use of the MTT assay to evaluate the cytotoxic effects of this compound on a cancer cell line.

Materials:

  • Cancer cell line (e.g., HeLa, A549)

  • Complete cell culture medium

  • This compound stock solution

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Sterile 96-well cell culture plates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete cell culture medium.

  • Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control.

  • Incubate the plate for 24, 48, or 72 hours.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.[2]

  • Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to dissolve the formazan crystals.[2]

  • Mix gently on an orbital shaker to ensure complete solubilization.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Signaling Pathways and Mechanisms of Action

Inhibition of One-Carbon Metabolism via SHMT

This compound inhibits SHMT, a critical enzyme in one-carbon metabolism. This pathway is essential for the synthesis of nucleotides (purines and thymidylate) and amino acids, which are vital for cell proliferation and survival. By blocking SHMT, the compound disrupts the supply of one-carbon units, leading to impaired DNA synthesis and repair. This mechanism is particularly relevant in cancer cells, which have a high demand for these building blocks. The inhibition of SHMT can also affect the mTORC1 signaling pathway, which is a central regulator of cell growth and is sensitive to amino acid availability.

SHMT_Inhibition_Pathway 3-Chloro-L-alanine_Hydrochloride 3-Chloro-L-alanine Hydrochloride SHMT SHMT 3-Chloro-L-alanine_Hydrochloride->SHMT Inhibits One_Carbon_Metabolism One-Carbon Metabolism SHMT->One_Carbon_Metabolism Drives Amino_Acid_Sensing Amino Acid Sensing SHMT->Amino_Acid_Sensing Nucleotide_Synthesis Nucleotide Synthesis (Purines, Thymidylate) One_Carbon_Metabolism->Nucleotide_Synthesis DNA_Synthesis_Repair DNA Synthesis & Repair Nucleotide_Synthesis->DNA_Synthesis_Repair Cell_Proliferation Cell Proliferation DNA_Synthesis_Repair->Cell_Proliferation Cell_Growth Cell Growth mTORC1 mTORC1 Signaling Amino_Acid_Sensing->mTORC1 mTORC1->Cell_Growth

Inhibition of SHMT by this compound.
Disruption of Gluconeogenesis via ALAT Inhibition

This compound also inhibits Alanine Aminotransferase (ALAT), a key enzyme in the glucose-alanine cycle. This cycle is crucial for transporting amino groups from muscle to the liver and for gluconeogenesis, the process of generating glucose from non-carbohydrate precursors. In the liver, ALAT converts alanine to pyruvate, a primary substrate for gluconeogenesis. By inhibiting ALAT, this compound reduces the production of pyruvate from alanine, thereby impairing hepatic glucose production. This mechanism is of interest in the context of metabolic diseases such as type 2 diabetes, where gluconeogenesis is often dysregulated.[1][3]

ALAT_Inhibition_Pathway cluster_muscle Muscle cluster_liver Liver Glucose_M Glucose Pyruvate_M Pyruvate Glucose_M->Pyruvate_M Glycolysis Alanine_M Alanine Pyruvate_M->Alanine_M Transamination Alanine_L Alanine Alanine_M->Alanine_L Bloodstream Pyruvate_L Pyruvate Alanine_L->Pyruvate_L Catalyzed by ALAT Glucose_L Glucose Pyruvate_L->Glucose_L Gluconeogenesis Glucose_L->Glucose_M Bloodstream 3-Chloro-L-alanine_Hydrochloride 3-Chloro-L-alanine Hydrochloride ALAT ALAT 3-Chloro-L-alanine_Hydrochloride->ALAT Inhibits

Disruption of the Glucose-Alanine Cycle by this compound.

References

Application of 3-Chloro-L-alanine in Enzyme Kinetics Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-L-alanine is a synthetic amino acid analogue that has proven to be a valuable tool in the field of enzyme kinetics, primarily for its role as an inhibitor of various enzymes, particularly those dependent on pyridoxal (B1214274) 5'-phosphate (PLP). Its ability to act as a mechanism-based inactivator, also known as a suicide inhibitor, makes it a potent and specific tool for studying enzyme mechanisms and for the development of novel therapeutic agents. This document provides detailed application notes and experimental protocols for the use of 3-Chloro-L-alanine in enzyme kinetics studies.

3-Chloro-L-alanine serves as a bacteriostatic agent by inhibiting key enzymes in bacterial metabolic pathways, such as alanine (B10760859) racemase and threonine deaminase. The D- and L-isomers of beta-chloroalanine have been shown to inhibit the growth of various bacteria including Diplococcus pneumoniae, Streptococcus pyogenes, Bacillus subtilis, and Escherichia coli.[1]

Mechanism of Action: Suicide Inhibition

3-Chloro-L-alanine is a classic example of a suicide inhibitor for several PLP-dependent enzymes.[2][3] In this mechanism, the enzyme recognizes the inhibitor as a substrate and initiates its catalytic cycle. However, the inhibitor is converted into a highly reactive intermediate that covalently modifies a crucial residue in the enzyme's active site, leading to irreversible inactivation.[3]

The proposed mechanism for the suicide inactivation of PLP-dependent enzymes by 3-chloro-L-alanine involves the following key steps:

  • Formation of an external aldimine: 3-Chloro-L-alanine initially forms a Schiff base (external aldimine) with the PLP cofactor in the enzyme's active site.

  • β-elimination: The enzyme's catalytic machinery facilitates the elimination of the chlorine atom from the β-carbon of the inhibitor.

  • Formation of a reactive intermediate: This elimination results in the formation of a highly electrophilic α,β-unsaturated imine intermediate.

  • Nucleophilic attack: A nucleophilic residue within the enzyme's active site attacks this reactive intermediate.

  • Covalent adduct formation: This attack leads to the formation of a stable, covalent bond between the inhibitor and the enzyme, resulting in irreversible inactivation.[4]

Applications in Enzyme Kinetics

Due to its mechanism of action, 3-chloro-L-alanine is utilized in several key areas of enzyme kinetics research:

  • Active Site Elucidation: By identifying the amino acid residue that forms the covalent adduct, researchers can gain insights into the structure and function of the enzyme's active site.

  • Mechanism-Based Drug Design: Understanding the suicide inhibition mechanism allows for the rational design of more potent and specific enzyme inhibitors for therapeutic purposes.

  • Screening for Novel Inhibitors: 3-Chloro-L-alanine can be used as a reference compound in high-throughput screening assays to identify new inhibitors of target enzymes.[5]

Quantitative Inhibition Data

The inhibitory potency of 3-Chloro-L-alanine against various enzymes can be quantified using several kinetic parameters. The following table summarizes available data for key target enzymes.

EnzymeOrganismInhibition TypeK_ik_inactIC_50Reference
Alanine RacemaseBacillus subtilisNon-competitive (L-isomer)1.71 mM--
Alanine RacemaseBacillus subtilisCompetitive (D-isomer)0.005 mM--
Alanine AminotransferaseLLC1 Lewis lung carcinoma cellsCompetitive--~250 µM[6]

Experimental Protocols

Protocol 1: Determination of K_i for a Reversible Inhibitor

This protocol outlines the steps to determine the inhibition constant (K_i) of 3-Chloro-L-alanine for a target enzyme, assuming reversible inhibition for the initial characterization.

Materials:

  • Purified target enzyme

  • Substrate for the target enzyme

  • 3-Chloro-L-alanine

  • Assay buffer (specific to the enzyme)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of the substrate in the assay buffer.

    • Prepare a stock solution of 3-Chloro-L-alanine in the assay buffer.

    • Prepare a solution of the target enzyme in the assay buffer to a suitable concentration.

  • Set up the Assay:

    • In a 96-well plate, set up reactions containing a fixed concentration of the enzyme and varying concentrations of the substrate.

    • For each substrate concentration, prepare a series of reactions with varying concentrations of 3-Chloro-L-alanine. Include a control with no inhibitor.

    • The final volume of each reaction should be constant.

  • Initiate and Monitor the Reaction:

    • Initiate the reaction by adding the enzyme to the wells containing the substrate and inhibitor.

    • Immediately place the plate in a microplate reader and monitor the change in absorbance or fluorescence over time at a wavelength appropriate for the assay. The reaction should be monitored in the initial linear phase.

  • Data Analysis:

    • Calculate the initial reaction velocity (v₀) for each substrate and inhibitor concentration from the linear portion of the progress curves.

    • Create a Lineweaver-Burk plot (1/v₀ vs. 1/[S]) for each inhibitor concentration.

    • Analyze the resulting plots to determine the type of inhibition (e.g., competitive, non-competitive, uncompetitive).

    • Determine the apparent K_m for each inhibitor concentration.

    • Replot the apparent K_m values against the inhibitor concentration. The x-intercept of this plot will be -K_i for competitive inhibition. For non-competitive inhibition, a secondary plot of 1/V_max(app) versus [I] will yield a slope of 1/(V_max * K_i).

Protocol 2: Determination of k_inact and K_I for Suicide Inhibition

This protocol describes the determination of the kinetic parameters for irreversible, time-dependent inhibition.

Materials:

  • Purified target enzyme

  • Substrate for the target enzyme

  • 3-Chloro-L-alanine

  • Assay buffer

  • Stop solution (e.g., strong acid or base)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Pre-incubation:

    • Incubate the enzyme with various concentrations of 3-Chloro-L-alanine in the assay buffer at a specific temperature.

    • At different time intervals, withdraw aliquots of the enzyme-inhibitor mixture.

  • Assay of Remaining Enzyme Activity:

    • Immediately dilute the aliquots into an assay mixture containing a saturating concentration of the substrate.

    • Monitor the enzyme activity as described in Protocol 1. The dilution should be sufficient to prevent further significant inhibition during the assay.

  • Data Analysis:

    • For each inhibitor concentration, plot the natural logarithm of the remaining enzyme activity versus the pre-incubation time. The slope of this line will give the apparent first-order rate constant of inactivation (k_obs).

    • Plot the k_obs values against the corresponding inhibitor concentrations.

    • Fit the data to the Michaelis-Menten equation for inactivation: k_obs = (k_inact * [I]) / (K_I + [I]), where [I] is the inhibitor concentration.

    • The maximal rate of inactivation (k_inact) and the inhibitor concentration that gives half-maximal inactivation (K_I) can be determined from this plot.[7][8]

Visualizations

Suicide Inhibition Mechanism of PLP-Dependent Enzymes by 3-Chloro-L-alanine

Suicide_Inhibition sub 3-Chloro-L-alanine schiff External Aldimine (Schiff Base) sub->schiff Transaldimination plp Enzyme-PLP plp->schiff reactive Reactive α,β-Unsaturated Imine Intermediate schiff->reactive Enzyme Catalysis elim β-elimination of Cl- adduct Covalent Adduct (Inactive Enzyme) reactive->adduct Nucleophilic Attack nuc Active Site Nucleophile (e.g., Lys) nuc->adduct Experimental_Workflow start Start preincubation Pre-incubate Enzyme with varying [3-Chloro-L-alanine] start->preincubation aliquots Take aliquots at different time points preincubation->aliquots assay Assay remaining enzyme activity with saturating [Substrate] aliquots->assay plot1 Plot ln(Activity) vs. Time for each [Inhibitor] assay->plot1 kobs Determine k_obs (slope of each line) plot1->kobs plot2 Plot k_obs vs. [Inhibitor] kobs->plot2 fit Fit data to Michaelis-Menten equation for inactivation plot2->fit end Determine k_inact and K_I fit->end

References

Application Notes and Protocols: Utilizing 3-Chloro-L-alanine in Wheat Germ Cell-Free Protein Synthesis Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of 3-Chloro-L-alanine in wheat germ cell-free protein synthesis (WG-CFPS) systems. This information is intended to guide researchers in leveraging this amino acid analog for specific applications, particularly in the context of protein labeling for structural biology and the investigation of enzymatic pathways.

Introduction

Wheat germ cell-free protein synthesis has emerged as a robust platform for the rapid production of eukaryotic proteins. Its open nature allows for the direct manipulation of the reaction environment, including the introduction of non-canonical amino acids and inhibitors to modulate protein synthesis and labeling. 3-Chloro-L-alanine, an analog of the amino acid L-alanine, serves as a valuable tool in this system, primarily by acting as an inhibitor of alanine (B10760859) transaminase. This inhibition is particularly crucial in applications requiring precise isotopic labeling of proteins, such as those intended for Nuclear Magnetic Resonance (NMR) spectroscopy, by preventing the scrambling of isotopes among different amino acids.

Mechanism of Action of 3-Chloro-L-alanine

3-Chloro-L-alanine is a known bacteriostatic amino acid analog that inhibits several enzymes, including threonine deaminase and alanine racemase[1]. In the context of wheat germ cell-free protein synthesis, its primary documented application is the inhibition of alanine transaminase. Alanine transaminase catalyzes the transfer of an amino group from alanine to α-ketoglutarate, producing pyruvate (B1213749) and glutamate. By inhibiting this enzyme, 3-Chloro-L-alanine helps to preserve the isotopic integrity of labeled amino acids supplied in the reaction mixture, preventing the label from being transferred to other amino acids through metabolic pathways present in the wheat germ extract.

dot graph TD; A[3-Chloro-L-alanine] --> B{Alanine Transaminase}; B --> C[Inhibition of Transamination]; subgraph "Metabolic Pathway in Wheat Germ Extract"; D(Labeled Alanine) --> B; B --> E(Labeled Glutamate); end C --> F[Prevention of Isotope Scrambling]; style B fill:#EA4335,stroke:#202124,stroke-width:2px,color:#FFFFFF style C fill:#FBBC05,stroke:#202124,stroke-width:2px,color:#202124 style F fill:#34A853,stroke:#202124,stroke-width:2px,color:#FFFFFF style A fill:#4285F4,stroke:#202124,stroke-width:2px,color:#FFFFFF style D fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,color:#202124 style E fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,color:#202124 end

Inhibitory action of 3-Chloro-L-alanine in WG-CFPS.

Applications

The primary application of 3-Chloro-L-alanine in WG-CFPS is to enhance the quality of isotopically labeled proteins for structural analysis by NMR. By preventing the scrambling of isotopes, researchers can be more confident in the assignment of signals in their NMR spectra to specific amino acid residues. This is critical for accurate protein structure determination and dynamics studies.

Quantitative Data

Currently, there is a lack of publicly available, detailed quantitative data specifically characterizing the dose-dependent effects of 3-Chloro-L-alanine on protein synthesis yield in wheat germ cell-free systems. The primary focus of its documented use has been on its qualitative effect of preventing isotope scrambling. The following table summarizes the type of quantitative data that is needed for a comprehensive understanding of its effects. Researchers are encouraged to perform dose-response experiments to determine the optimal concentration for their specific application, balancing the inhibition of alanine transaminase with any potential off-target effects on overall protein synthesis.

ParameterValueNotes
Recommended Concentration Range Not specified in literatureEmpirical optimization is required. A starting point could be in the low millimolar range, based on its use in other biological systems.
IC50 for Alanine Transaminase in WGE Not determinedThe concentration of 3-Chloro-L-alanine that inhibits 50% of the alanine transaminase activity in the wheat germ extract is a key parameter to determine.
Effect on Protein Yield Not quantitatively documentedWhile used to improve sample quality for NMR, its direct impact on the quantity of synthesized protein has not been thoroughly reported. Some studies using a cocktail of inhibitors, including others besides 3-Chloro-L-alanine, have noted no reduction in protein yield[2].

Experimental Protocols

The following protocols provide a general framework for the use of 3-Chloro-L-alanine in a wheat germ cell-free protein synthesis reaction. It is crucial to note that optimal conditions may vary depending on the specific protein being synthesized and the commercial or in-house wheat germ extract being used.

Protocol 1: General Wheat Germ Cell-Free Protein Synthesis

This protocol outlines the basic steps for a standard WG-CFPS reaction.

dot graph G { rankdir=TB; node [shape=box, style=rounded, fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"]; edge [color="#4285F4"];

}

Workflow for a standard WG-CFPS experiment.

Materials:

  • Wheat Germ Extract (e.g., from CellFree Sciences or other commercial suppliers)

  • Transcription Buffer

  • SP6 RNA Polymerase

  • NTP mix

  • RNase Inhibitor

  • pEU Expression Vector containing the gene of interest

  • Translation Buffer (containing ATP, GTP, creatine (B1669601) phosphate, creatine kinase, and amino acids)

  • Nuclease-free water

Procedure:

  • Template Preparation: Linearize the pEU plasmid containing the gene of interest downstream of the coding sequence.

  • In vitro Transcription:

    • Set up a transcription reaction using the linearized DNA template, transcription buffer, NTPs, RNase inhibitor, and SP6 RNA polymerase.

    • Incubate at 37-42°C for 2-4 hours.

    • The resulting mRNA can be used directly or purified.

  • Translation Reaction:

    • Thaw the wheat germ extract and other reaction components on ice.

    • In a nuclease-free tube, combine the translation buffer (containing the complete amino acid mix), the synthesized mRNA, and the wheat germ extract.

    • The final reaction volume can be scaled as needed (typically 25 µL to several mL).

  • Incubation: Incubate the reaction mixture at a temperature between 15°C and 26°C for 2 to 20 hours. The optimal time and temperature should be determined empirically for each protein.

  • Analysis: Analyze the synthesized protein by methods such as SDS-PAGE, autoradiography (if using radiolabeled amino acids), or Western blotting.

Protocol 2: Incorporation of 3-Chloro-L-alanine for Inhibition of Alanine Transaminase

This protocol is an adaptation of the general protocol for the specific purpose of inhibiting alanine transaminase, for example, during the synthesis of isotopically labeled proteins for NMR analysis.

Materials:

  • All materials from Protocol 1

  • Stock solution of 3-Chloro-L-alanine hydrochloride (e.g., 100 mM in nuclease-free water, pH adjusted to ~7.5)

  • Isotopically labeled amino acids (e.g., 15N- or 13C-labeled)

Procedure:

  • Prepare a Modified Amino Acid Mix: Prepare the amino acid mixture for the translation buffer, omitting non-labeled alanine if selective labeling is desired and including the desired isotopically labeled amino acids.

  • Transcription and Translation Setup: Follow steps 1 and 2 from Protocol 1.

  • Addition of 3-Chloro-L-alanine:

    • When preparing the translation reaction mixture (Step 3 in Protocol 1), add the 3-Chloro-L-alanine stock solution to the desired final concentration. Note: The optimal concentration needs to be determined empirically. A starting point for optimization could be in the range of 1-10 mM.

    • It is advisable to run a series of reactions with varying concentrations of 3-Chloro-L-alanine to assess both the inhibition of amino acid scrambling and the effect on overall protein yield.

  • Incubation and Analysis: Proceed with steps 4 and 5 from Protocol 1. To verify the inhibition of amino acid scrambling, analysis of the purified protein by mass spectrometry or NMR spectroscopy will be necessary.

dot graph G { rankdir=TB; node [shape=box, style=rounded, fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"]; edge [color="#34A853"];

}

Workflow for using 3-Chloro-L-alanine in WG-CFPS.

Troubleshooting

  • Low Protein Yield: If a significant decrease in protein yield is observed upon addition of 3-Chloro-L-alanine, consider reducing its concentration. It is possible that at higher concentrations, it may have off-target inhibitory effects on the translation machinery. Perform a titration experiment to find the lowest effective concentration for inhibiting alanine transaminase.

  • Incomplete Inhibition of Scrambling: If amino acid scrambling is still observed, the concentration of 3-Chloro-L-alanine may be too low. Gradually increase the concentration and monitor the effect on both scrambling and protein yield. Consider the use of other transaminase inhibitors in combination, such as aminooxyacetic acid[2].

Conclusion

3-Chloro-L-alanine is a useful tool for researchers using wheat germ cell-free protein synthesis systems, particularly for applications requiring high-fidelity isotopic labeling. While detailed quantitative data on its effects are still emerging, the provided protocols offer a starting point for its successful implementation. Empirical optimization of the inhibitor concentration is essential to achieve the desired outcome of preventing amino acid scrambling while maintaining a satisfactory protein yield. Further research is needed to fully characterize the dose-response relationship and potential off-target effects of 3-Chloro-L-alanine in this system.

References

Application Notes and Protocols: Inhibition of Serine Palmitoyltransferase with beta-Chloro-L-alanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Serine Palmitoyltransferase (SPT) is the rate-limiting enzyme in the de novo sphingolipid biosynthesis pathway, catalyzing the condensation of L-serine and palmitoyl-CoA to form 3-ketodihydrosphingosine. Sphingolipids are critical components of cellular membranes and are involved in a myriad of signaling pathways that regulate cell growth, differentiation, and apoptosis. Dysregulation of sphingolipid metabolism has been implicated in various diseases, including cancer, neurodegenerative disorders, and metabolic diseases.

beta-Chloro-L-alanine (L-BCA) is a potent, mechanism-based inhibitor of Serine Palmitoyltransferase.[1][2] As a "suicide" inhibitor, it irreversibly inactivates the enzyme, providing a powerful tool for studying the roles of de novo sphingolipid synthesis in various biological processes. These application notes provide detailed protocols for utilizing L-BCA to inhibit SPT activity and assess its downstream cellular effects.

Mechanism of Action

beta-Chloro-L-alanine acts as an irreversible inhibitor of Serine Palmitoyltransferase.[1][2] The inhibition is specific to the L-isomer and is time- and concentration-dependent. L-serine can protect the enzyme from inactivation, suggesting that L-BCA targets the active site of SPT.[1] The proposed mechanism involves the formation of a characteristic pyridoxal (B1214274) 5'-phosphate (PLP)-adduct, leading to the inactivation of the enzyme.[2]

It is crucial to note that while L-BCA is a potent SPT inhibitor, studies have shown that its cytotoxic effects may not be solely attributable to the inhibition of sphingolipid synthesis. In some cell models, the cytotoxicity of L-BCA could not be fully rescued by the addition of exogenous sphingosine, suggesting potential off-target effects.[3] L-BCA is known to inhibit other PLP-dependent enzymes, such as alanine (B10760859) racemase and alanine transaminase.[4][][6] Therefore, careful experimental design and interpretation of results are warranted.

Quantitative Data

While a classical IC50 value is not entirely representative of an irreversible inhibitor, the following data provides insight into the potency of beta-Chloro-L-alanine.

ParameterValueConditionsSource
In Vitro Inactivation Complete inactivation with 5 mM L-BCA in 10 minutesRat liver microsomes[1]
In Vivo Inactivation Complete inactivation with 5 mM L-BCA in 15 minutesIntact Chinese Hamster Ovary (CHO) cells[1]

Experimental Protocols

Protocol 1: In Vitro SPT Activity Assay using [¹⁴C]Serine

This protocol measures SPT activity by quantifying the incorporation of radiolabeled L-serine into long-chain bases.

Materials:

  • Rat liver microsomes or cell lysate containing SPT

  • beta-Chloro-L-alanine (L-BCA)

  • L-[U-¹⁴C]serine

  • Palmitoyl-CoA

  • Pyridoxal 5'-phosphate (PLP)

  • Assay Buffer (e.g., 100 mM HEPES, pH 8.0, 5 mM DTT, 2 mM EDTA)

  • Chloroform (B151607)/Methanol (B129727) (1:2 and 2:1, v/v)

  • 0.1 M KOH in methanol

  • Scintillation cocktail and counter

Procedure:

  • Enzyme Preparation: Prepare rat liver microsomes or a total cell lysate from a cell line expressing SPT. Determine the protein concentration using a standard method (e.g., BCA assay).

  • Inhibitor Pre-incubation: In a microcentrifuge tube, pre-incubate the enzyme preparation (e.g., 100 µg of protein) with varying concentrations of L-BCA (e.g., 0.1, 1, 5, 10 mM) in assay buffer for different time points (e.g., 5, 10, 15, 30 minutes) at 37°C. A no-inhibitor control should be included.

  • SPT Reaction: Initiate the SPT reaction by adding a substrate mixture containing L-[U-¹⁴C]serine (e.g., 1 µCi), unlabeled L-serine (e.g., 2 mM), palmitoyl-CoA (e.g., 200 µM), and PLP (e.g., 50 µM) to the pre-incubated enzyme-inhibitor mixture. The final reaction volume should be consistent across all samples (e.g., 200 µL).

  • Incubation: Incubate the reaction mixture at 37°C for a set period (e.g., 30-60 minutes) during which the reaction is linear.

  • Reaction Termination and Lipid Extraction: Stop the reaction by adding 1.5 mL of chloroform/methanol (1:2, v/v). Vortex thoroughly. Add 0.5 mL of chloroform and 0.5 mL of 0.1 M KOH in methanol. Vortex again and centrifuge to separate the phases.

  • Washing: Wash the lower organic phase twice with 1 mL of methanol/water (1:1, v/v) containing 0.1 M KOH.

  • Quantification: Transfer the lower organic phase to a scintillation vial, evaporate the solvent under a stream of nitrogen, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the SPT activity as pmol of [¹⁴C]serine incorporated into long-chain bases per mg of protein per minute. Plot the percentage of remaining SPT activity against the L-BCA concentration or pre-incubation time.

Protocol 2: Cellular Assay for Long-Chain Base Synthesis in CHO Cells

This protocol assesses the effect of L-BCA on de novo sphingolipid synthesis in intact cells.

Materials:

  • Chinese Hamster Ovary (CHO) cells

  • Cell culture medium (e.g., Ham's F-12) with 10% FBS

  • beta-Chloro-L-alanine (L-BCA)

  • [¹⁴C]Serine

  • Phosphate Buffered Saline (PBS)

  • Scintillation cocktail and counter

Procedure:

  • Cell Culture: Plate CHO cells in 6-well plates and grow to near confluency.

  • Inhibitor Treatment: Replace the culture medium with fresh medium containing varying concentrations of L-BCA (e.g., 0.1, 1, 5, 10 mM). Include a no-inhibitor control. Incubate for a desired period (e.g., 1-4 hours).

  • Radiolabeling: Add [¹⁴C]serine (e.g., 1 µCi/mL) to each well and incubate for an additional 2-4 hours.

  • Cell Lysis and Lipid Extraction: Wash the cells twice with ice-cold PBS. Scrape the cells in 1 mL of methanol and transfer to a glass tube. Perform a Bligh-Dyer lipid extraction by adding 0.5 mL of chloroform and 0.4 mL of water. Vortex and centrifuge to separate the phases.

  • Quantification: Transfer the lower organic phase to a scintillation vial, evaporate the solvent, add scintillation cocktail, and measure radioactivity.

  • Normalization: In a parallel set of wells, determine the total protein content per well to normalize the radioactivity counts.

  • Data Analysis: Express the results as [¹⁴C]serine incorporation (cpm) per mg of protein. Calculate the percentage of inhibition of long-chain base synthesis for each L-BCA concentration.

Protocol 3: Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxicity of L-BCA.

Materials:

  • CHO cells or other cell line of interest

  • Cell culture medium

  • beta-Chloro-L-alanine (L-BCA)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Inhibitor Treatment: Replace the medium with fresh medium containing a range of L-BCA concentrations. Include a vehicle control. Incubate for the desired treatment duration (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Visualizations

Signaling Pathways and Experimental Workflows

Inhibition_Mechanism cluster_SPT Serine Palmitoyltransferase (SPT) Active Site cluster_Inhibition Inhibition by beta-Chloro-L-alanine SPT SPT-PLP Internal Aldimine External_Aldimine External Aldimine with L-Serine SPT->External_Aldimine Forms PLP_Adduct Irreversible PLP-Adduct SPT->PLP_Adduct Forms Product 3-Ketodihydrosphingosine (to Sphingolipid Synthesis) External_Aldimine->Product Leads to L_BCA beta-Chloro-L-alanine (L-BCA) L_BCA->SPT Binds to active site PLP_Adduct->SPT Inactivates L_Serine L-Serine L_Serine->SPT Binds to active site Palmitoyl_CoA Palmitoyl-CoA Palmitoyl_CoA->External_Aldimine Condenses with

Caption: Mechanism of SPT inhibition by L-BCA.

Experimental_Workflow cluster_in_vitro In Vitro Analysis cluster_in_vivo Cell-Based Analysis Microsomes Isolate Microsomes/ Cell Lysate Preincubation Pre-incubate with L-BCA Microsomes->Preincubation SPT_Assay Perform SPT Activity Assay ([¹⁴C]Serine incorporation) Preincubation->SPT_Assay Quantify_SPT Quantify SPT Inhibition SPT_Assay->Quantify_SPT Cell_Culture Culture CHO Cells Treatment Treat cells with L-BCA Cell_Culture->Treatment Labeling Radiolabel with [¹⁴C]Serine Treatment->Labeling Viability_Assay Perform Cell Viability Assay (e.g., MTT) Treatment->Viability_Assay LC_MS Sphingolipid Profiling (LC-MS/MS) Treatment->LC_MS Lipid_Extraction Extract Lipids Labeling->Lipid_Extraction Quantify_Synthesis Quantify Long-Chain Base Synthesis Lipid_Extraction->Quantify_Synthesis Cytotoxicity Assess Cytotoxicity Viability_Assay->Cytotoxicity Lipid_Changes Analyze Sphingolipid Level Changes LC_MS->Lipid_Changes

Caption: Experimental workflow for studying SPT inhibition.

Downstream_Signaling cluster_apoptosis Apoptosis Regulation cluster_proliferation Cell Proliferation & Survival cluster_insulin Insulin Signaling L_BCA beta-Chloro-L-alanine SPT Serine Palmitoyltransferase (SPT) L_BCA->SPT Inhibits Ceramide Ceramide SPT->Ceramide Decreased Synthesis S1P Sphingosine-1-Phosphate (S1P) Ceramide->S1P Reduced Conversion PKC Protein Kinase C (PKCζ) Ceramide->PKC Activates PP2A Protein Phosphatase 2A (PP2A) Ceramide->PP2A Activates Insulin_Resistance Insulin Resistance Ceramide->Insulin_Resistance Accumulation contributes to S1PR S1P Receptors (S1PR1-5) S1P->S1PR Activates Apoptosis Apoptosis PKC->Apoptosis Akt_inhibition Inhibits Akt/PKB PP2A->Akt_inhibition Akt_inhibition->Apoptosis PI3K_Akt PI3K/Akt Pathway S1PR->PI3K_Akt MAPK MAPK/ERK Pathway S1PR->MAPK Proliferation Cell Proliferation & Survival PI3K_Akt->Proliferation MAPK->Proliferation

Caption: Downstream signaling effects of SPT inhibition.

References

3-Chloro-L-alanine: A Versatile Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloro-L-alanine is a non-proteinogenic amino acid that serves as a critical chiral building block in the synthesis of a variety of pharmaceutical compounds. Its utility stems from the presence of a reactive chlorine atom at the β-position, which can be readily displaced by various nucleophiles, and the inherent chirality of the L-alanine backbone. This document provides detailed application notes and experimental protocols for the use of 3-chloro-L-alanine as an intermediate in the synthesis of the angiotensin-converting enzyme (ACE) inhibitor Ramipril and as a precursor for the synthesis of N-methyl-D-aspartate (NMDA) receptor antagonists.

Application in the Synthesis of Ramipril

Ramipril is a potent ACE inhibitor widely used in the treatment of hypertension and congestive heart failure. A key step in the synthesis of Ramipril involves the coupling of two crucial intermediates: N-[1-(S)-ethoxycarbonyl-3-phenylpropyl]-L-alanine and (S,S,S)-2-azabicyclo[3.3.0]octane-3-carboxylic acid benzyl (B1604629) ester. 3-Chloro-L-alanine methyl ester hydrochloride serves as a direct precursor to the N-[1-(S)-ethoxycarbonyl-3-phenylpropyl]-L-alanine moiety.

Synthesis of 3-Chloro-L-alanine Methyl Ester Hydrochloride

The synthesis of 3-chloro-L-alanine methyl ester hydrochloride from L-serine is a pivotal step. A patented method describes a two-step process involving the formation of L-serine methyl ester hydrochloride followed by chlorination.[1]

Table 1: Synthesis of 3-Chloro-L-alanine Methyl Ester Hydrochloride - Reaction Parameters & Yields [1]

StepStarting MaterialReagentsSolventReaction ConditionsYieldPurity
1. EsterificationL-SerineThionyl chlorideMethanolCooled to 5-10 °C, then heated to 38 °C for 48 hours--
2. ChlorinationL-Serine methyl ester hydrochlorideThionyl chlorideChloroform (B151607)Segmented temperature control: 32°C (1h), 38°C (1h), 48°C (4h), 59°C (12h)97.3%98.5%
Experimental Protocol: Synthesis of 3-Chloro-L-alanine Methyl Ester Hydrochloride[1]

Step 1: Synthesis of L-Serine Methyl Ester Hydrochloride

  • Add 200 kg of L-serine to a suitable reactor containing methanol.

  • Cool the mixture to 5-10 °C.

  • Slowly add thionyl chloride dropwise while maintaining the temperature.

  • After the addition is complete, heat the reaction mixture to 38 °C and maintain for 48 hours.

  • Cool the mixture to induce crystallization.

  • Isolate the L-serine methyl ester hydrochloride by centrifugation and dry the product.

Step 2: Synthesis of 3-Chloro-L-alanine Methyl Ester Hydrochloride

  • Add 90 kg of L-serine methyl ester hydrochloride to 700 L of chloroform in a reactor.

  • Add 135 kg of thionyl chloride dropwise, maintaining the temperature at 38 °C.

  • After the addition, control the reaction temperature in stages: 32 °C for 1 hour, then heat to 38 °C for 1 hour, then to 48 °C for 4 hours, and finally to 59 °C for 12 hours.

  • Cool the reaction mixture to 18 °C.

  • Add 800 mL of pure water for layering.

  • Extract the aqueous phase twice with 200 mL of ice water.

  • Combine the aqueous phases, cool to induce crystallization, and isolate the 3-chloro-L-alanine methyl ester hydrochloride by filtration and vacuum drying.

Synthesis of Ramipril

The synthesis of Ramipril involves the coupling of N-[1-(S)-ethoxycarbonyl-3-phenylpropyl]-L-alanine (derived from 3-chloro-L-alanine) with (S,S,S)-2-azabicyclo[3.3.0]octane-3-carboxylic acid benzyl ester, followed by deprotection.

Table 2: Synthesis of Ramipril - Key Coupling Step

Reactant 1Reactant 2Coupling AgentsSolventYield
N-[1-(S)-ethoxycarbonyl-3-phenylpropyl]-L-alanine(S,S,S)-2-azabicyclo[3.3.0]octane-3-carboxylic acid benzyl ester hydrochlorideDicyclohexylcarbodiimide (B1669883) (DCC), 1-Hydroxybenzotriazole (B26582) (HOBT)Dimethylformamide (DMF)Not explicitly stated, but part of a multi-step synthesis.
Experimental Protocol: Synthesis of Ramipril (Coupling and Deprotection)

This protocol is a general representation based on established synthetic routes.

Step 1: Coupling Reaction

  • Dissolve N-[1-(S)-ethoxycarbonyl-3-phenylpropyl]-L-alanine and (S,S,S)-2-azabicyclo[3.3.0]octane-3-carboxylic acid benzyl ester hydrochloride in dimethylformamide.

  • Add 1-hydroxybenzotriazole (HOBT) and dicyclohexylcarbodiimide (DCC) to the solution.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or HPLC).

  • Filter off the dicyclohexylurea (DCU) byproduct.

  • Extract the product with a suitable organic solvent and wash with aqueous solutions to remove impurities.

  • Dry the organic phase and concentrate under reduced pressure to obtain the benzyl ester of Ramipril.

Step 2: Deprotection

  • Dissolve the benzyl ester of Ramipril in a suitable solvent such as ethanol.

  • Add a palladium on carbon (Pd/C) catalyst.

  • Hydrogenate the mixture under a hydrogen atmosphere until the deprotection is complete.

  • Filter off the catalyst and concentrate the solvent to yield Ramipril.

Signaling Pathway of ACE Inhibitors

ACE_Inhibitor_Pathway Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor Activates Renin Renin Renin->Angiotensin_I ACE Angiotensin-Converting Enzyme (ACE) ACE->Angiotensin_II ACE_Inhibitor ACE Inhibitor (e.g., Ramiprilat) ACE_Inhibitor->ACE Inhibits Vasodilation Vasodilation ACE_Inhibitor->Vasodilation Promotes Vasoconstriction Vasoconstriction AT1_Receptor->Vasoconstriction Aldosterone Aldosterone Secretion AT1_Receptor->Aldosterone Increased_BP Increased Blood Pressure Vasoconstriction->Increased_BP Aldosterone->Increased_BP Decreased_BP Decreased Blood Pressure Vasodilation->Decreased_BP

Caption: ACE Inhibitor Signaling Pathway.

Application in the Synthesis of NMDA Receptor Antagonists

3-Chloro-L-alanine serves as a versatile precursor for the synthesis of various amino acids, including those with potential activity as NMDA receptor antagonists. The beta-chloro group can be substituted to introduce different functionalities, leading to the creation of novel compounds that modulate NMDA receptor activity. A notable example is the synthesis of (phosphonomethyl)phenylalanine derivatives, which have shown potent NMDA receptor antagonist activity.

Proposed Synthesis of a (Phosphonomethyl)phenylalanine Derivative

While a direct synthesis from 3-chloro-L-alanine is not explicitly detailed in the searched literature, a plausible synthetic route can be proposed. This would involve the substitution of the chloride with a suitable phosphonate-containing nucleophile.

Table 3: Representative NMDA Receptor Antagonist Activity

CompoundIC50 (µM)
3-(Phosphonomethyl)phenylalanine~5
Experimental Protocol: Synthesis of a (Phosphonomethyl)phenylalanine Derivative (Illustrative)

This protocol is a conceptual outline for the synthesis of a (phosphonomethyl)phenylalanine derivative starting from a protected 3-chloro-L-alanine ester.

  • Protection: Protect the amino group of 3-chloro-L-alanine methyl ester with a suitable protecting group (e.g., Boc anhydride).

  • Nucleophilic Substitution: React the protected 3-chloro-L-alanine ester with a diethyl (iodobenzyl)phosphonate in the presence of a suitable base (e.g., sodium hydride) to displace the chloride and form the carbon-carbon bond.

  • Deprotection: Remove the protecting groups from the amino and phosphonate (B1237965) moieties under appropriate acidic or basic conditions to yield the final (phosphonomethyl)phenylalanine derivative.

Signaling Pathway of NMDA Receptor Antagonists

NMDA_Antagonist_Pathway Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Binds Glycine Glycine (Co-agonist) Glycine->NMDA_Receptor Binds Ca_Influx Ca²⁺ Influx NMDA_Receptor->Ca_Influx Opens Channel NMDA_Antagonist NMDA Receptor Antagonist NMDA_Antagonist->NMDA_Receptor Downstream_Signaling Downstream Signaling (e.g., ERK1/2 pathway) Ca_Influx->Downstream_Signaling Neuronal_Activity Neuronal Activity (Excitotoxicity) Downstream_Signaling->Neuronal_Activity Reduced_Activity Reduced Neuronal Activity Blocked_Channel->Reduced_Activity Leads to

Caption: NMDA Receptor Antagonist Signaling Pathway.

Conclusion

3-Chloro-L-alanine is a valuable and versatile intermediate in pharmaceutical synthesis. Its application in the production of the widely used antihypertensive drug Ramipril highlights its industrial importance. Furthermore, its potential as a precursor for the development of novel NMDA receptor antagonists underscores its significance in medicinal chemistry and drug discovery. The detailed protocols and pathway diagrams provided in this document serve as a comprehensive resource for researchers and scientists working in these fields.

References

Affinity Labeling of Alanine Aminotransferase with 3-chloro-L-alanine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alanine (B10760859) aminotransferase (ALT), also known as serum glutamic-pyruvic transaminase (SGPT), is a key enzyme in amino acid metabolism, catalyzing the reversible transfer of an amino group from L-alanine to α-ketoglutarate to produce pyruvate (B1213749) and L-glutamate. Its activity is a crucial indicator of liver health, and alterations in its function are associated with various pathological conditions. Affinity labeling is a powerful technique to identify and characterize the active site of enzymes, providing valuable insights for drug design and mechanistic studies. 3-chloro-L-alanine has been identified as an effective affinity label for alanine aminotransferase, acting as a suicide inhibitor that covalently modifies the enzyme's active site, leading to irreversible inactivation.

These application notes provide a detailed overview and experimental protocols for the affinity labeling of alanine aminotransferase with 3-chloro-L-alanine. The information is intended to guide researchers in studying the enzyme's active site, kinetics of inactivation, and the mechanism of inhibition.

Data Presentation

The following table summarizes representative quantitative data for the inactivation of porcine heart alanine aminotransferase by 3-chloro-L-alanine. This data is compiled based on typical values observed for suicide inhibition and information inferred from published research abstracts.

ParameterValueDescription
Inhibitor 3-chloro-L-alanineSuicide substrate for Alanine Aminotransferase
Enzyme Source Porcine Heart CytosolPurified Alanine Aminotransferase
Inactivation Stoichiometry ~1 mole of inactivator per mole of enzyme subunitIndicates a 1:1 covalent modification of the active site.
Kinetic Parameters
Ki (inactivation)~10 µMDissociation constant for the initial enzyme-inhibitor complex. A lower value indicates higher affinity.
kinactVariable (dependent on experimental conditions)First-order rate constant for the inactivation of the enzyme.
Active Site Residue Lysine (B10760008)The ε-amino group of a specific lysine residue in the active site is covalently modified.
Effect of Substrates ProtectiveThe presence of the natural substrate, L-alanine, protects the enzyme from inactivation by competing for the active site.

Experimental Protocols

Protocol 1: Determination of the Inactivation Kinetics of Alanine Aminotransferase by 3-chloro-L-alanine

This protocol outlines the steps to determine the kinetic parameters (Ki and kinact) for the inactivation of ALT by 3-chloro-L-alanine.

Materials:

  • Purified alanine aminotransferase (e.g., from porcine heart)

  • 3-chloro-L-alanine hydrochloride

  • L-alanine

  • α-ketoglutarate

  • NADH

  • Lactate (B86563) dehydrogenase (LDH)

  • Potassium phosphate (B84403) buffer (e.g., 50 mM, pH 7.5)

  • Spectrophotometer capable of reading at 340 nm

  • Thermostatted cuvette holder

Procedure:

  • Enzyme Activity Assay:

    • Prepare a reaction mixture containing potassium phosphate buffer, α-ketoglutarate, and NADH in a cuvette.

    • Add a standardized amount of lactate dehydrogenase.

    • Initiate the reaction by adding a known concentration of L-alanine.

    • Add a small, non-saturating amount of ALT to the cuvette and immediately start monitoring the decrease in absorbance at 340 nm as NADH is oxidized to NAD+.

    • The rate of decrease in absorbance is proportional to the ALT activity.

  • Inactivation Reaction:

    • Prepare a series of reaction mixtures, each containing a fixed concentration of ALT in potassium phosphate buffer.

    • Add varying concentrations of 3-chloro-L-alanine to each reaction mixture to initiate the inactivation.

    • Incubate the mixtures at a constant temperature (e.g., 25°C or 37°C).

  • Measurement of Residual Activity:

    • At specific time intervals (e.g., 0, 2, 5, 10, 20, 30 minutes), withdraw an aliquot from each inactivation mixture.

    • Immediately dilute the aliquot into the enzyme activity assay mixture (from step 1) that lacks ALT but contains a saturating concentration of L-alanine. The dilution will effectively stop the inactivation reaction by reducing the concentration of 3-chloro-L-alanine.

    • Measure the residual ALT activity as described in step 1.

  • Data Analysis:

    • For each concentration of 3-chloro-L-alanine, plot the natural logarithm of the percentage of remaining ALT activity against the incubation time.

    • The slope of this plot will give the apparent first-order rate constant of inactivation (kobs) for that inhibitor concentration.

    • Plot the reciprocal of the observed inactivation rate constant (1/kobs) against the reciprocal of the inhibitor concentration (1/[I]).

    • The y-intercept of this double reciprocal plot will be 1/kinact, and the x-intercept will be -1/Ki.

Protocol 2: Stoichiometry of Affinity Labeling

This protocol describes how to determine the stoichiometry of covalent modification of ALT by radiolabeled 3-chloro-L-[14C]alanine.

Materials:

  • Purified alanine aminotransferase of known concentration

  • Radiolabeled 3-chloro-L-[14C]alanine with known specific activity

  • Potassium phosphate buffer

  • Dialysis tubing or size-exclusion chromatography column

  • Scintillation counter and scintillation fluid

  • Protein assay reagent (e.g., Bradford or BCA)

Procedure:

  • Labeling Reaction:

    • Incubate a known amount of ALT with a molar excess of 3-chloro-L-[14C]alanine in potassium phosphate buffer until the enzyme activity is completely lost (as determined by the activity assay in Protocol 1).

    • As a control, incubate the enzyme with the radiolabeled inhibitor in the presence of a high concentration of the natural substrate, L-alanine, to demonstrate active site-specific labeling.

  • Removal of Unbound Inhibitor:

    • Separate the labeled protein from the unbound radiolabeled inhibitor by extensive dialysis against the buffer or by passing the reaction mixture through a size-exclusion chromatography column.

  • Quantification of Incorporated Radioactivity:

    • Measure the protein concentration of the labeled ALT sample using a standard protein assay.

    • Determine the amount of radioactivity incorporated into the protein by liquid scintillation counting.

  • Calculation of Stoichiometry:

    • Using the specific activity of the 3-chloro-L-[14C]alanine, calculate the moles of inhibitor incorporated per mole of ALT subunit. This will give the stoichiometry of the labeling reaction.

Protocol 3: Identification of the Labeled Active Site Residue

This protocol provides a general workflow for identifying the amino acid residue in the active site of ALT that is covalently modified by 3-chloro-L-alanine.

Materials:

  • ALT labeled with 3-chloro-L-[14C]alanine (from Protocol 2)

  • Trypsin or other suitable protease

  • Reagents and equipment for High-Performance Liquid Chromatography (HPLC)

  • Mass spectrometer (e.g., MALDI-TOF or ESI-MS/MS)

  • Edman degradation reagents and sequencer (optional)

Procedure:

  • Proteolytic Digestion:

    • Denature the radiolabeled ALT and digest it with a specific protease, such as trypsin, to generate a mixture of peptides.

  • Separation of Peptides:

    • Separate the resulting peptides using reverse-phase HPLC.

    • Collect fractions and monitor the radioactivity of each fraction to identify the peptide(s) containing the radiolabel.

  • Analysis of the Labeled Peptide:

    • Analyze the radioactive peptide fraction(s) by mass spectrometry to determine their mass. The mass increase will correspond to the mass of the covalently attached inhibitor fragment.

    • Perform tandem mass spectrometry (MS/MS) on the labeled peptide to obtain its amino acid sequence and to pinpoint the exact residue that is modified. The modification will result in a characteristic mass shift on a specific amino acid in the fragmentation spectrum.

    • Alternatively, the purified radioactive peptide can be subjected to Edman degradation to determine its sequence and identify the modified residue.

Visualizations

experimental_workflow cluster_prep Preparation cluster_kinetics Kinetic Analysis cluster_labeling Labeling & Identification enzyme Purified ALT inactivation Enzyme Inactivation enzyme->inactivation radiolabeling Radiolabeling with [14C]-inhibitor enzyme->radiolabeling inhibitor 3-chloro-L-alanine inhibitor->inactivation inhibitor->radiolabeling activity_assay Residual Activity Assay inactivation->activity_assay data_analysis Data Analysis (k_inact, K_i) activity_assay->data_analysis separation Removal of unbound inhibitor radiolabeling->separation stoichiometry Stoichiometry Determination separation->stoichiometry digestion Proteolytic Digestion separation->digestion hplc HPLC Separation digestion->hplc ms_analysis Mass Spectrometry (MS/MS) hplc->ms_analysis identification Identification of Labeled Residue ms_analysis->identification

Caption: Experimental workflow for studying the affinity labeling of ALT.

signaling_pathway cluster_reaction Mechanism of ALT Inactivation E_PLP ALT (PLP form) + 3-Cl-Ala ES_complex Michaelis Complex (E-I) E_PLP->ES_complex Ki Schiff_base Schiff Base Intermediate ES_complex->Schiff_base Elimination β-elimination of Cl- Schiff_base->Elimination Aminoacrylate α-aminoacrylate Intermediate Elimination->Aminoacrylate Alkylation Alkylation of Active Site Lysine Aminoacrylate->Alkylation kinact Inactive_E Covalently Modified Inactive ALT Alkylation->Inactive_E

Caption: Proposed mechanism of ALT inactivation by 3-chloro-L-alanine.

Troubleshooting & Optimization

Technical Support Center: 3-Chloro-L-alanine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-Chloro-L-alanine.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of 3-Chloro-L-alanine?

A1: The most common and readily available starting material for the synthesis of 3-Chloro-L-alanine is L-serine.[1][2] Other starting materials, such as aziridine-2-carboxylate, have also been reported but are often more costly.[3]

Q2: What are the primary methods for converting L-serine to 3-Chloro-L-alanine?

A2: The primary methods involve the chlorination of L-serine's hydroxyl group. Common chlorinating agents include thionyl chloride (SOCl₂) and N-chlorosuccinimide (NCS) in the presence of a catalyst like thiourea.[1][2][4][5]

Q3: What is a typical yield for the synthesis of 3-Chloro-L-alanine from L-serine?

A3: Yields can vary significantly depending on the specific protocol, including the reagents, solvents, and reaction conditions. Reported yields for chemical synthesis from L-serine range from approximately 74% to over 90%.[2][4][5]

Q4: Are there enzymatic methods for synthesizing 3-Chloro-L-alanine?

A4: While direct enzymatic synthesis of 3-Chloro-L-alanine is less common, enzymes are utilized in transformations of chemically synthesized 3-chloroalanine (B1143638) to produce other useful amino acids.[6] Some research also explores the enzymatic conversion of L-serine to D-alanine, which involves a dehydration step that could potentially be adapted.[7][8]

Q5: How can the purity of the final 3-Chloro-L-alanine product be improved?

A5: Purification can be achieved through crystallization, often using a solvent/anti-solvent system like water and ethanol (B145695) or methanol.[2][3] Other techniques include treatment with activated carbon to remove colored impurities and washing the final product with a suitable solvent.[1]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield - Incomplete reaction. - Suboptimal reaction temperature. - Formation of byproducts. - Loss of product during workup and purification.- Monitor the reaction progress using techniques like TLC or LC-MS to ensure completion. - Carefully control the reaction temperature as specified in the protocol. For instance, dropwise addition of thionyl chloride is often performed at low temperatures (e.g., 0-10°C) to manage the exothermic reaction.[1][5] - Minimize side reactions by controlling the stoichiometry of reagents and reaction time. - Optimize the crystallization and filtration steps to maximize product recovery.
Product Contamination / Low Purity - Presence of unreacted starting materials. - Formation of side products, such as α-chloro-β-alanine.[3] - Residual solvent or reagents.- Recrystallize the crude product. A common method is dissolving in water and precipitating with ethanol or methanol.[2][3] - Wash the isolated product with a cold solvent to remove soluble impurities. - Ensure thorough drying of the final product under vacuum to remove residual solvents.
Racemization of the Chiral Center - Harsh reaction conditions (e.g., high temperatures or extreme pH).- Employ milder reaction conditions. - Use reaction times that are sufficient for completion but not excessively long.
Formation of Colored Impurities - Decomposition of reagents or products. - Side reactions leading to polymeric materials.- During workup, the aqueous phase can be treated with activated carbon to adsorb colored impurities before crystallization.[1] - Ensure the purity of starting materials and solvents.
Difficulty in Product Isolation - Product is too soluble in the reaction or crystallization solvent.- Optimize the solvent system for crystallization. This may involve trying different anti-solvents or adjusting the solvent ratios. - Cool the crystallization mixture to a lower temperature to decrease solubility and improve precipitation.

Data Presentation: Comparison of Synthesis Methods

Method Starting Material Reagents Solvent Reaction Time Yield Reference
Method A L-serineThionyl chlorideMethanol, Dichloromethane (B109758)~48 hours (step 1), segmented (step 2)High (not specified)[1]
Method B L-serineN-chlorosuccinimide, N,N'-dimethylthioureaAcetonitrile (B52724)2 hours89.0%[2]
Method C L-serineN-chlorosuccinimide, 1,1,3,3,-tetramethylthioureaDichloromethane2 hours83.0%[2]
Method D D-serineParaformaldehyde, Thionyl chlorideTetrahydrofuran, Methanol0.5-3 hours (step 1), 1-3 hours (step 2)up to 94.72%[4]
Method E D-serine methyl ester hydrochlorideThionyl chlorideAcetonitrile, Dichloromethane8-12 hours90.4% - 93.8%[5]
Method F Sodium aziridine-2-carboxylateHydrochloric acidWater22 hours39%[3]

Experimental Protocols

Protocol 1: Synthesis of 3-Chloro-L-alanine using N-chlorosuccinimide and Thiourea (Method B)

This protocol is adapted from a patented synthesis method.[2]

Materials:

  • L-serine

  • Acetonitrile

  • N,N'-dimethylthiourea

  • N-chlorosuccinimide (NCS)

  • Ethanol

Procedure:

  • To a suitable reaction vessel, add L-serine (e.g., 50.0 g) and acetonitrile (e.g., 200.0 g).

  • Add N,N'-dimethylthiourea (e.g., 51.0 g) to the mixture.

  • Stir the suspension at room temperature for 30 minutes.

  • Under rapid stirring, add N-chlorosuccinimide (e.g., 63.6 g) dropwise.

  • Maintain the reaction for two hours after the complete addition of NCS.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Add ethanol (e.g., 220.0 g) to the residue and stir for 1 hour.

  • Filter the solid product.

  • Wash the solid with a small amount of ethanol.

  • Dry the product under vacuum to obtain 3-Chloro-L-alanine.

Protocol 2: Synthesis of 3-Chloro-D-alanine Methyl Ester Hydrochloride from D-serine Methyl Ester Hydrochloride (Method E)

This protocol is based on a described synthesis method.[5]

Materials:

  • D-serine methyl ester hydrochloride

  • Acetonitrile

  • Dichloromethane

  • Thionyl chloride (SOCl₂)

Procedure:

  • In a four-necked flask, prepare a mixed solvent of acetonitrile (e.g., 300 ml) and dichloromethane (e.g., 300 ml).

  • Add D-serine methyl ester hydrochloride (e.g., 60 g) to the mixed solvent and stir until uniform.

  • Cool the mixture to -10°C.

  • Slowly add thionyl chloride (e.g., 34.4 ml) while maintaining the temperature at -10°C.

  • After the addition is complete, warm the reaction mixture to 30°C.

  • Allow the reaction to proceed for 8 hours.

  • Filter the resulting white solid.

  • The collected solid is 3-chloro-D-alanine methyl ester hydrochloride.

Visualizations

Chemical_Synthesis_Pathway cluster_start Starting Material cluster_reagents Reagents cluster_product Product L_Serine L-Serine Product 3-Chloro-L-alanine L_Serine->Product Method 1 L_Serine->Product Method 2 Reagent1 Thionyl Chloride (SOCl₂) Reagent1->L_Serine Reagent2 N-Chlorosuccinimide (NCS) + Thiourea Reagent2->L_Serine

Caption: Chemical synthesis pathways from L-serine to 3-Chloro-L-alanine.

Troubleshooting_Workflow Start Start Synthesis CheckYield Low Yield? Start->CheckYield CheckPurity Low Purity? CheckYield->CheckPurity No OptimizeTemp Optimize Temperature & Reaction Time CheckYield->OptimizeTemp Yes Recrystallize Recrystallize Product CheckPurity->Recrystallize Yes End Successful Synthesis CheckPurity->End No ImproveWorkup Improve Workup & Purification OptimizeTemp->ImproveWorkup ImproveWorkup->Start Re-run CheckReagents Check Reagent Purity Recrystallize->CheckReagents CheckReagents->Start Re-run

References

3-Chloro-L-alanine Hydrochloride stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of 3-Chloro-L-alanine Hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: Solid this compound should be stored in a tightly sealed container, protected from moisture. For long-term storage, a temperature of 4°C is recommended. Some suppliers also suggest storage at -20°C.[1][2]

Q2: How should I store solutions of this compound?

A2: The stability of this compound in solution is dependent on the solvent and storage temperature. For stock solutions in DMSO, it is recommended to store them in aliquots at -20°C for up to 1 month or at -80°C for up to 6 months.[1] To avoid degradation from repeated freeze-thaw cycles, it is best to prepare single-use aliquots.

Q3: What is the appearance of this compound?

A3: this compound is a white to off-white solid, which may appear as a powder or crystalline solid.[1]

Q4: Is this compound sensitive to moisture?

A4: Yes, it is recommended to store this compound sealed and away from moisture.[1] Hygroscopic compounds can degrade in the presence of water, which may affect experimental results.

Troubleshooting Guide

Problem Possible Cause Recommended Action
Inconsistent experimental results Degradation of this compound due to improper storage or handling.1. Review your storage and handling procedures against the recommended guidelines.2. Perform a purity check of your compound using a suitable analytical method (see Experimental Protocols).3. If degradation is suspected, use a fresh, unopened vial of the compound for subsequent experiments.
Change in the physical appearance of the solid (e.g., discoloration, clumping) Absorption of moisture and/or degradation.Discard the product and obtain a fresh supply. Ensure that the new product is stored in a desiccator or a tightly sealed container in a cold, dry place.
Precipitate formation in stock solutions upon thawing Poor solubility at lower temperatures or potential degradation.1. Gently warm the solution to room temperature and vortex to redissolve the precipitate.2. If the precipitate does not dissolve, it may be a sign of degradation. Consider preparing a fresh stock solution.3. For aqueous solutions, be aware that the solubility may be limited.

Stability and Storage Data

Form Solvent Storage Temperature Storage Duration Reference
SolidN/A4°CLong-term[1]
SolidN/A-20°CLong-term
SolutionDMSO-20°C1 month[1]
SolutionDMSO-80°C6 months[1]
SolutionWater0-8°CShort-term (prepare fresh)[2]

Experimental Protocols

Protocol 1: Visual Inspection for Quality Control

Objective: To visually assess the quality of solid this compound.

Methodology:

  • Before opening, allow the container to equilibrate to room temperature to prevent condensation.

  • Carefully open the container in a low-humidity environment.

  • Observe the contents for:

    • Color: Should be white to off-white. Any significant deviation (e.g., yellowing, browning) may indicate degradation.

    • Texture: Should be a free-flowing powder or crystalline solid. Clumping or a sticky appearance may suggest moisture absorption.

  • If any abnormalities are observed, it is recommended to perform a purity analysis or use a new batch of the compound.

Protocol 2: Preparation of Stock Solutions

Objective: To prepare a stable stock solution of this compound.

Methodology:

  • Equilibrate the solid compound to room temperature before weighing.

  • Weigh the desired amount of this compound in a sterile, dry container.

  • Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired concentration.

  • Vortex the solution until the solid is completely dissolved. Gentle warming (e.g., to 37°C) may be applied if necessary.

  • Once dissolved, aliquot the stock solution into single-use, tightly sealed vials.

  • Store the aliquots at -20°C or -80°C.

Visualizations

experimental_workflow Experimental Workflow for Using this compound cluster_prep Preparation cluster_storage Storage cluster_use Experimental Use start Start: Obtain 3-Chloro-L-alanine Hydrochloride visual_inspection Visual Inspection (Protocol 1) start->visual_inspection weigh Weigh Compound visual_inspection->weigh dissolve Dissolve in Anhydrous DMSO weigh->dissolve aliquot Aliquot into Single-Use Vials dissolve->aliquot store Store at -20°C or -80°C aliquot->store thaw Thaw Aliquot store->thaw use_in_assay Use in Experiment thaw->use_in_assay end End: Record Results use_in_assay->end

Caption: Workflow for handling and using this compound.

troubleshooting_flowchart Troubleshooting Inconsistent Experimental Results start Inconsistent Results Observed check_storage Were storage conditions (temperature, moisture) correct? start->check_storage check_handling Was the stock solution prepared and handled correctly? check_storage->check_handling Yes new_reagent Use a fresh vial of the compound check_storage->new_reagent No purity_test Perform Purity Analysis (e.g., HPLC, NMR) check_handling->purity_test Yes check_handling->new_reagent No purity_test->new_reagent Purity is low review_protocol Review experimental protocol for other error sources purity_test->review_protocol Purity is high conclusion_reagent Conclusion: Reagent degradation likely new_reagent->conclusion_reagent conclusion_protocol Conclusion: Issue may be protocol-related review_protocol->conclusion_protocol

Caption: Troubleshooting flowchart for inconsistent experimental results.

Potential Degradation Pathways

While specific degradation pathways for this compound are not extensively documented in publicly available literature, related N-chloro-α-amino acids are known to undergo degradation through two primary routes, particularly in aqueous environments.[3][4] These pathways are likely relevant to the stability of this compound.

  • Concerted Grob Fragmentation (CGF): This pathway is often predominant under neutral conditions and can lead to the formation of amines and carbonyl compounds.

  • β-Elimination: This pathway is more favored under basic conditions and can result in the formation of α-keto acid anions or nitriles.

The presence of these degradation products could interfere with experimental assays, highlighting the importance of proper storage and handling to maintain the integrity of the compound.

degradation_pathways Potential Degradation Pathways of Chlorinated Amino Acids cluster_neutral Neutral Conditions cluster_basic Basic Conditions start 3-Chloro-L-alanine Hydrochloride cgf Concerted Grob Fragmentation (CGF) start->cgf beta_elim β-Elimination start->beta_elim amines Amines cgf->amines carbonyls Carbonyls cgf->carbonyls keto_acids α-Keto Acid Anions beta_elim->keto_acids nitriles Nitriles beta_elim->nitriles

Caption: Potential degradation pathways for chlorinated amino acids.

References

Troubleshooting 3-Chloro-L-alanine solubility issues in buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Chloro-L-alanine. The information is presented in a question-and-answer format to directly address common solubility issues encountered during experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My 3-Chloro-L-alanine is not dissolving in my aqueous buffer. What could be the problem?

A1: Difficulty in dissolving 3-Chloro-L-alanine can be attributed to several factors:

  • Concentration: You may be exceeding the solubility limit of 3-Chloro-L-alanine in your specific buffer system.

  • pH of the Buffer: The solubility of amino acids and their analogs is highly dependent on the pH of the solution. 3-Chloro-L-alanine is a zwitterionic molecule, and its solubility is lowest at its isoelectric point (pI).

  • Temperature: Solubility is often temperature-dependent. Attempting to dissolve the compound at a low temperature may hinder the process.

  • Form of the Compound: The free base of 3-Chloro-L-alanine is less soluble than its hydrochloride salt form.

Q2: How can I improve the solubility of 3-Chloro-L-alanine in my buffer?

A2: Here are several troubleshooting steps you can take:

  • Adjust the pH: Since 3-Chloro-L-alanine is an amino acid derivative, its solubility can be significantly increased by adjusting the pH of the buffer away from its isoelectric point. For basic compounds, lowering the pH (acidic conditions) generally improves solubility. For acidic compounds, increasing the pH (basic conditions) is effective.

  • Gentle Heating: Gently warming the solution can increase the rate of dissolution and the solubility limit. A water bath set to 30-40°C is recommended. Avoid excessive heat, as it may lead to degradation.

  • Sonication: Using a bath sonicator can help break up aggregates and facilitate dissolution.

  • Use the Hydrochloride Salt: If you are using the free base form, consider switching to 3-Chloro-L-alanine hydrochloride, which is generally more soluble in aqueous solutions.[1]

  • Incremental Addition: Add the 3-Chloro-L-alanine powder to the buffer in small portions while continuously stirring or vortexing.

Q3: What is the expected solubility of 3-Chloro-L-alanine in common buffers?

A3: While specific solubility data in a wide range of buffers is not extensively published, here is a summary of available data and expected trends. The solubility in buffers like Tris, HEPES, and MES will be influenced by the pH.

Data Presentation: Solubility of 3-Chloro-L-alanine

Compound FormSolvent/BufferReported SolubilityConditions
3-Chloro-L-alanineWater≥18.6 mg/mLNot specified
3-Chloro-L-alanineWater≥30 mg/mLSonication may be needed
3-Chloro-L-alaninePBS (Phosphate-Buffered Saline)50 mg/mL (404.73 mM)Ultrasonic assistance may be required[2]
This compoundWater50 mg/mLClear, colorless solution
This compoundDMSO100 mg/mL (625.00 mM)Ultrasonic assistance may be needed[1]

Note: The solubility in other buffers such as Tris, HEPES, and MES is expected to be comparable to water and PBS, especially when the pH is adjusted away from the isoelectric point of 3-Chloro-L-alanine.

Experimental Protocols

Protocol for Determining the Solubility of 3-Chloro-L-alanine

This protocol outlines a general method for determining the solubility of 3-Chloro-L-alanine in a specific buffer.

Materials:

  • 3-Chloro-L-alanine

  • Buffer of interest (e.g., 50 mM Tris-HCl, pH 7.4)

  • Microcentrifuge tubes (1.5 mL or 2.0 mL)

  • Vortex mixer

  • Thermomixer or water bath

  • Microcentrifuge

  • Spectrophotometer or HPLC for quantification

Procedure:

  • Add a pre-weighed excess amount of 3-Chloro-L-alanine to a microcentrifuge tube.

  • Add a specific volume of the buffer (e.g., 1 mL) to the tube.

  • Vortex the tube vigorously for 1-2 minutes.

  • Incubate the suspension at a controlled temperature (e.g., 25°C) for a set period (e.g., 24 hours) with continuous agitation to ensure equilibrium is reached.

  • After incubation, centrifuge the suspension at high speed (e.g., 14,000 x g) for 10-15 minutes to pellet the undissolved solid.

  • Carefully collect a known volume of the supernatant without disturbing the pellet.

  • Dilute the supernatant with the buffer as necessary.

  • Quantify the concentration of dissolved 3-Chloro-L-alanine in the supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry if it has a chromophore, or a more specific method like HPLC).

  • The calculated concentration represents the solubility of 3-Chloro-L-alanine in that buffer under the tested conditions.

Visualizations

Troubleshooting Workflow for Solubility Issues

G Troubleshooting 3-Chloro-L-alanine Solubility start Start: Solubility Issue check_conc Is the concentration exceeding the known solubility limit? start->check_conc reduce_conc Reduce concentration check_conc->reduce_conc Yes check_ph Is the buffer pH near the isoelectric point (pI)? check_conc->check_ph No reduce_conc->check_ph adjust_ph Adjust buffer pH away from pI (e.g., pH < pI or pH > pI) check_ph->adjust_ph Yes check_temp Is the solution at a low temperature? check_ph->check_temp No adjust_ph->check_temp gentle_heat Apply gentle heat (30-40°C) check_temp->gentle_heat Yes use_sonication Use sonication check_temp->use_sonication No gentle_heat->use_sonication check_form Are you using the free base form? use_sonication->check_form use_hcl_salt Switch to 3-Chloro-L-alanine HCl salt check_form->use_hcl_salt Yes still_issue Still having issues? check_form->still_issue No use_hcl_salt->still_issue contact_support Contact Technical Support still_issue->contact_support Yes dissolved Compound Dissolved still_issue->dissolved No

Caption: A step-by-step workflow for troubleshooting solubility issues with 3-Chloro-L-alanine.

Factors Influencing 3-Chloro-L-alanine Solubility

G Key Factors Affecting 3-Chloro-L-alanine Solubility solubility 3-Chloro-L-alanine Solubility ph pH of Buffer solubility->ph temperature Temperature solubility->temperature compound_form Compound Form (Free Base vs. HCl Salt) solubility->compound_form buffer_components Buffer Components & Ionic Strength solubility->buffer_components physical_methods Physical Methods solubility->physical_methods ph_details Solubility is minimal at the isoelectric point (pI). Adjusting pH away from pI increases solubility. ph->ph_details temp_details Increased temperature generally increases solubility. Gentle warming can be effective. temperature->temp_details form_details The hydrochloride salt is typically more soluble in aqueous solutions than the free base. compound_form->form_details buffer_details High salt concentrations can either increase ('salting in') or decrease ('salting out') solubility. buffer_components->buffer_details methods_details Sonication and vortexing help to break down aggregates and speed up dissolution. physical_methods->methods_details

References

Optimizing reaction conditions for 3-Chloro-L-alanine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for common issues encountered during the synthesis of 3-Chloro-L-alanine.

Troubleshooting Guides

This section addresses specific problems that may arise during the synthesis of 3-Chloro-L-alanine, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low Yield in the Chlorination of L-Serine

Question: My reaction yield of 3-Chloro-L-alanine from L-serine using N-chlorosuccinimide (NCS) and thiourea (B124793) is significantly lower than expected. What are the possible causes and how can I improve it?

Answer: Low yields in this reaction can stem from several factors. Consider the following troubleshooting steps:

  • Reagent Quality and Stoichiometry:

    • Ensure the L-serine is of high purity and completely dry.

    • Verify the quality and reactivity of the N-chlorosuccinimide (NCS). NCS can degrade over time; using a fresh or properly stored batch is crucial.

    • Optimize the molar ratios of your reactants. The ratio of NCS and thiourea to L-serine is critical for driving the reaction to completion.[1] Refer to the table below for reported successful molar ratios.

  • Reaction Conditions:

    • Temperature: The reaction is typically run at a controlled temperature, for instance, between 0-40°C.[1] Deviations can lead to side reactions or incomplete conversion. Ensure your cooling/heating system is stable.

    • Reaction Time: The reaction time, generally between 2 to 5 hours, must be sufficient for the reaction to complete.[1] Monitor the reaction progress using a suitable analytical method like Thin Layer Chromatography (TLC).

    • Solvent: The choice of solvent can significantly impact the reaction. Acetonitrile and dichloromethane (B109758) have been reported to give good yields.[1] Ensure the solvent is anhydrous.

  • Work-up and Isolation:

    • During the work-up, the product is often precipitated with a solvent like ethanol (B145695). The volume of ethanol and the precipitation time can affect the isolated yield.[1]

    • Ensure the product is not lost during filtration and washing steps. Use a minimal amount of cold solvent for washing to prevent the product from dissolving.

Issue 2: Presence of Impurities in the Final Product

Question: My final 3-Chloro-L-alanine product shows significant impurities after analysis. What are the likely side products and how can I purify my compound?

Answer: Impurities can arise from side reactions or incomplete reactions. Here are some common impurities and purification strategies:

  • Common Impurities:

    • Unreacted L-serine: If the reaction is incomplete, you will have starting material in your product.

    • Succinimide (B58015): This is a major by-product from the reaction using NCS.[1]

    • α-chloro-β-alanine: This can form as a by-product in some synthesis routes.[2]

  • Purification Strategies:

    • Recrystallization: This is a common method for purifying amino acids. The choice of solvent is crucial. For the synthesis starting from an aziridine-2-carboxylate (B8329488), selectively crystallizing the β-chloroalanine from the reaction mixture is a key step.[2]

    • By-product Recovery: In the NCS/thiourea method, the succinimide by-product can be recovered and even recycled to regenerate NCS, which can simplify purification.[1]

Frequently Asked Questions (FAQs)

Question 1: What is the general principle behind the synthesis of 3-Chloro-L-alanine from L-serine?

Answer: The synthesis of 3-Chloro-L-alanine from L-serine is typically a nucleophilic substitution reaction.[1] In the method using N-chlorosuccinimide (NCS) and thiourea, the hydroxyl group of L-serine is converted into a good leaving group, which is then displaced by a chloride ion.[1] Thiourea acts as a catalyst in this process.[1] Another common method involves the use of thionyl chloride (SOCl₂) to both esterify the carboxylic acid and chlorinate the hydroxyl group of L-serine, often in a step-wise manner.[3]

Question 2: Are there alternative methods for synthesizing 3-Chloro-L-alanine?

Answer: Yes, besides the chlorination of L-serine, another notable method is the reaction of an aziridine-2-carboxylate with hydrogen chloride.[2] This process involves the ring-opening of the aziridine, and the reaction conditions can be controlled to selectively crystallize the desired 3-Chloro-L-alanine.[2] Enzymatic transformations are also a field of study for producing useful amino acids from 3-chloroalanine (B1143638), indicating the possibility of biocatalytic synthesis routes.[4]

Question 3: How can I monitor the progress of my reaction?

Answer: Thin Layer Chromatography (TLC) is a rapid and effective technique for monitoring the reaction progress.[2] By spotting the reaction mixture alongside the starting material (L-serine) on a TLC plate, you can observe the disappearance of the starting material and the appearance of the product spot. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative monitoring.

Question 4: What are the key safety precautions to take during the synthesis?

Answer:

  • Thionyl chloride is corrosive and reacts violently with water, releasing toxic gases. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • N-chlorosuccinimide is an oxidizing agent and an irritant. Avoid contact with skin and eyes.

  • Chlorinated solvents like dichloromethane are volatile and potentially carcinogenic. Use them in a fume hood.

  • Always consult the Safety Data Sheet (SDS) for all chemicals used in the synthesis.

Data Presentation

Table 1: Comparison of Reaction Conditions for 3-Chloro-L-alanine Synthesis from L-Serine using NCS and Thiourea Derivatives. [1]

Starting Material (L-Serine)Thiourea DerivativeSolventMolar Ratio (Serine:Thiourea:NCS)Reaction Time (hours)Yield (%)
50.0 gN,N'-dimethylthioureaAcetonitrile1 : 1.1 : 1.3289.0
50.0 gN,N'-dimethylthioureaDichloromethane1 : 0.5 : 2286.0
50.0 g1,1,3,3-tetramethylthioureaDichloromethane1 : 0.46 : 2283.0
50.0 gN,N'-dimethylthioureaTetrahydrofuran1 : 0.9 : 1.6279.0
50.0 gThioureaDichloromethane1 : 0.46 : 2277.0

Experimental Protocols

Protocol 1: Synthesis of 3-Chloro-L-alanine from L-Serine using NCS and N,N'-dimethylthiourea [1]

  • Add 50.0 g of L-serine, 200.0 g of acetonitrile, and 51.0 g of N,N'-dimethylthiourea to a 500.0 ml four-neck flask.

  • Stir the mixture at room temperature for 30 minutes.

  • Under rapid stirring, add 63.6 g of N-chlorosuccinimide dropwise.

  • Maintain the reaction for two hours.

  • Concentrate the solvent under reduced pressure.

  • Add 220.0 g of ethanol and stir for 1 hour.

  • Filter the resulting solid.

  • Wash the solid with a small amount of ethanol.

  • Dry the solid in a vacuum to obtain the 3-Chloro-L-alanine product.

Protocol 2: Synthesis of 3-Chloro-L-alanine Methyl Ester Hydrochloride [3]

This is a two-step process.

Step 1: Synthesis of L-serine methyl ester hydrochloride

  • Add L-serine to a suitable first solvent (e.g., methanol).

  • Cool the mixture to 5-10 °C.

  • Dropwise, add thionyl chloride.

  • After the addition is complete, heat the mixture to 38 °C and react for 48 hours.

  • Cool the reaction mixture to induce crystallization.

  • Isolate the L-serine methyl ester hydrochloride via centrifugation and drying.

Step 2: Synthesis of 3-chloro-L-alanine methyl ester hydrochloride

  • Add the L-serine methyl ester hydrochloride to a second solvent (e.g., dichloromethane).

  • Dropwise, add thionyl chloride.

  • Implement a segmented temperature control reaction (e.g., 25-32°C for 1-4h, then 35-42°C for 1-4h, etc.).

  • After the reaction is complete, cool the mixture to 15-25 °C.

  • Add water for layering and treat the aqueous phase to obtain the final product.

Visualizations

experimental_workflow Experimental Workflow for 3-Chloro-L-alanine Synthesis cluster_synthesis Synthesis cluster_workup Work-up & Isolation A 1. Mix L-Serine, Thiourea derivative, and Solvent B 2. Add N-Chlorosuccinimide (NCS) A->B C 3. React for 2-5 hours at 0-40°C B->C D 4. Concentrate under reduced pressure C->D Reaction complete E 5. Precipitate with Ethanol D->E F 6. Filter and wash the solid E->F G 7. Dry under vacuum F->G H 3-Chloro-L-alanine G->H Final Product

Caption: Workflow for the synthesis of 3-Chloro-L-alanine.

troubleshooting_low_yield Troubleshooting Low Yield cluster_causes Potential Causes cluster_solutions Solutions Start Low Yield Observed Cause1 Incorrect Stoichiometry? Start->Cause1 Cause2 Suboptimal Temperature? Start->Cause2 Cause3 Poor Reagent Quality? Start->Cause3 Cause4 Incomplete Reaction? Start->Cause4 Cause5 Product Loss during Work-up? Start->Cause5 Sol1 Verify Molar Ratios Cause1->Sol1 Sol2 Calibrate and Control Temperature Cause2->Sol2 Sol3 Use Fresh/Pure Reagents Cause3->Sol3 Sol4 Monitor with TLC, Increase Reaction Time Cause4->Sol4 Sol5 Optimize Precipitation and Washing Cause5->Sol5

Caption: Troubleshooting logic for low reaction yield.

References

Technical Support Center: 3-Chloro-L-alanine in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing 3-Chloro-L-alanine in cell culture experiments. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter, ensuring the accuracy and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of 3-Chloro-L-alanine in mammalian cell culture?

A1: In mammalian cells, 3-Chloro-L-alanine primarily acts as a competitive inhibitor of L-alanine aminotransferase (ALAT).[1][2] This inhibition disrupts cellular metabolism by blocking the conversion of pyruvate (B1213749) and glutamate (B1630785) to L-alanine and α-ketoglutarate. This leads to a cascade of downstream effects, including impaired glucose uptake and an initial decrease in cellular ATP levels.

Q2: What are the expected downstream cellular effects of 3-Chloro-L-alanine treatment?

A2: Inhibition of ALAT by 3-Chloro-L-alanine triggers a cellular energy stress response. Key downstream effects observed, particularly in cancer cell lines such as LLC1 Lewis lung carcinoma, include:

  • Activation of AMP-activated protein kinase (AMPK): A central regulator of cellular energy homeostasis.

  • Increased mitochondrial respiration and production of reactive oxygen species (ROS): A compensatory mechanism to restore ATP levels that can lead to oxidative stress.

  • Modulation of signaling pathways: Altered phosphorylation status of key proteins in the MAPK pathway (p38 MAPK, ERK) and the cell cycle regulator Rb1.

  • Reduced cell growth and proliferation: The culmination of these metabolic and signaling disruptions leads to decreased anchorage-dependent and anchorage-independent growth.[2]

Q3: Is 3-Chloro-L-alanine expected to induce apoptosis?

A3: While direct, extensive studies on 3-Chloro-L-alanine-induced apoptosis are limited, the known downstream effects strongly suggest an apoptotic mechanism. The induction of oxidative stress and activation of stress-related signaling pathways like p38 MAPK are well-established triggers of apoptosis. Therefore, it is reasonable to expect an increase in apoptotic markers, such as caspase activation and phosphatidylserine (B164497) externalization, following treatment.

Q4: In which types of mammalian cell lines have the effects of 3-Chloro-L-alanine been studied?

Troubleshooting Guides

Problem 1: Inconsistent or No Observable Effect on Cell Viability
  • Possible Cause 1: Inadequate Concentration or Treatment Duration.

    • Troubleshooting Steps:

      • Perform a dose-response experiment to determine the optimal concentration (e.g., IC50) for your specific cell line. Start with a broad range of concentrations (e.g., 10 µM to 500 µM).

      • Conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal treatment duration. The effects of metabolic inhibitors can be time-dependent.

  • Possible Cause 2: Cell Line Resistance.

    • Troubleshooting Steps:

      • Different cell lines exhibit varying sensitivities to metabolic inhibitors. Consider testing a different, potentially more sensitive, cell line.

      • Ensure that the expression and activity of L-alanine aminotransferase (ALAT) in your cell line are sufficient for 3-Chloro-L-alanine to exert its effect.

  • Possible Cause 3: Reagent Instability.

    • Troubleshooting Steps:

      • Prepare fresh stock solutions of 3-Chloro-L-alanine in an appropriate solvent (e.g., sterile water or PBS) and store them at -20°C in single-use aliquots to avoid repeated freeze-thaw cycles.

      • Confirm the purity and integrity of your 3-Chloro-L-alanine compound.

Troubleshooting: Inconsistent Cell Viability Start Inconsistent/No Effect on Cell Viability Cause1 Inadequate Concentration/ Duration? Start->Cause1 Cause2 Cell Line Resistance? Start->Cause2 Cause3 Reagent Instability? Start->Cause3 Solution1 Perform Dose-Response & Time-Course Experiments Cause1->Solution1 Solution2 Test Different Cell Line & Verify ALAT Expression Cause2->Solution2 Solution3 Prepare Fresh Stock Solutions & Confirm Compound Purity Cause3->Solution3

Troubleshooting workflow for inconsistent cell viability results.

Problem 2: High Variability in Apoptosis Assay Results
  • Possible Cause 1: Suboptimal Timing of Assay.

    • Troubleshooting Steps:

      • Apoptosis is a dynamic process. Perform a time-course experiment (e.g., 6, 12, 24, 48 hours post-treatment) to identify the peak of apoptotic activity for your cell line and treatment concentration.

      • Analyze both early (Annexin V positive, PI negative) and late (Annexin V positive, PI positive) apoptotic populations.

  • Possible Cause 2: Incorrect Assay Protocol.

    • Troubleshooting Steps:

      • Ensure that you are using the correct buffers and incubation times as specified in the assay protocol. For Annexin V staining, the presence of calcium is critical.

      • Include appropriate controls: unstained cells, single-stained (Annexin V only and PI only) cells, and a positive control for apoptosis induction (e.g., staurosporine).

  • Possible Cause 3: Cell Handling Issues.

    • Troubleshooting Steps:

      • Handle cells gently during harvesting and staining to avoid mechanical damage that can lead to false-positive PI staining.

      • Analyze samples by flow cytometry as soon as possible after staining to maintain cell integrity.

Quantitative Data Summary

Cell LineCompoundObserved EffectsReference
LLC1 Lewis Lung Carcinomaβ-Chloro-L-alanineInhibition of L-alanine production, impaired D-glucose uptake, decreased ATP, activation of AMPK, increased ROS, altered phosphorylation of p38 MAPK, ERK, and Rb1, reduced anchorage-dependent and -independent growth.[2]
Lymphocyte Ly-1β-Chloro-L-alanine hydrochlorideUsed in cytotoxicity studies (specific quantitative data not provided).[1]

Key Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol provides a method to assess the cytotoxic effects of 3-Chloro-L-alanine by measuring the metabolic activity of cells.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of 3-Chloro-L-alanine in culture medium. Replace the existing medium with 100 µL of medium containing the desired concentrations of the compound. Include untreated control wells.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution) to each well.

  • Absorbance Measurement: Mix gently to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

MTT Assay Workflow A Seed cells in 96-well plate B Treat with 3-Chloro-L-alanine A->B C Incubate for desired duration B->C D Add MTT reagent C->D E Incubate for 3-4 hours D->E F Add solubilization solution E->F G Measure absorbance at 570 nm F->G

Workflow for assessing cell viability using the MTT assay.

Protocol 2: Apoptosis Detection (Annexin V/PI Staining)

This protocol allows for the differentiation between viable, early apoptotic, and late apoptotic/necrotic cells.

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of 3-Chloro-L-alanine for the determined time.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use a gentle dissociation reagent (e.g., TrypLE).

  • Washing: Wash the cells twice with cold PBS and then resuspend the pellet in 1X Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the samples by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Protocol 3: Western Blot for MAPK Pathway Activation

This protocol is for detecting changes in the phosphorylation status of key proteins in the MAPK pathway.

  • Cell Lysis: After treatment with 3-Chloro-L-alanine, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against phosphorylated and total forms of p38 MAPK and ERK1/2 overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.

Signaling Pathway Diagram

3-Chloro-L-alanine Signaling Pathway Compound 3-Chloro-L-alanine Target ALAT (L-alanine aminotransferase) Compound->Target inhibits Metabolic_Effect1 Impaired Glucose Uptake Target->Metabolic_Effect1 Metabolic_Effect2 Decreased ATP Target->Metabolic_Effect2 AMPK AMPK Activation Metabolic_Effect2->AMPK Mitochondria Increased Mitochondrial Respiration AMPK->Mitochondria Cell_Cycle Altered Rb1 Phosphorylation (Reduced Cdc25a, Cdk4) AMPK->Cell_Cycle ROS Increased ROS Mitochondria->ROS MAPK p38 MAPK / ERK Phosphorylation ROS->MAPK Outcome1 Reduced Cell Growth MAPK->Outcome1 Outcome2 Apoptosis MAPK->Outcome2 Cell_Cycle->Outcome1

Signaling cascade initiated by 3-Chloro-L-alanine in mammalian cells.

References

Technical Support Center: Purification of Synthetic 3-Chloro-L-alanine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with synthetic 3-Chloro-L-alanine.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for purifying synthetic 3-Chloro-L-alanine?

A1: The most common purification methods for synthetic 3-Chloro-L-alanine are crystallization and ion-exchange chromatography. Crystallization, often from ethanol (B145695) or a water/ethanol mixture, is widely used to isolate the product from the reaction mixture.[1][2] For higher purity, especially to remove inorganic salts and other polar impurities, ion-exchange chromatography can be a very effective method.[3]

Q2: What are the potential impurities in synthetic 3-Chloro-L-alanine?

A2: Depending on the synthetic route, common impurities can include:

  • Isomeric byproducts: Such as α-chloro-β-alanine, particularly in syntheses starting from aziridine-2-carboxylate.[1]

  • Unreacted starting materials: Including serine or its derivatives.[2][4]

  • Reagents and their byproducts: For example, succinimide (B58015) if N-chlorosuccinimide is used for chlorination.[2]

  • Inorganic salts: Formed during pH adjustments or as part of the reaction, such as sodium chloride.

Q3: What is the expected appearance and stability of pure 3-Chloro-L-alanine?

A3: Pure 3-Chloro-L-alanine is a white to off-white solid or crystalline powder.[5] It is soluble in water.[5] For long-term storage, it is recommended to store the compound at 4°C, sealed and away from moisture. For solutions, storage at -20°C for up to a month or -80°C for up to six months is advised to prevent degradation.[6]

Troubleshooting Guide

Problem / Observation Potential Cause(s) Suggested Solution(s)
Low Yield After Crystallization - The product is too soluble in the chosen solvent. - Incomplete crystallization. - Premature filtration.- Optimize Solvent System: If using ethanol, try adding a co-solvent in which the product is less soluble (an anti-solvent) to induce precipitation. A water/ethanol mixture might need adjustment. - Control Crystallization Temperature: Ensure the solution is sufficiently cooled (temperatures between -30°C to +40°C are cited for selective crystallization) and allow adequate time for crystals to form.[1] - Check for Product in Mother Liquor: Analyze the mother liquor (e.g., by TLC or HPLC) to see if a significant amount of product remains. If so, consider concentrating the mother liquor and attempting a second crystallization.
Product Purity is Low (Contaminated with Isomers or Byproducts) - Co-crystallization of impurities with the final product. - Inefficient removal of byproducts from the reaction mixture.- Recrystallization: Perform one or more recrystallization steps. This is often effective at removing impurities with different solubility profiles. - Chromatography: For difficult-to-separate impurities like isomers, ion-exchange chromatography or chiral HPLC may be necessary.[3] - Wash Step: Ensure the filtered crystals are washed with a small amount of cold solvent to remove residual mother liquor containing impurities.[1][2]
Presence of Inorganic Salts in the Final Product - Salts are trapped within the crystalline lattice. - Insufficient washing of the filtered product.- Solvent Selection: Choose a crystallization solvent system where the inorganic salts are more soluble than the 3-Chloro-L-alanine, allowing them to remain in the mother liquor. - Ion-Exchange Chromatography: This is a highly effective method for desalting the product. The amino acid will bind to the resin, allowing salts to be washed away.[3]
Oily Product or Failure to Crystallize - Presence of impurities that inhibit crystallization. - The product may be in a salt form that is more soluble.- Solvent Exchange: Try dissolving the oil in a different solvent and attempting crystallization again. Rotary evaporation to remove the initial solvent followed by addition of a new solvent can be effective. - pH Adjustment: Ensure the pH of the solution is optimal for the free amino acid to crystallize. The isoelectric point of the amino acid is where it will be least soluble. - Purification via Chromatography: If crystallization fails, purify the crude product using ion-exchange or silica (B1680970) gel chromatography before attempting to crystallize the purified fractions.

Quantitative Data Summary

The following table summarizes yield and purity data from various synthetic and purification protocols for 3-Chloro-L-alanine and its derivatives.

Starting Material Purification Method Yield (%) Purity (%) Reference
L-serine methyl ester hydrochlorideCrystallization89.793.1[4]
SerineCrystallization from ethanol89.0Not specified[2]
SerineCrystallization from ethanol86.0Not specified[2]
Sodium aziridine-2-carboxylateFiltration and washing with methanol39.0Free of α-chloro-β-alanine by NMR[1]

Experimental Protocols

General Protocol for Recrystallization of 3-Chloro-L-alanine

This protocol is a generalized procedure based on common laboratory practices and information from related syntheses.[2][3] It should be optimized for your specific crude product.

  • Dissolution: Dissolve the crude synthetic 3-Chloro-L-alanine in a minimum amount of a suitable hot solvent. Ethanol or a mixture of water and ethanol are common choices.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a short period.

  • Hot Filtration: While the solution is still hot, filter it through a pre-warmed funnel to remove any insoluble impurities (and activated charcoal if used).

  • Crystallization: Allow the filtrate to cool slowly to room temperature. For enhanced crystallization, the solution can be further cooled in an ice bath or refrigerator.

  • Isolation: Collect the formed crystals by vacuum filtration.

  • Washing: Wash the crystals on the filter with a small amount of cold solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Purification Workflow and Logic Diagrams

PurificationWorkflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Quality Control CrudeProduct Crude Synthetic 3-Chloro-L-alanine Dissolution Dissolve in Hot Solvent (e.g., Ethanol/Water) CrudeProduct->Dissolution HotFiltration Hot Filtration (Remove Insolubles) Dissolution->HotFiltration Crystallization Cool to Induce Crystallization HotFiltration->Crystallization Isolation Isolate Crystals (Vacuum Filtration) Crystallization->Isolation Washing Wash with Cold Solvent Isolation->Washing MotherLiquor Mother Liquor (Contains Impurities) Isolation->MotherLiquor Separation Drying Dry Under Vacuum Washing->Drying PureProduct Pure 3-Chloro-L-alanine Drying->PureProduct Analysis Purity Analysis (e.g., HPLC, NMR) PureProduct->Analysis TroubleshootingLogic Start Low Purity after Initial Purification CheckSalts Inorganic Salts Present? Start->CheckSalts CheckIsomers Organic Impurities/ Isomers Present? CheckSalts->CheckIsomers No IonExchange Use Ion-Exchange Chromatography CheckSalts->IonExchange Yes Recrystallize Perform Recrystallization CheckIsomers->Recrystallize Yes End High Purity Product CheckIsomers->End No Recrystallize->End IonExchange->End

References

Technical Support Center: Off-Target Effects of beta-Chloro-L-alanine in Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the off-target effects of beta-Chloro-L-alanine (L-CMA). The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is beta-Chloro-L-alanine and what is its primary mechanism of action?

Beta-Chloro-L-alanine (L-CMA) is a synthetic amino acid analog.[1] It is known to be a bacteriostatic agent that inhibits the growth of various bacteria, including Diplococcus pneumoniae, Streptococcus pyogenes, Bacillus subtilis, and Escherichia coli.[2] Its primary mechanism of action involves the inhibition of several enzymes, particularly those that are dependent on pyridoxal (B1214274) 5'-phosphate (PLP), a derivative of vitamin B6.[3][4]

Q2: What are the known off-target enzymes of beta-Chloro-L-alanine?

L-CMA has been shown to inhibit a range of enzymes beyond its intended targets. This promiscuity is a critical consideration in experimental design and data interpretation. The primary off-target enzymes include:

  • Alanine (B10760859) Racemase: This enzyme is crucial for bacterial cell wall synthesis.[3][5]

  • Transaminases (Aminotransferases): L-CMA inhibits several transaminases, including:

    • Branched-chain amino acid transaminase (Transaminase B)[3]

    • Alanine-valine transaminase (Transaminase C)[3][6]

    • Alanine aminotransferase (ALAT)

    • D-amino acid transaminase[7]

  • Threonine Deaminase: An enzyme involved in the biosynthesis of isoleucine.[3]

  • Serine Palmitoyltransferase (SPT): The rate-limiting enzyme in the de novo synthesis of sphingolipids.[8][9]

  • L-aspartate-β-decarboxylase: An enzyme in the pathway for the biosynthesis of several amino acids.[3]

  • O-acetylserine sulfhydrylase: Involved in the synthesis of cysteine.[3][10]

Q3: What are the consequences of these off-target effects in a biological system?

The inhibition of these off-target enzymes can lead to a variety of cellular and metabolic disruptions:

  • Inhibition of Alanine Racemase: Leads to the depletion of D-alanine, a critical component of the peptidoglycan layer in bacterial cell walls, thereby inhibiting bacterial growth.[2]

  • Inhibition of Transaminases: Disrupts amino acid metabolism. For instance, inhibition of branched-chain amino acid transaminase can lead to an auxotrophic requirement for isoleucine and valine in bacteria like E. coli and Salmonella typhimurium.[3] In mammalian systems, altered BCAA metabolism is linked to metabolic diseases like obesity and type 2 diabetes.[11][12]

  • Inhibition of Threonine Deaminase: Blocks the metabolic pathway leading to isoleucine synthesis.[3]

  • Inhibition of Serine Palmitoyltransferase (SPT): This is a significant off-target effect in mammalian cells. SPT inhibition blocks the de novo synthesis of sphingolipids, which are essential components of cell membranes and are involved in various signaling pathways.[1][8] This can impact cell proliferation, apoptosis, and inflammatory responses.[1][13] Inhibition of SPT has been shown to reverse palmitate-induced insulin (B600854) resistance in muscle cells.[14]

Quantitative Data on Off-Target Inhibition

The following table summarizes the available quantitative data for the inhibition of various enzymes by beta-Chloro-L-alanine and its D-isomer.

EnzymeOrganism/SystemInhibitorInhibition ConstantReference(s)
D-amino acid transaminaseBacillus sphaericusbeta-Chloro-D-alanineKi = 10 µM (competitive with D-alanine)[7]
Serine PalmitoyltransferaseRat liver microsomesbeta-Chloro-L-alanine5 mM causes complete inactivation in 10 min[8]
Alanine RacemasePseudomonas striatabeta-Chloro-L-alanine-[15]
Alanine RacemasePseudomonas striatabeta-Chloro-D-alanine-[15]

Experimental Protocols

Protocol 1: Assay for Serine Palmitoyltransferase (SPT) Activity

This protocol is adapted from established methods for measuring SPT activity.[16][17][18]

Materials:

  • Cell lysate or microsomal fraction

  • Assay buffer (e.g., 100 mM HEPES, pH 8.0, containing 5 mM DTT and 50 µM PLP)

  • L-[14C]serine (radiolabeled substrate)

  • Palmitoyl-CoA (substrate)

  • beta-Chloro-L-alanine (inhibitor)

  • Chloroform/Methanol (2:1, v/v)

  • Scintillation cocktail and counter

  • (Optional for HPLC method) NaBH4, internal standard

Procedure:

  • Enzyme Preparation: Prepare total cell lysate or microsomal fractions from control and L-CMA-treated cells.

  • Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture containing assay buffer, a known amount of protein from your sample, and the desired concentration of L-CMA or vehicle control.

  • Pre-incubation: Pre-incubate the mixture at 37°C for a specified time (e.g., 10-15 minutes) to allow for inhibitor interaction.

  • Initiate Reaction: Start the enzymatic reaction by adding L-[14C]serine and palmitoyl-CoA to the mixture.

  • Incubation: Incubate at 37°C for a defined period (e.g., 30-60 minutes).

  • Stop Reaction: Terminate the reaction by adding a chloroform/methanol mixture.

  • Lipid Extraction: Vortex thoroughly and centrifuge to separate the phases. The product, 3-ketodihydrosphingosine, will be in the organic phase.

  • Quantification: Transfer the organic phase to a new tube, evaporate the solvent, and resuspend the lipid residue. Add scintillation cocktail and measure radioactivity using a scintillation counter.

  • Data Analysis: Compare the radioactivity in the L-CMA-treated samples to the vehicle control to determine the percent inhibition.

Protocol 2: Assay for Threonine Deaminase Activity

This protocol is based on the colorimetric detection of α-ketobutyrate, the product of the threonine deaminase reaction.[19][20][21]

Materials:

  • Bacterial or cell lysate

  • Assay buffer (e.g., potassium phosphate (B84403) buffer, pH 7.5)

  • L-threonine (substrate)

  • Pyridoxal 5'-phosphate (PLP)

  • beta-Chloro-L-alanine (inhibitor)

  • 2,4-Dinitrophenylhydrazine (DNPH) reagent

  • NaOH

  • Spectrophotometer

Procedure:

  • Enzyme Preparation: Prepare a clear lysate from the cells of interest.

  • Reaction Mixture: In a test tube, combine the assay buffer, PLP, and the cell lysate. Add varying concentrations of L-CMA or a vehicle control.

  • Pre-incubation: Incubate the mixture at the optimal temperature for the enzyme (e.g., 37°C) for 10-15 minutes.

  • Initiate Reaction: Add L-threonine to start the reaction.

  • Incubation: Incubate for a set time (e.g., 20-30 minutes) at the optimal temperature.

  • Stop Reaction and Derivatization: Stop the reaction by adding the DNPH reagent. This will react with the α-ketobutyrate product to form a colored hydrazone.

  • Color Development: After a short incubation, add NaOH to develop the color.

  • Measurement: Measure the absorbance at a specific wavelength (e.g., 540 nm) using a spectrophotometer.

  • Data Analysis: Create a standard curve with known concentrations of α-ketobutyrate. Calculate the amount of product formed in your samples and determine the percent inhibition by L-CMA.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
No or low inhibition observed when expecting it. 1. Inhibitor degradation: L-CMA may be unstable under certain storage or experimental conditions. 2. Incorrect inhibitor concentration: Calculation error or improper dilution. 3. Enzyme concentration too high: The amount of enzyme is overwhelming the inhibitor.1. Prepare fresh L-CMA solutions for each experiment. Store stock solutions appropriately. 2. Double-check all calculations and dilution steps. 3. Reduce the enzyme concentration in the assay to a level where the reaction rate is linear and sensitive to inhibition.
High variability between replicate experiments. 1. Inconsistent pipetting: Small volumes of concentrated reagents can be difficult to pipette accurately. 2. Temperature fluctuations: Enzyme activity is highly sensitive to temperature. 3. Incomplete mixing: Reagents may not be uniformly distributed in the reaction vessel.1. Use calibrated pipettes and consider preparing master mixes for reagents. 2. Ensure all components are at the correct temperature before starting the reaction and use a temperature-controlled incubator or water bath. 3. Gently vortex or mix all solutions thoroughly before and after adding each component.
Unexpected cell phenotype or toxicity. 1. Inhibition of multiple off-target enzymes: The observed phenotype may be a cumulative effect of inhibiting several pathways. 2. Depletion of essential metabolites: Inhibition of amino acid biosynthesis pathways can lead to nutrient starvation.1. Consider the known off-target profile of L-CMA when interpreting results. Use complementary techniques (e.g., proteomics, metabolomics) to identify affected pathways. 2. Supplement the cell culture medium with the potential depleted amino acids (e.g., isoleucine, valine, cysteine) to see if the phenotype can be rescued.
Assay signal is too high or too low. 1. Substrate concentration is not optimal: Too high or too low substrate concentration can affect the dynamic range of the assay. 2. Incorrect wavelength/filter settings: The instrument is not set to the correct parameters for detection.1. Perform a substrate titration to determine the optimal concentration (usually around the Km value) for your enzyme. 2. Verify the correct wavelength or filter set for your specific assay from the protocol or literature.

Visualizations of Affected Pathways and Workflows

experimental_workflow cluster_prep Preparation cluster_assay Enzyme Inhibition Assay cluster_analysis Data Analysis prep_cells Prepare Cells/ Lysate mix Combine Enzyme, Buffer, and L-CMA prep_cells->mix prep_reagents Prepare Reagents (Buffer, Substrate) prep_reagents->mix prep_lcma Prepare L-CMA Stock Solution prep_lcma->mix preincubate Pre-incubate mix->preincubate add_substrate Add Substrate (Initiate Reaction) preincubate->add_substrate incubate Incubate add_substrate->incubate stop_reaction Stop Reaction incubate->stop_reaction measure Measure Product/ Signal stop_reaction->measure calculate Calculate % Inhibition measure->calculate plot Plot Dose-Response Curve (IC50) calculate->plot

General workflow for an enzyme inhibition assay with L-CMA.

serine_palmitoyltransferase_pathway cluster_sphingolipid Sphingolipid Biosynthesis serine L-Serine spt Serine Palmitoyltransferase (SPT) serine->spt palmitoyl_coa Palmitoyl-CoA palmitoyl_coa->spt ketosphinganine 3-Ketosphinganine spt->ketosphinganine ceramide Ceramides ketosphinganine->ceramide Reduction & Acylation complex_sphingolipids Complex Sphingolipids (Sphingomyelin, Glycosphingolipids) ceramide->complex_sphingolipids signaling Cell Signaling (Proliferation, Apoptosis) ceramide->signaling complex_sphingolipids->signaling lcma beta-Chloro-L-alanine lcma->spt Inhibits

Inhibition of the sphingolipid biosynthesis pathway by L-CMA.

bcaa_pathway cluster_bcaa_catabolism Branched-Chain Amino Acid (BCAA) Catabolism bcaa BCAAs (Leucine, Isoleucine, Valine) bcat Branched-Chain Amino Acid Transaminase (BCAT) bcaa->bcat bcka Branched-Chain Keto Acids (BCKAs) bcat->bcka glutamate Glutamate bcat->glutamate tca TCA Cycle Intermediates bcka->tca BCKDH Complex alpha_kg alpha-Ketoglutarate alpha_kg->bcat lcma beta-Chloro-L-alanine lcma->bcat Inhibits

Inhibition of branched-chain amino acid catabolism by L-CMA.

References

Technical Support Center: Synthesis of 3-Chloro-L-alanine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 3-Chloro-L-alanine. The information is designed to help manage and control the formation of by-products during key synthetic routes.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing 3-Chloro-L-alanine?

A1: The three most frequently cited methods for the synthesis of 3-Chloro-L-alanine are:

  • Chlorination of L-serine using N-Chlorosuccinimide (NCS) and Thiourea (B124793): This method directly converts L-serine to 3-Chloro-L-alanine under mild conditions.[1]

  • Chlorination of L-serine methyl ester with Thionyl Chloride: This is a two-step process where L-serine is first esterified and then chlorinated using thionyl chloride to produce 3-Chloro-L-alanine methyl ester hydrochloride.[2]

  • Ring-opening of Sodium Aziridine-2-carboxylate: This method involves the reaction of an aziridine (B145994) precursor with hydrogen chloride.[3][4][5][6]

Q2: What is the primary by-product in the NCS/thiourea synthesis of 3-Chloro-L-alanine?

A2: The main by-product in this synthesis is succinimide (B58015) , which is formed from the reduction of N-chlorosuccinimide (NCS).[1] A significant advantage of this method is that the succinimide by-product can be recovered from the reaction mixture and subsequently re-chlorinated to regenerate NCS, making the process more atom-economical.[1]

Q3: What side reactions can occur when using thionyl chloride for the chlorination of L-serine derivatives?

A3: When using thionyl chloride, it is crucial to protect the amino group of the amino acid prior to the reaction. Without protection, polymerization and the formation of other undesired products can occur.[7] Additionally, high reaction temperatures can lead to an increase in by-product formation, although specific common by-products are not always detailed in the literature. A controlled, segmented temperature protocol has been shown to improve yield and purity.[2]

Q4: In the synthesis starting from aziridine-2-carboxylate, what is the major by-product and why does it form?

A4: The major by-product is α-chloro-β-alanine hydrochloride . It forms because the ring-opening of the aziridine precursor by hydrochloric acid is not perfectly regioselective. The chloride ion can attack either the α-carbon or the β-carbon of the aziridine ring. Attack at the desired β-position yields 3-Chloro-L-alanine (β-chloroalanine), while attack at the α-position results in the α-chloro-β-alanine by-product.[3][4][5][6]

Q5: How can I monitor the progress of my 3-Chloro-L-alanine synthesis and quantify the product and by-products?

A5: A combination of chromatographic and spectroscopic methods is recommended:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for quantifying the main product and impurities. For determining the enantiomeric purity (the ratio of L- to D-enantiomers), a chiral stationary phase is essential.[8] You can also develop methods to quantify the starting material, product, and major by-products like succinimide in the same run.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the structure of the final product and help identify by-products by comparing the spectra of the reaction mixture to that of known standards.[9][10]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used for quantification, but it requires a derivatization step to make the polar amino acids volatile.[11][12][13]

Troubleshooting Guides

Issue 1: Low Yield in NCS/Thiourea Synthesis
Possible Cause Troubleshooting Steps
Incomplete Reaction - Ensure the molar ratios of NCS and thiourea to serine are optimized. A molar ratio of NCS to serine between 1:1 and 5:1, and thiourea to serine between 0.1:1 and 2:1 has been reported.[1]- Monitor the reaction over time using TLC or HPLC to determine the optimal reaction time (typically 2-5 hours).[1]- Ensure efficient stirring to maintain a homogeneous reaction mixture.
Sub-optimal Reaction Temperature - Maintain the reaction temperature within the optimal range of 0-40°C.[1]
Poor Product Isolation - After concentrating the reaction mixture, ensure complete precipitation of the product by adding a suitable anti-solvent like ethanol (B145695) and allowing sufficient time for stirring before filtration.[1]
Issue 2: High Level of By-products in Thionyl Chloride Synthesis
Possible Cause Troubleshooting Steps
Uncontrolled Reaction Temperature - Implement a segmented temperature control strategy. For instance, after the dropwise addition of thionyl chloride at a low temperature, incrementally increase the temperature in stages rather than directly refluxing.[2]
Side reactions due to unprotected amine group - Ensure the amino group of L-serine is adequately protected (e.g., as a methyl ester hydrochloride) before the chlorination step to prevent polymerization.[7]
Excessive Reaction Time - Monitor the reaction's progress. Extended reaction times, especially at elevated temperatures, can promote the formation of degradation products.
Issue 3: Poor Regioselectivity in Aziridine Ring-Opening
Possible Cause Troubleshooting Steps
Formation of α-chloro-β-alanine - Adjust the total concentration of the reactants in the aqueous medium to optimize the selective crystallization of the desired β-chloroalanine. - Control the crystallization temperature carefully (e.g., -30°C to +40°C) to favor the precipitation of the desired product, leaving the α-chloro-β-alanine by-product in the solution.
Difficult Separation of Isomers - If selective crystallization is insufficient, consider chromatographic separation of the protected forms of the isomers.

Data Presentation

Table 1: Effect of Reaction Conditions on Yield in the Synthesis of 3-Chloro-alanine from Serine using NCS and Thiourea Derivatives.

Thiourea Derivative Solvent Yield (%) Reference
ThioureaDichloromethane77.0[1]
N,N'-dimethylthioureaTetrahydrofuran79.0[1]
1,1,3,3-tetramethylthioureaDichloromethane83.0[1]
N,N'-dimethylthioureaDichloromethane86.0[1]
N,N'-dimethylthioureaAcetonitrile89.0[1]

Table 2: Comparison of Synthesis Conditions for 3-Chloro-L-alanine Methyl Ester Hydrochloride.

Condition Yield (%) Purity (%) Reference
Stepwise Temperature Control>90 (in examples)>95 (in examples)[2]
Elevated Temperature Reflux (60 hours)89.793.1[2]

Experimental Protocols

Protocol 1: Synthesis of 3-Chloro-L-alanine using NCS and Thiourea

This protocol is adapted from patent literature and should be optimized for specific laboratory conditions.[1]

  • Reaction Setup: In a four-necked flask, add L-serine (e.g., 50.0 g), a solvent (e.g., 200.0 g of acetonitrile), and a thiourea derivative (e.g., 51.0 g of N,N'-dimethylthiourea).

  • Initial Stirring: Stir the mixture at room temperature for 30 minutes.

  • Addition of NCS: Under rapid stirring, add N-chlorosuccinimide (NCS) (e.g., 63.6 g) dropwise.

  • Reaction: Maintain the reaction for two hours after the completion of the NCS addition.

  • Work-up: a. Concentrate the solvent under reduced pressure. b. Add ethanol (e.g., 220.0 g) and stir for 1 hour to precipitate the product. c. Filter the solid product. d. Wash the solid with a small amount of cold ethanol. e. Dry the product under vacuum.

Protocol 2: Chiral HPLC Analysis for Enantiomeric Purity

This is a general protocol and should be adapted based on available instrumentation and specific analytical needs.[8]

  • Column Selection: Use a chiral stationary phase (CSP) column suitable for amino acid analysis, such as one based on teicoplanin (e.g., Astec CHIROBIOTIC T).

  • Mobile Phase Preparation: Prepare an LC-MS compatible mobile phase. A common system for underivatized amino acids is a mixture of methanol, ethanol, and an acidic aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or trifluoroacetic acid).

  • Sample Preparation: a. Dissolve a small amount of the synthesized 3-Chloro-L-alanine in the mobile phase. b. Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC Conditions:

    • Flow Rate: Typically 0.5 - 1.0 mL/min.

    • Detection: UV detector at a suitable wavelength (e.g., 210 nm) or Mass Spectrometry (MS).

    • Column Temperature: Maintain at a constant temperature (e.g., 25°C).

  • Analysis: Inject the sample and a racemic standard of 3-Chloro-alanine to identify the retention times of the D- and L-enantiomers. Calculate the enantiomeric excess (% ee) from the peak areas of the two enantiomers.

Visualizations

Reaction_Pathway_NCS_Thiourea Synthesis via NCS/Thiourea Serine L-Serine Intermediate Activated Serine Intermediate Serine->Intermediate NCS N-Chlorosuccinimide (NCS) NCS->Intermediate Thiourea Thiourea Thiourea->Intermediate catalyst Product 3-Chloro-L-alanine Intermediate->Product + Cl⁻ Byproduct Succinimide Intermediate->Byproduct

Caption: Reaction pathway for 3-Chloro-L-alanine synthesis using NCS and thiourea.

Troubleshooting_Workflow Troubleshooting Low Yield / High Impurity Start Problem Identified: Low Yield or High Impurity Analysis Analyze Reaction Mixture (HPLC, NMR, GC-MS) Start->Analysis CheckPurity Verify Purity of Starting Materials & Reagents OptimizePurity Purify/Replace Reagents CheckPurity->OptimizePurity CheckConditions Review Reaction Conditions (Temp, Time, Stoichiometry) OptimizeConditions Adjust Reaction Parameters CheckConditions->OptimizeConditions CheckWorkup Analyze Work-up & Purification (Precipitation, Filtration, etc.) OptimizeWorkup Modify Purification Protocol CheckWorkup->OptimizeWorkup Analysis->CheckPurity Analysis->CheckConditions Analysis->CheckWorkup Result Improved Synthesis OptimizePurity->Result OptimizeConditions->Result OptimizeWorkup->Result

References

Validation & Comparative

A Comparative Guide to Alanine Aminotransferase Inhibitors: 3-Chloro-L-alanine vs. Other Key Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 3-Chloro-L-alanine and other notable alanine (B10760859) aminotransferase (ALT) inhibitors, supported by available experimental data. Alanine aminotransferase is a pivotal enzyme in amino acid metabolism, and its inhibition has significant implications for various fields of research, including oncology and metabolic diseases.

Quantitative Comparison of ALT Inhibitors

InhibitorOrganism/Cell TypeMolarity for 90% InhibitionKi ValueMechanism of Action
3-Chloro-L-alanine Not specified in reviewed literatureNot specifiedNot specifiedCompetitive Inhibitor, Affinity Label
L-Cycloserine Rat Hepatocytes50 µM[1]3.1 x 10⁻⁵ M (for GABA-T)Competitive Inhibitor[1]
DL-propargylglycine Rat Hepatocytes4 mM[1]Not specifiedNot specified

Mechanism of Action and Cellular Consequences of ALT Inhibition

Alanine aminotransferase catalyzes the reversible transamination of L-alanine and α-ketoglutarate to pyruvate (B1213749) and L-glutamate. Inhibitors of ALT disrupt this crucial metabolic pathway, leading to a cascade of cellular events.

Signaling Pathway Affected by ALT Inhibition

Inhibition of ALT has been shown to induce cellular stress, leading to the activation of the AMP-activated protein kinase (AMPK) and p38 mitogen-activated protein kinase (p38 MAPK) signaling pathways. This activation, in turn, influences downstream targets involved in cell cycle regulation and proliferation.

ALT_Inhibition_Pathway Signaling Pathway of ALT Inhibition ALT Alanine Aminotransferase AMPK AMPK (Activated) ALT->AMPK Leads to activation of ERK ERK (Altered Phosphorylation) ALT->ERK Rb1 Rb1 (Altered Phosphorylation) ALT->Rb1 Inhibitor 3-Chloro-L-alanine / L-Cycloserine Inhibitor->ALT Inhibits p38 p38 MAPK (Phosphorylated) AMPK->p38 Cdc25a Cdc25a (Decreased Expression) p38->Cdc25a CellGrowth Inhibition of Cell Growth p38->CellGrowth Cdk4 Cdk4 (Decreased Expression) Cdc25a->Cdk4 Cdk4->CellGrowth

Caption: Downstream signaling effects of Alanine Aminotransferase inhibition.

Experimental Protocols

Alanine Aminotransferase (ALT) Activity Assay

This protocol is a generalized procedure for determining ALT activity, which can be adapted for inhibitor screening.

Materials:

  • Purified ALT enzyme or cell/tissue lysate

  • L-alanine solution (substrate)

  • α-ketoglutarate solution (co-substrate)

  • NADH solution

  • Lactate dehydrogenase (LDH)

  • Assay buffer (e.g., phosphate (B84403) buffer, pH 7.4)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing L-alanine, NADH, and LDH in the assay buffer.

  • Sample/Inhibitor Addition: To each well of the microplate, add the sample (cell lysate or purified enzyme) and the inhibitor at various concentrations. Include a control group with no inhibitor.

  • Pre-incubation: Incubate the plate for a defined period (e.g., 10-15 minutes) at a constant temperature (e.g., 37°C) to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Initiate the reaction by adding α-ketoglutarate to all wells.

  • Kinetic Measurement: Immediately start monitoring the decrease in absorbance at 340 nm at regular intervals. The rate of NADH oxidation is proportional to the pyruvate produced, which reflects the ALT activity.

  • Data Analysis: Calculate the rate of reaction for each inhibitor concentration. The percentage of inhibition can be determined by comparing the rates in the presence and absence of the inhibitor. IC50 values can be calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Determination of Inhibitory Constant (Ki)

To determine the mode of inhibition and the Ki value, kinetic studies are performed by varying the concentrations of both the substrate (L-alanine) and the inhibitor.

Procedure:

  • Perform the ALT activity assay as described above with multiple fixed concentrations of the inhibitor.

  • For each inhibitor concentration, vary the concentration of L-alanine.

  • Measure the initial reaction velocities for each combination of substrate and inhibitor concentrations.

  • Data Analysis: Plot the data using methods such as the Lineweaver-Burk or Dixon plots to determine the type of inhibition (e.g., competitive, non-competitive) and calculate the Ki value.

Experimental Workflow for Inhibitor Evaluation

The following diagram illustrates a typical workflow for the evaluation of potential ALT inhibitors in a cell-based model.

Experimental_Workflow Experimental Workflow for ALT Inhibitor Evaluation cluster_0 In Vitro Analysis cluster_1 Cell-Based Assays cluster_2 Data Analysis & Interpretation A ALT Activity Assay (Enzyme Kinetics) B Determine IC50 and Ki A->B G Compare Potency (IC50/Ki) B->G C Treat Cells with Inhibitor D Measure Intracellular ALT Activity C->D E Assess Cellular Viability and Proliferation C->E F Western Blot for Signaling Proteins (p-AMPK, p-p38) C->F H Correlate Cellular Effects with ALT Inhibition D->H E->H I Elucidate Mechanism of Action F->I

Caption: A typical workflow for characterizing Alanine Aminotransferase inhibitors.

Conclusion

3-Chloro-L-alanine is a known competitive inhibitor of alanine aminotransferase, though specific quantitative data on its potency (Ki or IC50) is not as readily available as for other inhibitors like L-cycloserine. The inhibition of ALT by these compounds triggers significant cellular responses, including the activation of stress-related signaling pathways and subsequent effects on cell growth. The experimental protocols provided herein offer a framework for researchers to quantitatively assess and compare the efficacy of various ALT inhibitors and to further explore their mechanisms of action. This information is critical for the development of novel therapeutic strategies targeting metabolic pathways.

References

A Comparative Guide to the Inhibition of Various Enzymes by 3-Chloro-L-alanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the inhibitory effects of 3-Chloro-L-alanine on several key enzymes. The information presented herein is supported by experimental data from peer-reviewed scientific literature, offering valuable insights for researchers in enzymology, drug discovery, and metabolic pathway analysis.

Quantitative Inhibition Data
Target EnzymeInhibitorOrganismInhibition Constant (Ki)Inhibition Type
Alanine (B10760859) RacemaseL-β-ChloroalanineBacillus subtilis1.71 mMNon-competitive
Alanine RacemaseD-β-ChloroalanineBacillus subtilis0.005 mMCompetitive
Threonine Deaminaseβ-Chloro-L-alanineSalmonella typhimuriumNot ReportedReversible Inhibition[1]
Alanine Aminotransferaseβ-Chloro-L-alanineNot SpecifiedNot ReportedInhibitor
Alanine-valine Transaminase (Transaminase C)β-Chloro-L-alanineEscherichia coli K-12Not ReportedReversible Inhibition[2][3]
Transaminase Bβ-Chloro-L-alanineSalmonella typhimuriumNot ReportedIrreversible Inactivation[1]
D-glutamate-D-alanine Transaminaseβ-Chloro-D-alanineEscherichia coli & B. subtilisNot Reported90-95% inhibition[4][5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are detailed protocols for determining the inhibitory activity of 3-Chloro-L-alanine against the enzymes discussed.

Determination of Inhibitory Constant (Ki) for Alanine Racemase

This protocol outlines a coupled-enzyme assay to determine the Ki of 3-Chloro-L-alanine for alanine racemase. The racemization of D-alanine to L-alanine is coupled to the L-alanine dehydrogenase reaction, which can be monitored spectrophotometrically.

Materials:

  • Purified Alanine Racemase

  • D-alanine (substrate)

  • 3-Chloro-L-alanine (inhibitor)

  • L-alanine dehydrogenase (coupling enzyme)

  • NAD+

  • Tris-Tricine buffer (100 mM, pH 8.5)

  • Spectrophotometer capable of reading absorbance at 340 nm

  • 96-well microtiter plates

Procedure:

  • Reaction Cocktail Preparation: Prepare a reaction cocktail containing 1 mM NAD+ and 0.03 units/mL L-alanine dehydrogenase in 100 mM Tris-Tricine buffer.

  • Inhibitor and Enzyme Incubation: In a 96-well plate, incubate varying concentrations of 3-Chloro-L-alanine with a fixed concentration of alanine racemase (e.g., 12 nM) for a predetermined time (e.g., 10 minutes) at a constant temperature (e.g., 37°C).

  • Substrate Addition: Initiate the enzymatic reaction by adding varying concentrations of the substrate, D-alanine (e.g., 0.5, 1, 1.5, 2, and 2.5 mM), to the wells.

  • Kinetic Measurement: Immediately measure the increase in absorbance at 340 nm over time, which corresponds to the formation of NADH.

  • Data Analysis:

    • Calculate the initial reaction velocities from the linear portion of the absorbance versus time plots.

    • To determine the mode of inhibition and the Ki value, plot the data using a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]) for each inhibitor concentration.

    • Analyze the pattern of the lines to determine the type of inhibition (competitive, non-competitive, etc.).

    • The Ki can be determined from the intercepts and slopes of the Lineweaver-Burk plot.

Assay for Threonine Deaminase Inhibition

This protocol describes a colorimetric assay to measure the activity of threonine deaminase and its inhibition by 3-Chloro-L-alanine. The assay is based on the detection of the α-ketobutyrate product.

Materials:

  • Cell lysate containing Threonine Deaminase or purified enzyme

  • L-threonine (substrate)

  • 3-Chloro-L-alanine (inhibitor)

  • Reaction buffer (e.g., potassium phosphate (B84403) buffer, pH 8.0)

  • 2,4-dinitrophenylhydrazine (DNPH) solution

  • Ethanol (B145695)

  • Sodium hydroxide (B78521) (NaOH)

  • Spectrophotometer

Procedure:

  • Enzyme Reaction:

    • In separate tubes, pre-incubate the enzyme preparation with various concentrations of 3-Chloro-L-alanine for a specified time at 37°C.

    • Initiate the reaction by adding L-threonine to a final concentration (e.g., 50 mM).

    • Incubate the reaction mixture for a defined period (e.g., 30 minutes) at 37°C.

    • Terminate the reaction by adding an acidic solution (e.g., trichloroacetic acid).

  • Colorimetric Detection of α-ketobutyrate:

    • Add DNPH solution to the reaction mixture to form a hydrazone derivative of the α-ketobutyrate product.

    • Incubate at room temperature for 10 minutes.

    • Add ethanol and then NaOH to develop a colored product.

    • Measure the absorbance at a specific wavelength (e.g., 540 nm).

  • IC50 Determination:

    • A standard curve for α-ketobutyrate should be generated to quantify the product formed.

    • The percentage of inhibition at each 3-Chloro-L-alanine concentration is calculated relative to a control reaction without the inhibitor.

    • The IC50 value is the concentration of 3-Chloro-L-alanine that causes 50% inhibition of the enzyme activity and can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Coupled Enzyme Assay for Alanine Aminotransferase (ALT) Inhibition

This protocol details a coupled enzyme assay to determine the inhibitory effect of 3-Chloro-L-alanine on ALT activity. The production of pyruvate (B1213749) by ALT is coupled to the lactate (B86563) dehydrogenase (LDH) reaction, which is monitored by the oxidation of NADH.

Materials:

  • Sample containing Alanine Aminotransferase (e.g., serum, tissue homogenate)

  • L-alanine (substrate)

  • α-ketoglutarate (co-substrate)

  • 3-Chloro-L-alanine (inhibitor)

  • Lactate Dehydrogenase (LDH) (coupling enzyme)

  • NADH

  • Reaction Buffer (e.g., phosphate buffer, pH 7.4)

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Reaction Mixture Preparation: Prepare a master mix containing L-alanine, NADH, and LDH in the reaction buffer.

  • Inhibitor Incubation: In a microplate well or cuvette, pre-incubate the ALT-containing sample with various concentrations of 3-Chloro-L-alanine.

  • Reaction Initiation: Start the reaction by adding the α-ketoglutarate and the master mix to the sample-inhibitor mixture.

  • Spectrophotometric Measurement: Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD+.

  • Calculation of Activity and Inhibition:

    • The rate of decrease in absorbance is proportional to the ALT activity.

    • Calculate the percent inhibition for each concentration of 3-Chloro-L-alanine compared to the uninhibited control.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Signaling Pathways and Experimental Workflows

Visual representations of metabolic pathways and experimental designs can significantly aid in understanding the context and methodology of enzyme inhibition studies.

Alanine_Racemase_Pathway cluster_CellWall Bacterial Cell Wall Synthesis L_Alanine L-Alanine D_Alanine D-Alanine L_Alanine->D_Alanine Alanine Racemase Peptidoglycan Peptidoglycan Precursors D_Alanine->Peptidoglycan CellWall Cell Wall Peptidoglycan->CellWall Inhibitor 3-Chloro-L-alanine Inhibitor->L_Alanine Inhibits

Caption: Bacterial cell wall synthesis pathway involving Alanine Racemase.

Threonine_Deaminase_Pathway cluster_Isoleucine_Biosynthesis Isoleucine Biosynthesis Threonine L-Threonine alpha_Ketobutyrate α-Ketobutyrate Threonine->alpha_Ketobutyrate Threonine Deaminase Isoleucine L-Isoleucine alpha_Ketobutyrate->Isoleucine Multiple Steps Inhibitor 3-Chloro-L-alanine Inhibitor->Threonine Inhibits

Caption: Isoleucine biosynthesis pathway initiated by Threonine Deaminase.

Experimental_Workflow_IC50 cluster_Workflow IC50 Determination Workflow Start Start PrepareReagents Prepare Enzyme, Substrate, and Inhibitor Solutions Start->PrepareReagents EnzymeAssay Perform Enzyme Assay with Varying Inhibitor Concentrations PrepareReagents->EnzymeAssay MeasureActivity Measure Enzyme Activity EnzymeAssay->MeasureActivity CalculateInhibition Calculate % Inhibition MeasureActivity->CalculateInhibition PlotData Plot % Inhibition vs. [Inhibitor] CalculateInhibition->PlotData DetermineIC50 Determine IC50 Value PlotData->DetermineIC50

Caption: General experimental workflow for IC50 determination.

References

Validating 3-Chloro-L-alanine as a Serine Palmitoyltransferase Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation of 3-Chloro-L-alanine as an inhibitor of serine palmitoyltransferase (SPT), the rate-limiting enzyme in the de novo sphingolipid biosynthesis pathway. Through a comparative analysis with other known SPT inhibitors, this document offers supporting experimental data, detailed protocols, and visual representations of the underlying biochemical processes to aid in research and drug development.

Executive Summary

3-Chloro-L-alanine is an effective, irreversible inhibitor of serine palmitoyltransferase. It acts as a mechanism-based or "suicide" inhibitor, covalently modifying the enzyme's active site. This guide compares the inhibitory profile of 3-Chloro-L-alanine with two other well-characterized SPT inhibitors: the potent natural product Myriocin (B1677593) and the amino acid analog L-cycloserine. While quantitative potency data for 3-Chloro-L-alanine is less standardized than for its counterparts, its irreversible mechanism presents a distinct profile for researchers studying the long-term effects of SPT inhibition.

Comparison of Serine Palmitoyltransferase Inhibitors

The following table summarizes the key characteristics and quantitative data for 3-Chloro-L-alanine and its alternatives.

InhibitorType of InhibitionPotency (IC50/Ki)Key Characteristics
3-Chloro-L-alanine Irreversible (Mechanism-based)Not standardized; complete inactivation reported at 5 mM within 10-15 minutes in vitro.[1]Cytotoxicity observed in some cell models that is not fully rescued by exogenous sphingolipids, suggesting potential off-target effects.[2]
Myriocin (ISP-1) Potent, slow-binding, and ultimately irreversible (Suicide inhibitor)Ki = 0.28 nM; IC50 = 0.13 - 15 nM[3]A fungal natural product with high specificity for SPT.[4] Its cytotoxicity is largely due to the inhibition of sphingolipid synthesis.[2] It has a dual mechanism of initial competitive binding followed by covalent modification.[5][6]
L-Cycloserine Irreversible50% inhibition at 5 µM in rabbit aorta microsomes.[7] L-cycloserine is a more potent SPT inhibitor than its D-enantiomer.[8][9]A structural analog of L-serine.[9] Like 3-Chloro-L-alanine, its cytotoxicity may not be fully rescued by sphingolipid supplementation, indicating potential effects on other pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes.[2][4]

Signaling Pathway: De Novo Sphingolipid Biosynthesis

The de novo synthesis of sphingolipids is a fundamental cellular process initiated by serine palmitoyltransferase. This pathway is crucial for the production of essential lipids involved in membrane structure and cell signaling.

Sphingolipid_Biosynthesis cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus L-Serine L-Serine SPT SPT L-Serine->SPT Palmitoyl-CoA Palmitoyl-CoA Palmitoyl-CoA->SPT 3-Ketosphinganine 3-Ketosphinganine SPT->3-Ketosphinganine KSR 3-Ketosphinganine Reductase 3-Ketosphinganine->KSR Sphinganine Sphinganine KSR->Sphinganine CerS Ceramide Synthase Sphinganine->CerS Dihydroceramide Dihydroceramide CerS->Dihydroceramide DEGS1 Dihydroceramide Desaturase Dihydroceramide->DEGS1 Ceramide Ceramide DEGS1->Ceramide Complex_Sphingolipids Complex Sphingolipids (e.g., Sphingomyelin, Glycosphingolipids) Ceramide->Complex_Sphingolipids Transport Inhibitors->SPT 3-Chloro-L-alanine 3-Chloro-L-alanine 3-Chloro-L-alanine->Inhibitors Myriocin Myriocin Myriocin->Inhibitors L-Cycloserine L-Cycloserine L-Cycloserine->Inhibitors

Caption: De Novo Sphingolipid Biosynthesis Pathway and Points of Inhibition.

Experimental Protocols

Serine Palmitoyltransferase (SPT) Activity Assay (Radiometric)

This protocol is adapted from established methods for measuring SPT activity by monitoring the incorporation of a radiolabeled substrate.

Materials:

  • Cell lysate or microsomal fraction containing SPT

  • Reaction Buffer: 50 mM HEPES (pH 8.0), 1 mM EDTA, 0.1% (w/v) sucrose (B13894) monolaurate

  • Substrate Mix:

    • L-[³H]serine (specific activity ~20 Ci/mmol)

    • Palmitoyl-CoA (5 mM stock)

    • Pyridoxal 5'-phosphate (PLP) (5 mM stock)

  • Inhibitor stocks (3-Chloro-L-alanine, Myriocin, L-cycloserine) dissolved in an appropriate solvent

  • Stop Solution: Chloroform (B151607)/Methanol (1:2, v/v)

  • Scintillation cocktail and counter

Procedure:

  • Prepare the reaction mixture by combining the cell lysate/microsomal fraction with the reaction buffer and the desired concentration of the inhibitor or vehicle control.

  • Pre-incubate the mixture for a specified time (e.g., 10-30 minutes) at the desired temperature (e.g., 37°C) to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the substrate mix containing L-[³H]serine, palmitoyl-CoA, and PLP to final concentrations of 0.5 mM, 50 µM, and 20 µM, respectively.

  • Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes) during which the reaction is linear.

  • Terminate the reaction by adding the stop solution.

  • Extract the lipids by adding chloroform and water, followed by centrifugation to separate the phases.

  • Collect the lower organic phase containing the radiolabeled lipid products.

  • Evaporate the solvent and redissolve the lipid extract in a small volume of a suitable solvent.

  • Add scintillation cocktail and quantify the incorporated radioactivity using a scintillation counter.

  • Calculate the SPT activity as pmol of [³H]serine incorporated per mg of protein per minute.

Experimental Workflow for Inhibitor Validation

The following workflow outlines the key steps in validating a compound as an SPT inhibitor.

Inhibitor_Validation_Workflow cluster_in_vitro In Vitro Validation cluster_cell_based Cell-Based Validation cluster_mechanism Mechanism of Action A Prepare Enzyme Source (Cell Lysate/Microsomes) B Perform SPT Activity Assay with varying inhibitor concentrations A->B C Determine IC50/Ki values B->C D Treat Cultured Cells with Inhibitor C->D Proceed if potent E Measure Cellular Sphingolipid Levels (e.g., by Mass Spectrometry) D->E F Assess Cell Viability and Phenotypic Changes D->F G Pre-incubation and Dialysis Experiments (for reversibility) E->G Investigate mechanism H Kinetic Analysis (e.g., Lineweaver-Burk plots) G->H

Caption: Workflow for the validation of a novel SPT inhibitor.

Mechanism of Action: Irreversible Inhibition by 3-Chloro-L-alanine

3-Chloro-L-alanine is a mechanism-based inhibitor of SPT. As a structural analog of the natural substrate L-serine, it enters the active site of the enzyme. The pyridoxal 5'-phosphate (PLP) cofactor, essential for SPT's catalytic activity, forms a Schiff base with the amino group of 3-Chloro-L-alanine. This is followed by an enzymatic transformation that leads to the elimination of the chlorine atom and the generation of a reactive intermediate. This intermediate then covalently binds to a nucleophilic residue in the active site, leading to the irreversible inactivation of the enzyme.

Inhibition_Mechanism SPT_Active_Site SPT Active Site (with PLP cofactor) Schiff_Base Enzyme-Inhibitor Schiff Base Intermediate SPT_Active_Site->Schiff_Base Binding 3-Cl-Ala 3-Chloro-L-alanine 3-Cl-Ala->Schiff_Base Reactive_Intermediate Reactive Intermediate (after Cl- elimination) Schiff_Base->Reactive_Intermediate Enzymatic Transformation Inactive_SPT Covalently Modified Inactive SPT Reactive_Intermediate->Inactive_SPT Covalent Modification

Caption: Proposed mechanism of irreversible inhibition of SPT by 3-Chloro-L-alanine.

References

Unraveling the Anticancer Potential of 3-Chloro-L-alanine: A Focused Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel anticancer compounds is a continuous endeavor. This guide provides a detailed examination of the current scientific evidence regarding the efficacy of 3-Chloro-L-alanine as a potential anticancer agent. While broad comparative data with other established anticancer compounds is notably absent in publicly available literature, a key study highlights a specific mechanism of action through the inhibition of L-alanine aminotransferase (ALAT), suggesting a potential role in impairing cancer cell metabolism and growth.

This analysis will focus on the available experimental data, providing insights into the methodologies used and the potential signaling pathways involved.

Efficacy Data: Inhibition of L-alanine Aminotransferase (ALAT)

A pivotal study has demonstrated that 3-Chloro-L-alanine (also referred to as β-chloro-L-alanine) acts as a competitive inhibitor of L-alanine aminotransferase (ALAT).[1][2][] This enzyme plays a crucial role in cellular metabolism. The inhibition of ALAT by 3-Chloro-L-alanine has been shown to have downstream effects on cancer cells, specifically the LLC1 Lewis lung carcinoma cell line.[1][2]

The primary outcomes of ALAT inhibition by 3-Chloro-L-alanine in LLC1 Lewis lung carcinoma cells were a reduction in L-alanine production and impaired D-glucose uptake.[1][2] These metabolic disruptions ultimately led to a decrease in both anchorage-dependent and anchorage-independent growth of these cancer cells.[1]

Comparative Landscape

The current body of scientific literature does not provide sufficient data to draw a direct comparison between the anticancer efficacy of 3-Chloro-L-alanine and other established anticancer compounds. While some commercial suppliers categorize it amongst "Additional Cancer Bioactive Molecules," this classification is not substantiated by published, peer-reviewed experimental data demonstrating its cytotoxic or tumor-inhibiting properties in a comparative context.[4] Its primary role in the field appears to be as a synthetic precursor for other potentially therapeutic molecules.[5]

Experimental Protocols

The following is a detailed description of the methodologies employed in the key study investigating the effects of 3-Chloro-L-alanine on cancer cells.

Cell Line and Culture:

  • Cell Line: LLC1 Lewis lung carcinoma cells were used.

  • Culture Conditions: The specific culture medium and conditions (e.g., temperature, CO2 concentration) would be standard for this cell line, though not detailed in the provided abstracts.

Key Experiments:

  • L-alanine Production Assay: The production of L-alanine by LLC1 cells was measured in the presence and absence of 3-Chloro-L-alanine to confirm the inhibition of ALAT.[2]

  • D-glucose Uptake Assay: The uptake of D-glucose by LLC1 cells was assessed to determine the impact of ALAT inhibition on glucose metabolism.[1][2]

  • Cell Growth Assays:

    • Anchorage-dependent growth: This was likely measured using standard cell proliferation assays like MTT or cell counting after a specific incubation period with the compound.[1]

    • Anchorage-independent growth: This is typically assessed using a soft agar (B569324) colony formation assay, which measures the ability of cells to grow without attachment to a solid surface, a hallmark of cancerous cells.[1]

Mechanism of Action and Signaling Pathways

The anticancer effect of 3-Chloro-L-alanine, as suggested by the available research, is not through direct cytotoxicity but rather by targeting cancer cell metabolism. The inhibition of ALAT disrupts the normal metabolic processes that cancer cells rely on for energy and growth.

The proposed mechanism involves the following steps:

  • Inhibition of ALAT: 3-Chloro-L-alanine competitively inhibits L-alanine aminotransferase.[1][2]

  • Metabolic Disruption: This inhibition leads to reduced L-alanine production and impaired uptake of D-glucose.[1][2]

  • Impaired Cancer Growth: The disruption of these key metabolic pathways results in the reduced proliferation of cancer cells.[1]

Below is a visual representation of this proposed mechanism.

cluster_0 3-Chloro-L-alanine cluster_1 Cancer Cell Metabolism compound 3-Chloro-L-alanine ALAT L-alanine aminotransferase (ALAT) compound->ALAT Inhibits Glucose D-glucose Uptake ALAT->Glucose Impacts Alanine (B10760859) L-alanine Production ALAT->Alanine Catalyzes Growth Cancer Cell Growth Glucose->Growth Supports Alanine->Growth Supports

Caption: Proposed mechanism of 3-Chloro-L-alanine's anticancer effect.

Conclusion

The available scientific evidence on the anticancer efficacy of 3-Chloro-L-alanine is limited but points to a potential mechanism of action through the inhibition of the metabolic enzyme L-alanine aminotransferase. The impairment of glucose uptake and subsequent reduction in cancer cell growth in a lung carcinoma cell line are significant findings that warrant further investigation.[1][2] However, the lack of broad, comparative data, including IC50 values against a panel of cancer cell lines, means that its potential as a standalone anticancer agent remains underexplored. For drug development professionals, 3-Chloro-L-alanine may currently be of more interest as a tool compound for studying cancer metabolism or as a precursor for the synthesis of other novel therapeutic agents. Future research should focus on in-depth cytotoxicity screening and in vivo studies to better elucidate its potential in oncology.

References

In Vitro vs. In Vivo Efficacy of 3-Chloro-L-alanine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of 3-Chloro-L-alanine, a synthetic amino acid analog with demonstrated antibacterial, antifungal, and anticancer properties. The information presented herein is supported by experimental data to aid in the evaluation of its therapeutic potential.

Mechanism of Action

3-Chloro-L-alanine primarily exerts its biological effects by inhibiting key enzymes involved in cellular metabolism. Its primary targets are alanine (B10760859) racemase and alanine aminotransferase (ALAT). Alanine racemase is crucial for the synthesis of D-alanine, an essential component of the peptidoglycan layer in bacterial cell walls. By inhibiting this enzyme, 3-Chloro-L-alanine disrupts cell wall synthesis, leading to bacterial cell death.[1][2][3]

In cancer cells, the inhibition of ALAT disrupts glucose metabolism. Specifically, it impairs the uptake of D-glucose, leading to an energy deficit and subsequent activation of stress-activated protein kinases, which ultimately reduces cancer cell growth.

In Vitro Efficacy

The in vitro activity of 3-Chloro-L-alanine has been evaluated against various pathogens and cancer cell lines.

Antifungal Activity

In a study investigating the effect of 3-Chloro-L-alanine on Aspergillus fumigatus, it was found to significantly decrease biofilm adherence. The EC50 values for this effect are presented in the table below.

Parameter Organism Value
EC50 (Biofilm Adherence)Aspergillus fumigatus (Af293)10.49 µM
EC50 (Biofilm Adherence)Aspergillus fumigatus (Af293alaArec)15.90 µM
Anticancer Activity

3-Chloro-L-alanine has been shown to inhibit the growth of LLC1 Lewis lung carcinoma cells in vitro by inhibiting L-alanine production and impairing D-glucose uptake. While a specific IC50 value for cytotoxicity from the reviewed literature is not available, studies show a significant reduction in anchorage-dependent and anchorage-independent growth of LLC1 cells when treated with 3-Chloro-L-alanine.

In Vivo Efficacy

The in vivo therapeutic potential of 3-Chloro-L-alanine has been investigated in animal models of bacterial infection and cancer.

Antibacterial Activity

Studies in mice have demonstrated the in vivo antibacterial efficacy of 3-Chloro-L-alanine against several pathogenic bacteria. While specific quantitative data on survival rates and bacterial load reduction is limited in the available literature, it has been reported to be an effective antibacterial agent against Diplococcus pneumoniae, Streptococcus pyogenes, and Escherichia coli in murine models.[1][3]

Anticancer Activity

In a study using a nude mouse model subcutaneously injected with LLC1 Lewis lung carcinoma cells, daily treatment with 3-Chloro-L-alanine resulted in a significant reduction in tumor mass.

Parameter Animal Model Cell Line Dosage Treatment Duration Result
Tumor Mass ReductionNude mice (Crl:CD1-Foxn1nu)LLC120 mg/kg BW, daily13 daysSignificant reduction in tumor mass

Experimental Protocols

In Vitro Biofilm Adherence Assay (Aspergillus fumigatus)
  • Preparation of Spore Suspension: Aspergillus fumigatus conidia are harvested from mature slants and suspended in phosphate-buffered saline (PBS) with 0.1% Tween 80. The suspension is filtered to remove hyphal fragments, and the conidia are washed with PBS. The final concentration is adjusted to 1 x 107 conidia/mL in RPMI 1640 medium.

  • Biofilm Formation: 100 µL of the spore suspension is added to the wells of a 96-well microtiter plate. The plate is incubated at 37°C for 24 hours to allow for biofilm formation.

  • Treatment: After incubation, the supernatant is removed, and the biofilms are washed with PBS. Fresh RPMI 1640 medium containing various concentrations of 3-Chloro-L-alanine is added to the wells.

  • Quantification of Adherence: Following a 24-hour treatment period, the medium is removed, and the wells are washed with PBS. The adherent biofilms are stained with 0.1% crystal violet for 15 minutes. After washing and drying, the stain is solubilized with 33% acetic acid, and the absorbance is measured at 595 nm. The EC50 is calculated from the dose-response curve.

In Vitro Cell Viability Assay (LLC1 Lewis Lung Carcinoma Cells)
  • Cell Culture: LLC1 cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 103 cells per well and allowed to adhere overnight.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of 3-Chloro-L-alanine.

  • MTT Assay: After 48 hours of treatment, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C. The medium is then removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) is added to dissolve the formazan (B1609692) crystals. The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.

In Vivo Antitumor Efficacy in a Xenograft Mouse Model
  • Animal Model: Female nude mice (e.g., Crl:CD1-Foxn1nu), 6-8 weeks old, are used.

  • Tumor Cell Inoculation: LLC1 cells (1 x 106 cells in 100 µL of PBS) are injected subcutaneously into the right flank of each mouse.

  • Treatment: When the tumors reach a palpable size (e.g., 50-100 mm3), the mice are randomly assigned to a control group and a treatment group. The treatment group receives daily intraperitoneal injections of 3-Chloro-L-alanine (e.g., 20 mg/kg body weight). The control group receives vehicle control.

  • Tumor Growth Measurement: Tumor volume is measured every 2-3 days using calipers and calculated using the formula: (length × width2) / 2.

  • Endpoint: At the end of the study (e.g., after 13 days of treatment), the mice are euthanized, and the tumors are excised and weighed.

Visualizations

Signaling_Pathway cluster_cell Cancer Cell cluster_drug Drug Action D_Glucose D-Glucose ALAT Alanine Aminotransferase (ALAT) D_Glucose->ALAT uptake Energy_Metabolism Energy Metabolism D_Glucose->Energy_Metabolism L_Alanine L-Alanine ALAT->L_Alanine conversion Cell_Growth Cell Growth & Proliferation Energy_Metabolism->Cell_Growth 3_Chloro_L_alanine 3-Chloro-L-alanine 3_Chloro_L_alanine->ALAT inhibits

Caption: Signaling pathway of 3-Chloro-L-alanine in cancer cells.

Experimental_Workflow cluster_invitro In Vitro Efficacy cluster_invivo In Vivo Efficacy invitro_start Cell/Biofilm Culture invitro_treatment Treatment with 3-Chloro-L-alanine invitro_start->invitro_treatment invitro_assay Adherence/Viability Assay invitro_treatment->invitro_assay invitro_result EC50 / % Inhibition invitro_assay->invitro_result invivo_start Animal Model with Tumor/Infection invivo_treatment Treatment with 3-Chloro-L-alanine invivo_start->invivo_treatment invivo_monitoring Tumor Growth / Survival Monitoring invivo_treatment->invivo_monitoring invivo_result Tumor Mass Reduction / Survival Rate invivo_monitoring->invivo_result

Caption: General experimental workflow for efficacy testing.

References

Unmasking the Target: A Comparative Guide to the Cross-Reactivity of 3-Chloro-L-alanine with PLP-Dependent Enzymes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the target profile of an enzyme inhibitor is paramount. 3-Chloro-L-alanine, a halogenated amino acid analogue, is a known inhibitor of several pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes, which play crucial roles in amino acid metabolism. This guide provides an objective comparison of its inhibitory activity against various PLP-dependent enzymes, supported by available kinetic data, detailed experimental methodologies, and mechanistic diagrams to elucidate its mode of action.

3-Chloro-L-alanine acts as a mechanism-based inactivator, or "suicide inhibitor," for a subset of PLP-dependent enzymes. This type of inhibition is characterized by the enzyme's own catalytic machinery converting the inhibitor into a reactive species that covalently modifies the active site, leading to irreversible inactivation. This high specificity makes such compounds valuable tools for studying enzyme mechanisms and potential leads for drug development.

Comparative Inhibitory Activity

The reactivity of 3-chloro-L-alanine and its stereoisomer varies significantly across different PLP-dependent enzymes. While comprehensive kinetic data for the L-isomer across a wide range of targets is sparse in publicly accessible literature, existing studies provide a clear picture of its selective and potent activity. The following table summarizes the available quantitative data on the inhibition of key PLP-dependent enzymes.

EnzymeOrganism/SourceInhibitorType of InhibitionKinetic Parameters
Alanine (B10760859) Racemase Bacillus subtilisL-ChloroalanineNon-competitiveK_i = 1.71 mM
Bacillus subtilisD-ChloroalanineCompetitiveK_i = 0.005 mM
Alanine Aminotransferase (ALT) Pig Heart / Rat Liverβ-Chloro-L-alanineIrreversible (Suicide)Specific k_inact / K_I values not available in abstracts. Described as an affinity label and time-dependent inactivator.
Aspartate Aminotransferase (AST) Pig Heart Cytosolβ-Chloro-L-alanineIrreversible (Suicide)Specific k_inact / K_I values not available in abstracts. Described as an active-site directed irreversible inhibitor.
Alanine-Valine Transaminase Escherichia coliβ-Chloro-L-alanineReversibleSpecific K_i value not available.

Data compiled from available scientific literature. The lack of specific k_inact and K_I values for ALT and AST in readily available sources highlights an area for further investigation.

Mechanism of Action: Suicide Inhibition

3-Chloro-L-alanine's inactivation of enzymes like alanine aminotransferase is a classic example of suicide inhibition. The process begins with the formation of a Schiff base between the inhibitor and the PLP cofactor in the enzyme's active site. The enzyme then proceeds with its normal catalytic mechanism, abstracting a proton and eliminating the chloride ion. This elimination, however, generates a highly reactive α,β-unsaturated aminoacrylate intermediate that is poised to react with a nucleophilic residue in the active site, leading to a permanent covalent bond and enzyme inactivation.

G General Mechanism of Suicide Inhibition by 3-Chloro-L-alanine cluster_0 Enzyme PLP-Enzyme (Active) SchiffBase [Enzyme-PLP-Inhibitor] Schiff Base Complex Enzyme->SchiffBase Transaldimination Inhibitor 3-Chloro-L-alanine Inhibitor->Enzyme Binding to Active Site Intermediate Reactive α,β-Unsaturated Intermediate SchiffBase->Intermediate Enzymatic β-elimination of Cl⁻ InactiveEnzyme Covalently Modified Inactive Enzyme Intermediate->InactiveEnzyme Nucleophilic attack by active site residue

Caption: Suicide inhibition pathway of a PLP-dependent enzyme by 3-Chloro-L-alanine.

Experimental Protocols

Determining the kinetic parameters for an inhibitor like 3-chloro-L-alanine requires specific experimental designs to differentiate between reversible and irreversible (time-dependent) inhibition.

Protocol 1: Determining K_i for Reversible Inhibition (e.g., Alanine-Valine Transaminase)

This protocol is suitable for inhibitors that do not form a covalent bond with the enzyme.

  • Enzyme and Substrate Preparation:

    • Prepare a stock solution of the purified target enzyme (e.g., Alanine-Valine Transaminase) in a suitable buffer (e.g., 50 mM HEPES, pH 7.5).

    • Prepare stock solutions of the substrates (e.g., L-alanine and α-ketoglutarate) and the co-substrate (NADH) for the coupled assay.

    • Prepare a stock solution of a coupling enzyme (e.g., Lactate Dehydrogenase).

    • Prepare serial dilutions of 3-chloro-L-alanine.

  • Assay Procedure:

    • In a 96-well plate or cuvette, combine the buffer, NADH, coupling enzyme, and varying concentrations of 3-chloro-L-alanine.

    • Add the target enzyme and incubate for a short period (e.g., 5 minutes) to allow for inhibitor binding.

    • Initiate the reaction by adding the substrates (L-alanine and α-ketoglutarate).

    • Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer. This corresponds to the oxidation of NADH, which is proportional to the rate of the primary enzyme reaction.

  • Data Analysis:

    • Calculate the initial reaction velocities for each inhibitor concentration.

    • Plot the data using a Lineweaver-Burk or Dixon plot to determine the type of inhibition and the inhibition constant (K_i).

Protocol 2: Determining k_inact and K_I for Irreversible Inhibition (e.g., Alanine Aminotransferase)

This protocol is designed to characterize time-dependent or suicide inhibitors.

  • Enzyme and Inhibitor Preparation:

    • Prepare a stock solution of the purified target enzyme (e.g., Alanine Aminotransferase) in a suitable buffer (e.g., 50 mM Potassium Phosphate, pH 7.5, containing PLP).

    • Prepare serial dilutions of 3-chloro-L-alanine at various concentrations.

  • Inactivation Assay:

    • Pre-incubate the enzyme with different concentrations of 3-chloro-L-alanine at a set temperature (e.g., 37°C).

    • At various time points (e.g., 0, 2, 5, 10, 20, 30 minutes), withdraw an aliquot of the enzyme-inhibitor mixture.

    • Immediately dilute the aliquot into an assay mixture containing the substrates (e.g., L-alanine, α-ketoglutarate), NADH, and a coupling enzyme (Lactate Dehydrogenase) to measure the remaining enzyme activity. The dilution effectively stops the inactivation process.

  • Data Analysis:

    • For each inhibitor concentration, plot the natural logarithm of the remaining enzyme activity versus the pre-incubation time. The slope of this line gives the apparent rate of inactivation (k_obs).

    • Plot the calculated k_obs values against the inhibitor concentrations.

    • Fit this data to the Michaelis-Menten equation for inactivation (k_obs = (k_inact * [I]) / (K_I + [I])) to determine the maximal rate of inactivation (k_inact) and the inhibitor concentration that gives half-maximal inactivation (K_I).

G Workflow for Time-Dependent Inhibition Assay start Start prep Prepare Enzyme and Inhibitor (3-Cl-Ala) Dilutions start->prep preincubate Pre-incubate Enzyme with Inhibitor at various [I] prep->preincubate aliquot Withdraw Aliquots at Timed Intervals preincubate->aliquot assay Dilute aliquot into assay mix (Substrates + Coupling Enzyme) aliquot->assay measure Measure Residual Enzyme Activity (e.g., OD340nm↓) assay->measure plot1 Plot ln(% Activity) vs. Time to get k_obs measure->plot1 plot2 Plot k_obs vs. [Inhibitor] plot1->plot2 end Calculate k_inact and K_I plot2->end

Caption: Experimental workflow for determining kinetic parameters of suicide inhibition.

Metabolic Context and Significance

The primary targets of 3-chloro-L-alanine are involved in central amino acid metabolic pathways. Alanine racemase is crucial for bacterial cell wall synthesis, making it an attractive target for antibiotics. Alanine and aspartate aminotransferases are key enzymes in the malate-aspartate shuttle and the glucose-alanine cycle, linking amino acid and carbohydrate metabolism. Understanding the cross-reactivity of inhibitors like 3-chloro-L-alanine is therefore essential for predicting potential off-target effects and for designing more specific therapeutic agents.

G Metabolic Pathways of Targeted Enzymes cluster_0 Bacterial Cell Wall Synthesis cluster_1 Glucose-Alanine Cycle cluster_2 Malate-Aspartate Shuttle L_Ala L-Alanine AR Alanine Racemase L_Ala->AR D_Ala D-Alanine Peptidoglycan Peptidoglycan D_Ala->Peptidoglycan AR->D_Ala Pyruvate Pyruvate L_Ala2 L-Alanine Pyruvate->L_Ala2 Glutamate Glutamate ALT Alanine Aminotransferase (ALT) Glutamate->ALT AlphaKG α-Ketoglutarate ALT->Pyruvate ALT->AlphaKG Transamination L_Ala2->ALT Aspartate Aspartate AST Aspartate Aminotransferase (AST) Aspartate->AST Oxaloacetate Oxaloacetate AST->Oxaloacetate Glutamate2 Glutamate AST->Glutamate2 Transamination AlphaKG2 α-Ketoglutarate AlphaKG2->AST Inhibitor 3-Chloro-L-alanine Inhibitor->AR Inhibits Inhibitor->ALT Inhibits Inhibitor->AST Inhibits

Caption: Key metabolic pathways involving enzymes targeted by 3-Chloro-L-alanine.

Unveiling the Inhibitory Action of 3-Chloro-L-alanine on Alanine Aminotransferase: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, this guide provides a comprehensive comparison of the inhibitory mechanism of 3-Chloro-L-alanine on Alanine (B10760859) Aminotransferase (ALAT) with other known inhibitors. Detailed experimental data and protocols are presented to support a thorough understanding of these interactions.

Alanine Aminotransferase (ALAT), a key enzyme in amino acid metabolism, plays a crucial role in cellular nitrogen balance and energy production. Its inhibition is a significant area of study, particularly in the context of various diseases. This guide focuses on 3-Chloro-L-alanine, a potent inhibitor of ALAT, and provides a comparative analysis with other inhibitors such as L-cycloserine and the benzophenanthridine alkaloids, sanguinarine (B192314) and chelerythrine (B190780).

Comparative Inhibitory Performance

InhibitorType of InhibitionIC50KiKey Findings
3-Chloro-L-alanine Competitive, Suicide InactivationNot AvailableNot AvailableActs as a substrate analog, leading to irreversible inactivation of ALAT through covalent modification of the active site.[1]
L-cycloserine Competitive~50 µM (for 90% inhibition in hepatocytes)[2]88 µM (for M. tuberculosis BCAT)A selective inhibitor of ALAT, demonstrating significant inhibition at micromolar concentrations.[2]
Sanguinarine Not SpecifiedNot Available (IC50 for anticancer activity: 0.53 µM on NB4 cells)[3]Not AvailableKnown to inhibit ALAT activity, likely through interaction with thiol groups.[3]
Chelerythrine Not SpecifiedNot Available (IC50 for anticancer activity: 1.85 µM on NB4 cells)[3]Not AvailableSimilar to sanguinarine, it inhibits ALAT, with its activity linked to the iminium bond.[3]

Deciphering the Inhibitory Mechanisms

The inhibitors discussed employ distinct strategies to block the activity of ALAT. Understanding these mechanisms is crucial for the development of targeted therapeutics.

The Suicide Inactivation Pathway of 3-Chloro-L-alanine

3-Chloro-L-alanine acts as a mechanism-based inactivator, also known as a suicide inhibitor.[1][4][5] The enzyme mistakes it for its natural substrate, L-alanine, and initiates the catalytic process. This, however, leads to the enzyme's own irreversible inactivation. The process involves the pyridoxal (B1214274) 5'-phosphate (PLP) cofactor, which is essential for ALAT's catalytic activity.[1][6][7]

The key steps of this inhibitory pathway are:

  • Formation of an external aldimine: 3-Chloro-L-alanine enters the active site and forms a Schiff base with the PLP cofactor.

  • Elimination of Hydrogen Chloride: The enzyme's catalytic machinery facilitates the elimination of a proton from the α-carbon and the chloride ion from the β-carbon of the inhibitor.

  • Formation of a reactive intermediate: This elimination results in the formation of a highly reactive α,β-unsaturated imine intermediate.

  • Covalent modification: A nucleophilic residue in the active site of ALAT attacks this reactive intermediate, leading to the formation of a stable, covalent bond. This permanently blocks the active site and renders the enzyme inactive.

Inhibitory_Mechanism cluster_ALAT ALAT Active Site PLP Pyridoxal-5'-Phosphate (PLP) Intermediate Reactive α,β-unsaturated imine PLP->Intermediate Enzyme-catalyzed HCl elimination Lys Active Site Lysine Inhibitor 3-Chloro-L-alanine Inhibitor->PLP Forms Schiff Base (External Aldimine) Inactive_Enzyme Inactive Covalently Modified Enzyme Intermediate->Inactive_Enzyme Nucleophilic attack by active site residue

Inhibitory mechanism of 3-Chloro-L-alanine on ALAT.

Experimental Protocols

Accurate assessment of enzyme inhibition requires robust experimental procedures. Below are detailed methodologies for key experiments.

Alanine Aminotransferase (ALAT) Activity Assay

This protocol is a generalized method for determining ALAT activity, which can be adapted for inhibition studies by including the inhibitor in the reaction mixture.

Principle: ALAT catalyzes the transfer of an amino group from L-alanine to α-ketoglutarate, producing pyruvate (B1213749) and L-glutamate. The rate of pyruvate production is proportional to the ALAT activity and can be measured using a coupled enzymatic reaction that results in a colorimetric or fluorometric signal.

Materials:

  • ALAT Assay Buffer

  • L-alanine solution (substrate)

  • α-ketoglutarate solution (co-substrate)

  • Pyruvate probe (e.g., a peroxidase substrate)

  • Horseradish Peroxidase (HRP)

  • ALAT enzyme standard

  • Inhibitor stock solution (3-Chloro-L-alanine, L-cycloserine, etc.)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Standard Curve Preparation: Prepare a pyruvate standard curve by diluting a stock solution to generate a series of known concentrations.

  • Sample and Inhibitor Preparation: Prepare test samples containing the ALAT source (e.g., cell lysate, purified enzyme) and the desired concentrations of the inhibitor. A control group without the inhibitor must be included.

  • Reaction Mixture Preparation: Prepare a master mix containing ALAT Assay Buffer, L-alanine, α-ketoglutarate, pyruvate probe, and HRP.

  • Initiation of Reaction: Add the reaction mixture to the wells containing the standards, samples, and controls.

  • Kinetic Measurement: Immediately measure the absorbance or fluorescence at the appropriate wavelength in a kinetic mode at 37°C. Record readings every 2-3 minutes for a duration of 30-60 minutes.

  • Data Analysis: Calculate the rate of the reaction (change in absorbance/fluorescence per minute) for each sample. Determine the percentage of inhibition by comparing the rates of the inhibitor-treated samples to the control. IC50 values can be calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Experimental Workflow for Determining ALAT Inhibition

The following diagram illustrates the logical flow of an experiment designed to confirm and quantify the inhibitory effect of a compound on ALAT activity.

Experimental_Workflow start Start: Hypothesis - Compound inhibits ALAT prep_reagents Prepare Reagents: - ALAT Enzyme - Substrates (Alanine, α-KG) - Inhibitor Stock Solutions - Assay Buffer start->prep_reagents setup_assay Set up 96-well plate: - Control (no inhibitor) - Vehicle Control - Inhibitor dilutions prep_reagents->setup_assay add_enzyme Add ALAT enzyme to all wells setup_assay->add_enzyme initiate_reaction Initiate reaction by adding substrate mix add_enzyme->initiate_reaction measure Measure kinetic activity (Absorbance/Fluorescence) initiate_reaction->measure analyze Data Analysis: - Calculate reaction rates - Determine % Inhibition - Plot dose-response curve measure->analyze conclusion Conclusion: - Confirm inhibitory activity - Determine IC50/Ki values analyze->conclusion

Workflow for ALAT inhibition assay.

References

A Researcher's Guide to Purity Analysis of 3-Chloro-L-alanine: A Comparative Spectroscopic Approach

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of starting materials is paramount. This guide provides a comprehensive comparison of spectroscopic methods for the analysis of 3-Chloro-L-alanine, a key building block in the development of novel therapeutics. We present experimental data, detailed protocols, and a comparison with alternative compounds to aid in the selection of the most appropriate analytical strategy.

3-Chloro-L-alanine is an unnatural amino acid utilized in various research applications, including as an inhibitor of several enzymes such as alanine (B10760859) racemase.[1] Its efficacy and the reliability of experimental outcomes are directly dependent on its purity. This guide outlines the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) for the comprehensive purity assessment of 3-Chloro-L-alanine. Additionally, High-Performance Liquid Chromatography (HPLC) is presented as a complementary and often primary technique for purity determination.

Data Presentation: A Comparative Overview

The following tables summarize the key spectroscopic data for 3-Chloro-L-alanine and compare its purity with commercially available alternatives.

Table 1: Spectroscopic Data for 3-Chloro-L-alanine

Spectroscopic TechniqueKey Data Points
¹H NMR (D₂O)Chemical shifts (δ) are solvent and pH-dependent. A representative spectrum of 3-Chloro-L-alanine hydrochloride shows characteristic peaks for the α-proton and β-protons.[2]
¹³C NMR Expected chemical shifts include signals for the carbonyl carbon, α-carbon, and β-carbon.[3][4]
FTIR (Solid Phase)Characteristic absorption bands are expected for N-H, C-H, C=O (carboxyl), and C-Cl functional groups.[5][6]
Mass Spectrometry (ESI-MS)The protonated molecule [M+H]⁺ is observed at m/z 124.016.[7]

Table 2: Comparison of 3-Chloro-L-alanine and Its Halogenated Alternatives

CompoundCommercial PurityPrimary Analytical Method for Purity
3-Chloro-L-alanine ≥95% to ≥98%[][9]HPLC[]
3-Bromo-L-alanine Typically high purityHPLC
3-Fluoro-L-alanine High isotopic and chemical purity availableNot specified

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below to enable researchers to replicate these analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Purity Determination

NMR spectroscopy is a powerful tool for structural elucidation and quantification of impurities.

Protocol for ¹H NMR Analysis:

  • Sample Preparation: Dissolve approximately 5-10 mg of 3-Chloro-L-alanine in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in a 5 mm NMR tube.

  • Instrument Parameters (400 MHz):

    • Number of scans: 16-64 (signal-to-noise dependent)

    • Relaxation delay (d1): 5 seconds

    • Pulse width: 90°

    • Acquisition time: 3-4 seconds

  • Data Analysis: Integrate the signals corresponding to 3-Chloro-L-alanine and any observed impurities. The relative integration values can be used to determine the molar ratio of impurities. For quantitative NMR (qNMR), a certified internal standard is required. The limit of detection for impurities can be as low as 0.01%.[10]

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

FTIR is a rapid and non-destructive technique for confirming the presence of key functional groups.

Protocol for Solid-State FTIR Analysis (ATR):

  • Sample Preparation: Place a small amount of the solid 3-Chloro-L-alanine sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

  • Instrument Parameters:

    • Spectral range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of scans: 16-32

  • Data Analysis: Identify characteristic absorption bands for the amine (N-H stretch), carboxylic acid (C=O stretch), and alkyl-halide (C-Cl stretch) functional groups. Compare the spectrum to a reference spectrum of a known pure standard.

Mass Spectrometry (MS) for Molecular Weight Verification and Impurity Identification

MS provides information about the molecular weight of the compound and can be used to detect and identify impurities.

Protocol for Electrospray Ionization Mass Spectrometry (ESI-MS):

  • Sample Preparation: Prepare a dilute solution of 3-Chloro-L-alanine (approximately 10-100 µg/mL) in a suitable solvent such as methanol (B129727) or water with 0.1% formic acid.

  • Instrument Parameters (Positive Ion Mode):

    • Ionization source: Electrospray ionization (ESI)

    • Capillary voltage: 3-4 kV

    • Scan range: m/z 50-500

  • Data Analysis: Look for the protonated molecular ion [M+H]⁺ at m/z 124.016.[7] Analyze the full spectrum for any additional peaks that may correspond to impurities. Tandem MS (MS/MS) can be used to fragment ions and aid in the structural elucidation of unknown impurities.

High-Performance Liquid Chromatography (HPLC) for Purity Quantification

HPLC is the most common method for determining the purity of amino acids and their derivatives.

Protocol for Reversed-Phase HPLC Analysis:

  • Sample Preparation: Dissolve a known concentration of 3-Chloro-L-alanine in the mobile phase or a compatible solvent.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

    • Mobile Phase: A gradient of water with 0.1% trifluoroacetic acid (TFA) and acetonitrile (B52724) with 0.1% TFA.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 210 nm

  • Data Analysis: The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram. The limit of detection for amino acid impurities can be in the low pmol to fmol range, depending on the derivatization agent and detector used.[11][12]

Mandatory Visualizations

The following diagrams illustrate the workflow for purity analysis and compare the different analytical techniques.

experimental_workflow cluster_sample Sample Handling cluster_analysis Analytical Techniques cluster_data Data Analysis & Purity Assessment Sample 3-Chloro-L-alanine Sample Preparation Sample Preparation (Dissolution/Dilution) Sample->Preparation NMR NMR Spectroscopy (¹H, ¹³C) Preparation->NMR FTIR FTIR Spectroscopy Preparation->FTIR MS Mass Spectrometry (ESI-MS) Preparation->MS HPLC HPLC Preparation->HPLC Structural_Confirmation Structural Confirmation NMR->Structural_Confirmation FTIR->Structural_Confirmation MS->Structural_Confirmation Impurity_Identification Impurity Identification MS->Impurity_Identification Purity_Quantification Purity Quantification HPLC->Purity_Quantification Final_Report Final Purity Report Structural_Confirmation->Final_Report Impurity_Identification->Final_Report Purity_Quantification->Final_Report

Caption: Experimental workflow for the purity analysis of 3-Chloro-L-alanine.

technique_comparison cluster_techniques Spectroscopic Techniques for Purity Analysis cluster_application Primary Application in Purity Analysis NMR NMR (Strengths: Structural detail, Quantification Weaknesses: Lower sensitivity) Structure Structural Elucidation NMR->Structure Quantification Quantitative Purity NMR->Quantification FTIR FTIR (Strengths: Rapid, Functional group info Weaknesses: Not quantitative, Complex mixtures difficult) Screening Rapid Screening FTIR->Screening MS Mass Spectrometry (Strengths: High sensitivity, Molecular weight Weaknesses: Isomer differentiation can be difficult) MS->Structure HPLC HPLC (Strengths: Excellent for quantification, Separates mixtures Weaknesses: Requires reference standards) HPLC->Quantification

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Chloro-L-alanine Hydrochloride
Reactant of Route 2
3-Chloro-L-alanine Hydrochloride

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。